Product packaging for Imazalil(Cat. No.:CAS No. 35554-44-0)

Imazalil

カタログ番号: B1671291
CAS番号: 35554-44-0
分子量: 297.2 g/mol
InChIキー: PZBPKYOVPCNPJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Imazalil can cause cancer according to The Environmental Protection Agency (EPA).
This compound is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide.
1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles in which the hydrogen at position 1 is replaced by a 2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl group. It is a member of imidazoles, an ether and a dichlorobenzene.
Enilconazole has been reported in Ganoderma lucidum with data available.
Enilconazole (synonyms this compound, chloramizole) is a fungicide widely used in agriculture, particularly in the growing of citrus fruits. Trade names include Freshgard, Fungaflor, and Nuzone.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2N2O B1671291 Imazalil CAS No. 35554-44-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole
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InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2
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InChI Key

PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H14Cl2N2O
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Related CAS

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate)
Record name Enilconazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8024151
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Molecular Weight

297.2 g/mol
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Physical Description

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).
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Boiling Point

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated)
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Flash Point

192 °C
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Solubility

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14
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Density

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil

CAS No.

35554-44-0
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Melting Point

52.7 °C, 50 °C
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Foundational & Exploratory

An In-depth Technical Guide to Imazalil: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil, also known as enilconazole, is a systemic fungicide belonging to the imidazole class of chemicals. It is widely utilized in agriculture for the post-harvest treatment of fruits and vegetables, particularly citrus, to control a broad spectrum of fungal pathogens that cause storage decay. Its efficacy extends to strains of fungi that have developed resistance to other fungicides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, fungicidal mechanism of action, metabolism, and toxicology of this compound.

Chemical Structure and Identification

This compound possesses a chiral center, and it is typically used as a racemic mixture.

Systematic (IUPAC) Name: rac-1-[(2R)-2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 35554-44-0
Chemical Formula C₁₄H₁₄Cl₂N₂O
Molecular Weight 297.18 g/mol
Synonyms Enilconazole, Chloramizole, Deccozil, Fungaflor

Physicochemical Properties

This compound is a slightly yellow to brown solidified oil at room temperature. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point 50 - 52.7 °C
Boiling Point >340 °C
Water Solubility 140 - 180 mg/L at 20 °C
pKa 6.53 (weak base)
Vapor Pressure 1.185 x 10⁻⁶ mmHg at 20 °C
LogP (Octanol-Water Partition Coefficient) 3.82

Fungicidal Properties and Mechanism of Action

This compound is a systemic fungicide with both protective and curative action. Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition cluster_outcome Outcome Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Sterol 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Fungal Cell Membrane\n(Integrity & Function) Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal Cell Membrane\n(Integrity & Function) Disrupted Cell Membrane Disrupted Cell Membrane This compound This compound Sterol 14α-demethylase\n(Cytochrome P450) Sterol 14α-demethylase (Cytochrome P450) This compound->Sterol 14α-demethylase\n(Cytochrome P450) Inhibits Sterol 14α-demethylase\n(Cytochrome P450)->Disrupted Cell Membrane Depletion of Ergosterol & Accumulation of Toxic Sterols Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane->Fungal Cell Death

Caption: Mechanism of action of this compound.

Metabolism

Mammalian Metabolism

In mammals, this compound is rapidly and almost completely absorbed after oral administration. It is extensively metabolized, primarily in the liver, and the metabolites are excreted in the urine and feces. There is no evidence of significant accumulation in tissues. The main metabolic pathways include:

  • Oxidative O-dealkylation: Cleavage of the ether bond.

  • Epoxidation and subsequent hydration: Occurring on the allyl group.

  • Imidazole oxidation and scission.

  • Oxidative N-dealkylation.

The major metabolites identified in rats are α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.

Plant Metabolism

In plants, such as citrus fruits, this compound is also metabolized. The primary metabolite found in plants is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, the same as one of the major metabolites in mammals.

Toxicological Profile

Table 3: Acute Toxicity of this compound

SpeciesRouteLD₅₀Reference(s)
Rat (male)Oral343 - 376 mg/kg
Rat (female)Oral227 - 309 mg/kg
Rat (male)Dermal4200 mg/kg
Rat (female)Dermal4880 mg/kg
DogOral>640 mg/kg

Chronic Toxicity and Carcinogenicity: Long-term exposure to this compound has been shown to primarily affect the liver in animal studies. The United States Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans" based on evidence of liver and thyroid tumors in rats.

Endocrine Disruption: this compound is also considered an endocrine disruptor, with studies suggesting it can interfere with hormone systems.

Experimental Protocols

Residue Analysis in Citrus Fruits by Gas Chromatography (GC)

This protocol provides a general outline for the determination of this compound residues in citrus fruits.

1. Sample Preparation:

  • Homogenize a representative sample of the whole fruit.

  • Extract a known weight of the homogenate with an organic solvent such as ethyl acetate under basic conditions.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent like dichloromethane.

2. Clean-up:

  • Utilize solid-phase extraction (SPE) with a diol-bonded silica or an ion-exchange cartridge to remove interfering substances.

  • Elute this compound from the cartridge with a solvent such as methanol.

3. GC Analysis:

  • Analyze the eluate using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass selective detector (MSD).

  • Use a suitable capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase.

  • Quantify the this compound concentration by comparing the peak area to that of a known standard.

Residue_Analysis_Workflow start Homogenized Citrus Fruit Sample extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup analysis Gas Chromatography (GC-NPD or GC-MS) cleanup->analysis quantification Quantification analysis->quantification

Caption: Workflow for this compound residue analysis.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes.

1. Incubation Mixture Preparation:

  • Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a NADPH-generating system (as a source of cofactors), and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

2. Initiation of Reaction:

  • Add this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low) to the pre-warmed incubation mixture to initiate the metabolic reaction.

3. Incubation and Termination:

  • Incubate the reaction mixture at 37°C for a specified period.

  • Terminate the reaction at various time points by adding a quenching solvent, such as cold acetonitrile.

4. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixture to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a suitable analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is an effective systemic fungicide with a well-understood mechanism of action involving the inhibition of ergosterol biosynthesis. Its metabolism in both mammals and plants has been characterized, and a range of toxicological data is available. The analytical methods for its detection are well-established. This guide provides core technical information for researchers and professionals working with or studying this important agricultural chemical. Further detailed experimental protocols should be consulted from the cited literature for specific research applications.

A Comprehensive Toxicological Profile of Imazalil and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

This document provides a detailed toxicological overview of the systemic fungicide imazalil and its principal metabolites. It is intended for researchers, scientists, and professionals in drug development and toxicology. The guide synthesizes data on toxicokinetics, mechanism of action, acute and chronic toxicity, genotoxicity, and reproductive effects, supported by experimental methodologies and visual representations of key pathways and workflows.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed, metabolized, and excreted in mammals following oral administration.[1][2]

  • Absorption: Following a single oral dose in rats, this compound is almost completely absorbed from the gastrointestinal tract.[2] Bioavailability is considered high.[3]

  • Distribution: After absorption, radioactivity from labeled this compound is distributed throughout the body, with the highest concentrations found in the liver, lungs, and kidneys.[1][3] There is no evidence of accumulation in fatty tissue or other tissues after multiple doses.[2][3]

  • Metabolism: this compound undergoes extensive biotransformation in the liver, with at least 25 metabolites identified.[3][4] The primary metabolic pathways include epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-dealkylation.[3] The main metabolites identified are α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (also known as R014821 or metabolite 11) and 2,4-dichloromandelic acid.[1][3] In vitro studies with rat liver homogenates identified α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole.[1][3]

  • Excretion: In rats given a single oral dose, approximately 90% of the administered radioactivity is excreted within 96 hours, with similar amounts found in the urine and feces.[1][3] Less than 1% of the administered dose is excreted as unchanged this compound in the feces, and only trace amounts are found in the urine.[3]

Mechanism of Action

The primary fungicidal mode of action for this compound is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[5][6] this compound specifically inhibits the enzyme sterol 14α-demethylase, which is part of the cytochrome P450 system.[5] This inhibition disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.[6]

In mammals, this compound-induced liver tumors observed in rodents are attributed to a non-genotoxic mode of action involving the activation of the Constitutive Androstane Receptor (CAR).[3] This activation leads to altered gene expression, increased cell proliferation, the formation of altered hepatic foci, and eventually, liver tumors.[3] This pathway is considered to have low relevance to humans.[3] this compound is also suspected of having endocrine-disrupting properties, potentially linked to disturbed steroidogenesis.[5][7]

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological studies on this compound and its metabolites.

Table 1: Acute Toxicity of this compound

Species Route Sex LD50 (mg/kg bw) Purity (%) Reference
Rat Oral Male 343 - 371 Technical [4]
Rat Oral Female 227 - 309 Technical [4]
Rat Dermal - 4200 - 4880 - [2]

| Dog | Oral | - | >640 | - |[2] |

Table 2: Repeated-Dose Toxicity and Health-Based Guidance Values for this compound

Study Duration & Species NOAEL Key Effects Observed at LOAEL Reference
12-Month Dog Study 2.4 mg/kg bw/day (50 ppm) Minor haematological changes, increased blood glucose, increased relative liver weight. [3]
24-Month Rat Study 0.4 mg/kg bw/day No compound-related effects observed. [2]
Health-Based Guidance Values Value Basis Reference
Acceptable Daily Intake (ADI) 0-0.03 mg/kg bw Based on a 12-month toxicity study in dogs. [3]

| Acute Reference Dose (ARfD) | 0.05 mg/kg bw | Based on maternal and fetal toxicity in a developmental study in rabbits. |[3] |

Table 3: Genotoxicity of this compound

End-point Test System Concentration/Dose Results Reference
Reverse Mutation S. typhimurium 5–500 µ g/plate Negative [8]
In vivo Comet Assay Swiss mice 10 mg/kg bw for 28 days Positive (increased tail moment in liver cells) [3]
Micronucleus Formation BKW mice 100 mg/kg bw (oral) Negative [3]
Dominant Lethal Test Swiss mice Up to 160 mg/kg bw (oral) Negative [2][3]

| Chromosomal Aberrations | Human lymphocytes | 0 to 672 µM | Positive (dose-dependent increase) |[9][10] |

Overall assessment: The weight of evidence from various studies indicates that this compound is not considered to be genotoxic in vivo, although some in vitro and in vivo studies have shown potential for DNA damage.[3][11]

Table 4: Reproductive and Developmental Toxicity of this compound

Study Type Species NOAEL (mg/kg bw/day) Key Effects Observed Reference
3-Generation Reproduction Rat >5 mg/kg Adverse effects on pup survival at weaning at higher doses. [1]
Developmental Toxicity Mouse Maternal: 40 Reduced maternal body-weight gain and food consumption. [8]
Fetal: No NOAEL established Decreased litter size and number of live pups at all doses (starting at 10 mg/kg bw/day). [8]

| Developmental Toxicity | Rabbit | 5 | Maternal and fetal toxicity. |[3] |

Table 5: Toxicity of this compound Metabolites

Metabolite Code Description Acute Oral LD50 (Rat) Genotoxicity Reference
R061000 (Metabolite 8) Rat and ruminant metabolite >2000 mg/kg bw Negative in bacterial reverse mutation, chromosomal aberration, and mammalian cell gene mutation assays. [3]
R043449 Ruminant metabolite >2000 mg/kg bw Negative in bacterial reverse mutation, chromosomal aberration, and mammalian cell gene mutation assays. [3]

| R014821 (Metabolite 11) | Plant and rat metabolite | NOAEL: 125 mg/kg bw | Negative in chromosomal aberration and mammalian cell gene mutation assays. |[3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are examples of protocols for key experiments.

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Objective: To evaluate the potential hepatotoxicity of this compound and its mixtures.

  • Test System: Young adult female Wistar rats (Crl:WI). Females were chosen based on previous studies showing their sensitivity to this compound-induced liver weight increase.[12]

  • Acclimatization: Animals were acclimatized to laboratory conditions (22°C ± 2°C, 55% ± 15% humidity, 12-hour light/dark cycle) for at least one week.[12]

  • Test Substance and Administration: this compound was suspended in 0.5% aqueous carboxymethyl-cellulose. The suspension was administered daily via oral gavage for 28 consecutive days. The control group received the vehicle only.[12]

  • Dose Levels: A range of dose levels was used, from a reference value up to a dose expected to produce clear effects.[12]

  • Endpoints Evaluated:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at termination.

    • Organ Weights: Liver and other organs weighed at necropsy.

    • Histopathology: Microscopic examination of the liver and other target organs.

    • Transcriptomics: RNA sequencing of liver tissue to analyze gene expression changes.[12]

Protocol 2: Analysis of this compound and Metabolite R14821 in Citrus Fruit

  • Objective: To simultaneously determine the concentration of this compound and its major metabolite R14821 in citrus.[13]

  • Sample Preparation: Homogenized fruit samples are extracted.

  • Extraction: Acetic ether has been used as an effective extraction solvent.[14]

  • Cleanup: Solid-Phase Extraction (SPE) is employed for sample cleanup to remove interfering substances. Ion-exchange cartridges (e.g., Bond Elut PRS) followed by C18 cartridges can be used.[13][14]

  • Analytical Method:

    • Instrumentation: Capillary Gas Chromatography (GC) with an Electron-Capture Detector (ECD).[13]

    • Alternative: High-Performance Liquid Chromatography (HPLC) with a UV detector.[14]

  • Quantification: The concentration of this compound and R14821 is determined by comparing the peak areas from the sample chromatogram to those of known concentration standards.

  • Validation: The method is validated for linearity, accuracy (recoveries typically 94-96%), and precision (coefficients of variation typically 3-6%). The limit of detection (LOD) can reach 0.001 µg/g.[13]

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visual summaries of complex processes.

G This compound Metabolic Pathway IMZ This compound M1 Epoxide Intermediate IMZ->M1 Epoxidation M2 α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol (R014821) IMZ->M2 Oxidative O-dealkylation M4 1-[2-(2,4-dichlorophenyl)-2- (2,3-dihydroxypropyloxy)ethyl]- 1H-imidazole M1->M4 Epoxide Hydration M3 2,4-dichloromandelic acid M2->M3 Further Metabolism

Caption: Simplified metabolic pathway of this compound in rats.

G Proposed Mode of Action for this compound-Induced Liver Tumors in Rodents cluster_initiating Initiating Event cluster_downstream Key Downstream Events This compound This compound Exposure (High Dose) CAR CAR Activation This compound->CAR GeneExp Altered Gene Expression (e.g., CYP enzymes) CAR->GeneExp CellProlif Increased Cell Proliferation (Hepatocyte Replication) GeneExp->CellProlif Foci Altered Hepatic Foci CellProlif->Foci Tumor Hepatocellular Tumors Foci->Tumor

Caption: Non-genotoxic mode of action for rodent liver tumors.

G Experimental Workflow: 28-Day Toxicity Study start Animal Acclimatization (Wistar Rats) dosing Daily Oral Gavage (28 Days) start->dosing observation In-life Observations (Body Weight, Clinical Signs) dosing->observation termination Terminal Sacrifice dosing->termination analysis Sample Collection (Blood, Tissues) termination->analysis endpoints Endpoint Analysis (Histopathology, Genomics) analysis->endpoints

Caption: General workflow for a repeated-dose toxicity study.

References

Acute and chronic toxicity of Imazalil in mammalian models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Acute and Chronic Toxicity of Imazalil in Mammalian Models

Introduction

This compound is a systemic imidazole fungicide widely utilized in agriculture to control a broad spectrum of fungi on fruits, vegetables, and ornamental plants.[1] It is also employed as a seed dressing and for post-harvest treatment to prevent storage decay.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[2] Given its widespread use, a thorough understanding of its toxicological profile in mammalian systems is crucial for risk assessment and ensuring human safety. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in various mammalian models, detailing experimental protocols and mechanisms of action.

Acute Toxicity

This compound is classified as moderately toxic upon acute oral exposure.[1] Clinical signs of acute intoxication in animal models include tremors, ataxia, sedation, salivation, and muscle incoordination.[1][3]

Table 1: Acute Toxicity of this compound in Mammalian Models

SpeciesRoute of AdministrationLD50 ValuePurityReference
RatOral227 - 343 mg/kg bw97-99.9%[1][4]
RatOral (20% EC formulation)374 - 362 mg/kg bw (M/F)20% EC[3]
RatDermal4200 - 4880 mg/kg bwN/A[1]
RatIntraperitoneal155 - 288 mg/kg bw (F/M)N/A[3]
DogOral>640 mg/kg bwN/A[1]
RabbitDermal4200 mg/kg bwN/A[5]

Chronic Toxicity

Long-term exposure to this compound has been shown to primarily affect the liver and nervous system.[1] Studies in various mammalian species have established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for chronic exposure.

Table 2: Chronic Toxicity of this compound in Mammalian Models

SpeciesDurationRouteNOAELLOAELKey Observations at LOAELReference
Rat14 weeksDietary0.4 mg/kg/day>0.4 mg/kg/daySlight liver, body weight, and bilirubin changes at higher doses.[1][1]
Rat24 monthsDietary5 mg/kg/day20 mg/kg/dayDecreased body weight gain, decreased plasma albumin, liver pathology.[2][2]
Rat28 daysOral gavageN/AN/AIncreased liver weight, hepatocellular hypertrophy.[6][7][6][7]
Mouse15 weeksDrinking waterN/A0.1 mg/kg/dayBallooning degeneration of hepatocytes, oxidative stress, disordered bile acid metabolism.[8][8]
Mouse3 monthsDietary12 mg/kg/day46 mg/kg/dayIncreased liver weight, centrilobular hepatocyte hypertrophy.[4][4]
Dog2 yearsDietary0.5 mg/kg/day>0.5 mg/kg/dayNo compound or dose-related effects observed.[1][1]
Dog12 monthsOral (capsule)2.5 mg/kg/day20 mg/kg/dayClinical signs, decreased body weight gain, changes in serum chemistry.[2][4][2][4]
Rabbit21 daysDermal40 mg/kg/day160 mg/kg/dayReduced creatinine, specific gravity, and urobilinogen in urine (males).[2][2]

Reproductive and Developmental Toxicity

This compound has been investigated for its potential effects on reproduction and development. In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity was 20 mg/kg bw/day, based on reduced maternal weight gain and hepatotoxicity at higher doses.[2] The NOAEL for offspring toxicity was also 20 mg/kg bw/day, with decreased numbers of live pups observed at 80 mg/kg bw/day.[2] Developmental toxicity studies in rats indicated a developmental NOAEL of 40 mg/kg bw/day, with increased resorptions and decreased fetal body weight at 80 mg/kg bw/day.[9] In rabbits, the developmental toxicity NOAEL was established at 5 mg/kg bw/day.[2]

Experimental Protocols

Chronic Oral Toxicity Study in Rats (28-Day)

This protocol is a generalized representation based on methodologies described in the literature.[6]

  • Test Animals: Young adult female Wistar rats (Crl:WI) are used. Female rats were chosen based on previous studies showing a higher sensitivity to this compound-induced liver weight increase.[6]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, during which they are weighed and monitored for health.[6]

  • Housing: Rats are maintained under conventional laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 15%).[6]

  • Dosing: The test substance, this compound, is suspended in a 0.5% aqueous solution of carboxymethyl-cellulose.[6] The formulation is administered daily via oral gavage for 28 consecutive days.[6] A control group receives the vehicle only.[6] Multiple dose groups are established, ranging from a toxicological reference value to a dose expected to produce clear effects.[6]

  • Observations and Endpoints:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights (especially liver) are recorded.[6]

    • Histopathology: Tissues, particularly the liver, are collected, preserved in formalin, and processed for microscopic examination to identify cellular changes like hypertrophy and degeneration.[6][7]

    • Transcriptomics: For mechanistic insights, liver tissue may be subjected to RNA sequencing to analyze changes in gene expression profiles.[6]

G Experimental Workflow: 28-Day Oral Toxicity Study cluster_pre Pre-Study Phase cluster_study Study Phase (28 Days) cluster_post Post-Study Analysis acclimatization Acclimatization of Wistar Rats (1 week) randomization Randomization into Treatment Groups acclimatization->randomization dosing Daily Oral Gavage (this compound or Vehicle) randomization->dosing Start of Dosing observations Daily Clinical Observations Weekly Body Weight dosing->observations necropsy Euthanasia & Necropsy (Organ Weights) observations->necropsy End of Study histopathology Histopathology (Liver Tissue) necropsy->histopathology transcriptomics Transcriptomics (RNA-Seq) (Gene Expression) necropsy->transcriptomics

Workflow for a 28-day oral toxicity study in rats.

Mechanism of Action and Signaling Pathways

The primary mode of action for this compound's fungicidal activity is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] In mammals, this enzyme is involved in the conversion of lanosterol to cholesterol precursors.[5]

The hepatotoxicity observed in mammalian models is a significant aspect of this compound's toxicological profile.[7][8] Chronic exposure in mice has been shown to induce oxidative stress and disrupt bile acid metabolism.[8] Transcriptome analysis of liver tissue from exposed mice revealed significant alterations in pathways related to drug metabolism, RNA transport, and bile secretion.[8] Furthermore, studies in rats suggest that this compound can induce liver effects through a phenobarbital-like mode of action, which involves the activation of nuclear receptors like the Constitutive Androstane Receptor (CAR), leading to the induction of cytochrome P450 enzymes, hepatocellular hypertrophy, and, at high doses, potential tumor formation in rodents.[2] This rodent-specific mode of action is considered to have low relevance to humans.[2]

G Proposed Mechanism of this compound-Induced Hepatotoxicity cluster_liver Hepatocyte cluster_outcomes Toxicological Outcomes This compound This compound Exposure car Activation of Nuclear Receptors (e.g., CAR) This compound->car bile_acid Disruption of Bile Acid Metabolism This compound->bile_acid cyp Induction of Cytochrome P450 Enzymes car->cyp ros Increased Reactive Oxygen Species (ROS) cyp->ros hypertrophy Hepatocellular Hypertrophy cyp->hypertrophy oxidative_stress Oxidative Stress ros->oxidative_stress degeneration Cellular Degeneration bile_acid->degeneration oxidative_stress->degeneration

This compound's proposed mechanism of hepatotoxicity.

Conclusion

This compound exhibits moderate acute oral toxicity in mammalian models. Chronic exposure primarily targets the liver, with effects including increased organ weight, hepatocellular hypertrophy, and biochemical alterations.[6][7][8] The mechanism of hepatotoxicity appears to involve the induction of metabolic enzymes via nuclear receptor activation and the generation of oxidative stress.[2][8] While this compound has shown reproductive and developmental effects at high doses, clear NOAELs have been established. The available data, derived from a range of studies in different mammalian species, provide a robust basis for the risk assessment of this compound.

References

Environmental Fate and Persistence of Imazalil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Imazalil is a systemic imidazole fungicide widely utilized for the post-harvest treatment of fruits and vegetables and for seed treatment. Its primary mode of action is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[1][2] Understanding the environmental fate and persistence of this compound is critical for assessing its potential ecological impact. This guide provides a detailed technical overview of its behavior in soil and aquatic environments, degradation pathways, and bioaccumulation potential, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is a slightly yellow to brown solidified oil.[3] Key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name (RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole[1]
CAS Number 35554-44-0[3]
Molecular Weight 297.18 g/mol [3]
Water Solubility 1400 mg/L at 20°C[3]
Vapor Pressure 0.0093 mPa at 25°C[3]
Octanol-Water Partition Coefficient (Log Kow) 3.82[3]
Dissociation Constant (pKa) 6.53 (weak base)[4]

Environmental Fate and Persistence

This compound's persistence in the environment is moderate to high, varying significantly with the environmental compartment and prevailing conditions. It is relatively immobile in soil and degrades primarily through microbial action and photolysis.

Fate in Soil

Degradation and Persistence: this compound is considered to be highly persistent in the soil.[3] Its degradation in soil occurs primarily through microbial metabolism under both aerobic and anaerobic conditions, although the rate is generally slow.[5] The field half-life (DT50) is reported to range from 120 to 190 days, with a representative value estimated at 150 days for most soils.[3] However, other studies have reported a wider range of half-lives, from as short as 14 days to over 100 days, depending on soil type, microbial activity, and temperature.[6][7] One study noted DT50 values ranging from 28 to 113 days under field conditions.[1] The primary degradation pathway in soil involves the hydroxylation of the alkyl chain, forming the alcohol metabolite R014821, also known as this compound-M.[1][8]

ParameterValue (days)ConditionSource
Soil Field DT50 120 - 190Field[3]
Soil Field DT50 28 - 113Field[1]
Soil Lab DT50 166Loam Soil, Aerobic[4]
Soil Lab DT50 14.15 - 20.81Various Soils[6]
Soil Lab DT50 11 - 30.5Various Conditions (UV, sunlight, dark)[7]
Soil DT50 (Half-life) 4 - 5 monthsNot specified[9]

Mobility and Adsorption: this compound exhibits low to slight mobility in soil.[4] It binds strongly to soil particles, which limits its potential for leaching into groundwater.[3] The soil organic carbon-water partitioning coefficient (Koc) values have been measured in the range of 2,081 to 6,918 mL/g, classifying it as having slight to no mobility.[4] An adsorption coefficient (Koc) of 4000 is also reported.[3] This strong adsorption is a key factor in its retention in the upper soil layers.[3]

ParameterValue (mL/g or L/kg)Mobility ClassSource
Adsorption Coefficient (Koc) 4000Low/Slight[3]
Adsorption Coefficient (Koc) 2081 - 6918Slight to Immobile[4]
Fate in Aquatic Systems

Hydrolysis and Photolysis: this compound is very stable to hydrolysis in aqueous solutions at environmentally relevant pH levels (pH 5, 7, and 9), with a half-life greater than 30 days.[2][4] However, it is susceptible to degradation by photolysis in water. The aqueous photolysis half-life (DT50) is approximately 11-12 days under continuous irradiation simulating sunlight.[1] Another study reported a photodegradation half-life of 36 hours in an aqueous solution.[4] This indicates that sunlight plays a significant role in its dissipation in surface waters. Several photodegradation products have been identified, with four major ones being R044177, R044179, R055609, and R018238.[1]

ParameterValue (days)ConditionSource
Hydrolysis DT50 Stable (>30)pH 5, 7, 9[4]
Aqueous Photolysis DT50 11 - 12Continuous Irradiation[1]
Aqueous Photolysis DT50 1.5 (36 hours)Aqueous Solution[4]
Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kow) and bioconcentration factor (BCF). A high Log Kow suggests a tendency to partition into fatty tissues.

ParameterValueInterpretationSource
Log Kow 3.82High potential for bioaccumulation[3]
Bioconcentration Factor (BCF) 170 (estimated)High potential for bioconcentration[4]

This compound's Log Kow of 3.82 indicates a significant potential for bioaccumulation.[3] An estimated BCF of 170 further suggests that the potential for bioconcentration in aquatic organisms is high.[4] However, studies in rats have shown that this compound is rapidly absorbed, metabolized, and excreted, with no significant accumulation in fatty tissues observed.[3][9]

Key Degradation Pathways

The degradation of this compound in the environment proceeds through several transformation products. The primary metabolite in soil is R014821 (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol), formed via O-dealkylation.[1][9] In aquatic systems, photolysis leads to a different set of degradates.

G This compound This compound (C14H14Cl2N2O) R014821 R014821 (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) This compound->R014821 Microbial Degradation (Soil) O-dealkylation Photodegradates Photodegradation Products (R044177, R044179, R055609, etc.) This compound->Photodegradates Photolysis (Water) Further_Degradation Further Degradation (Mineralization to CO2) R014821->Further_Degradation Photodegradates->Further_Degradation

Caption: Environmental degradation pathways of this compound in soil and water.

Experimental Protocols

Standardized guidelines, such as those from the OECD and the U.S. EPA (e.g., OPPTS 835 series), are followed to study the environmental fate of pesticides.[10][11]

Aerobic Soil Metabolism Study (Adapted from OPPTS 835.4100)

This protocol is designed to determine the rate and pathway of aerobic degradation of a test substance in soil.

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic matter content, and pH.

    • Sieve fresh soil samples (e.g., through a 2 mm mesh) and adjust the moisture content to 40-60% of maximum water holding capacity.

    • Pre-incubate the soils in the dark at a constant temperature (e.g., 20-25°C) for one to two weeks to allow microbial populations to stabilize.

  • Test Substance Application:

    • Use a radiolabeled (typically 14C) test substance to facilitate tracking of the parent compound and its metabolites.

    • Apply the test substance to the soil samples at a rate equivalent to the maximum recommended field application rate.[10] The application should ensure uniform distribution.

  • Incubation:

    • Incubate the treated soil samples in the dark in flow-through metabolism flasks at a constant temperature (e.g., 20 ± 2°C) for up to 120 days or until a significant portion of the substance has degraded.

    • Maintain aerobic conditions by passing a continuous stream of humidified, CO2-free air over the soil.

    • Trap volatile organic compounds and 14CO2 using appropriate trapping solutions (e.g., polyurethane foam for organics, ethanolamine/NaOH for CO2).

  • Sampling and Analysis:

    • Collect triplicate soil samples at periodic intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract residues from the soil using an appropriate solvent or series of solvents (e.g., acetonitrile, ethyl acetate).[1]

    • Quantify the radioactivity in the extracts, trapping solutions, and unextracted soil residues (via combustion analysis) using Liquid Scintillation Counting (LSC).

    • Identify and quantify the parent compound and major transformation products in the extracts using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, followed by confirmation with Mass Spectrometry (MS).[1][12][13]

  • Data Analysis:

    • Calculate the dissipation half-lives (DT50) and degradation half-lives (DegT50) for the parent substance using appropriate kinetic models (e.g., first-order kinetics).

    • Construct a degradation pathway and a mass balance to account for the distribution of radioactivity over time.

Analytical Methods for Residue Analysis

The determination of this compound and its metabolites in environmental samples typically involves solvent extraction, a clean-up step, and instrumental analysis.

  • Extraction: Solvents like ethyl acetate, acetonitrile, or heptane:isoamyl alcohol are commonly used.[1][13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also utilized for multi-residue analysis in various matrices.[1]

  • Clean-up: Liquid-liquid partitioning or solid-phase extraction (SPE) is employed to remove interfering matrix components.[1][13]

  • Analysis: Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques, offering high sensitivity and selectivity.[1][12] Typical limits of quantification (LOQ) are around 0.01 mg/kg.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Pre_Incubation Pre-incubation (2 weeks, 20°C) Soil_Collection->Pre_Incubation Application [14C]-Imazalil Application Pre_Incubation->Application Incubation Aerobic Incubation (Dark, 20°C, up to 120d) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Volatiles Volatile Trapping (CO2, Organics) Incubation->Volatiles Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / LC-MS/MS Analysis Extraction->Analysis Combustion Unextracted Residue (Combustion) Extraction->Combustion Kinetics Kinetic Modeling (DT50 Calculation) Analysis->Kinetics Pathway Degradation Pathway Identification Analysis->Pathway Mass_Balance Mass Balance Calculation Combustion->Mass_Balance Volatiles->Mass_Balance Kinetics->Mass_Balance

Caption: Experimental workflow for an aerobic soil metabolism study.

References

Imazalil effects on non-target soil microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects of Imazalil on Non-target Soil Microorganisms

Introduction to this compound

This compound is a systemic imidazole fungicide widely utilized in agriculture, primarily as a post-harvest treatment for fruits and vegetables to control fungal diseases during storage and transport.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, which disrupts membrane permeability and ultimately leads to cell death.[2]

1.1 Chemical Properties and Environmental Fate

This compound is characterized by high environmental persistence.[1] It is moderately persistent in soil under field conditions, with reported dissipation half-life (DT50) values ranging from 28 to 113 days.[3] The primary degradation pathway in soil is through the hydroxylation of its alkyl chain.[3] While stable to hydrolysis, it undergoes photolysis in aquatic environments.[3] Due to its persistence, the long-term application of this compound can lead to its accumulation in soils, posing potential risks to the soil ecosystem.[1][4]

Impact on Soil Microbial Community Structure and Diversity

The application of this compound has been shown to cause significant disturbances to the soil microbial ecosystem. These effects are not limited to the target fungal pathogens but extend to a broad range of non-target bacteria, fungi, and other microorganisms.

2.1 Effects on Soil Bacteria

Research indicates that this compound alters the soil bacterial community composition and leads to a decrease in overall bacterial diversity.[4] It also inhibits the functional diversity of the soil microbial community.[1][4] While causing a general decline in diversity, this compound exposure can also strengthen interactions among the remaining soil bacterial communities, although this may lead to a simplification of the functional diversity of the co-occurrence network at high concentrations.[1][4] Some studies have identified specific bacterial genera that are potentially involved in the degradation of this compound, such as Kaistobacter and Lysobacter.[1][4] In contrast, the presence of earthworms has been observed to decrease the abundance of other potential degraders like Methylibium while promoting Aeromonas and Kaistobacter, which may assist in degrading the more toxic S-enantiomer of this compound.[5]

2.2 Effects on Soil Fungi

As a fungicide, this compound has a direct and often negative impact on soil fungal populations. Studies have shown that soil fungi exhibit a greater impact on the degradation of this compound compared to bacteria, in a manner dependent on fungal richness and diversity.[6] The half-life of the (+)-imazalil enantiomer has been found to be significantly negatively correlated with the richness and diversity of the fungal community.[6] A global meta-analysis of fungicide effects confirmed that fungicides significantly reduce fungal abundance, with the reduction increasing with concentration.[7] For instance, at concentrations greater than five times the recommended rate, fungal numbers can decrease by over 33%.[7]

Table 1: Quantitative Effects of this compound and Other Fungicides on Soil Microbial Populations and Diversity
ParameterFungicide(s)ConcentrationEffectSource(s)
Bacterial Diversity This compoundNot specifiedDecreased[1][4]
Microbial Functional Diversity This compoundNot specifiedInhibited[1][4]
Fungal Population This compoundNot specifiedRichness & diversity negatively correlated with half-life[6]
Fungal Population General Fungicides1-5x recommended rate19.91% decrease in abundance[7]
Fungal Population General Fungicides>5x recommended rate33.81% decrease in abundance[7]
Actinomycetes Population General FungicidesNot specifiedSignificantly reduced[7]
Microbial Diversity (Shannon) General FungicidesNot specifiedSignificantly reduced[7]
Microbial Biomass Carbon Imazamox0.1 kg/ha Initial reduction, followed by recovery[8]
Fungi/Bacteria Ratio Imazethapyr1 and 10 mg/kgDecreased[9]

Effects on Key Soil Biochemical Processes

The alterations in microbial community structure induced by this compound translate into significant impacts on essential soil functions, particularly nutrient cycling and enzymatic activities.

3.1 Nitrogen Cycle

This compound markedly disturbs soil nitrogen cycling.[1][4] It has been shown to seriously inhibit critical processes such as nitrogen fixation and nitrification.[1][4] The inhibition of nitrification, the process of converting ammonia to nitrate, can lead to an accumulation of ammonium ions in the soil.[10] This disruption can affect nutrient availability for plants and potentially lead to other environmental issues. Some fungicides have also been observed to decrease denitrification processes.[11]

3.2 Soil Enzyme Activities

Soil enzymes are crucial for the decomposition of organic matter and nutrient cycling. Fungicides, in general, have been shown to have a significant negative effect on the activities of several key soil enzymes. A meta-analysis revealed that fungicide application significantly reduces the activities of alkaline phosphatase, neutral phosphatase, acid phosphatase, dehydrogenase, and urease.[7][12] Specifically, alkaline phosphatase and urease activities were found to decrease by 15.43% and 7.76%, respectively.[7] The inhibition of dehydrogenase, an indicator of overall microbial activity, is a common effect observed in over 60% of studies on pesticide impacts.[12]

Table 2: Quantitative Effects of this compound and Other Fungicides on Soil Functions
Process/EnzymeFungicide(s)ConcentrationEffectSource(s)
Nitrogen Fixation This compoundNot specifiedSeriously inhibited[1][4]
Nitrification This compoundNot specifiedSeriously inhibited[1][4]
Nitrification General FungicidesNot specifiedInhibited[10]
Denitrification ChlorothalonilField rateNo effect[13]
Dehydrogenase Activity General FungicidesNot specifiedSignificant reduction[14]
Alkaline Phosphatase Activity General FungicidesNot specified15.43% decrease[7]
Urease Activity General FungicidesNot specified7.76% decrease[7]
Catalase Activity General FungicidesNot specified7.13% decrease (after 56 days)[7]

Experimental Protocols for Assessing this compound's Ecotoxicology

To evaluate the effects of this compound on non-target soil microorganisms, standardized laboratory and field protocols are essential. A typical approach involves a soil microcosm study coupled with molecular and biochemical analyses.

4.1 Protocol 1: Soil Microcosm Incubation Study

This protocol outlines a laboratory-based experiment to assess the impact of this compound under controlled conditions.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm depth) from a field with no recent history of fungicide application.

    • Sieve the soil (<2 mm) to remove stones and plant debris and homogenize it.

    • Characterize the soil for key physicochemical properties: pH, organic carbon content, texture (sand, silt, clay), and total nitrogen.

  • Experimental Setup:

    • Prepare microcosms using glass jars or plastic containers, each containing a fixed amount of soil (e.g., 200 g dry weight equivalent).

    • Adjust soil moisture to a specific percentage of water-holding capacity (e.g., 60% WHC).

    • Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for one week to stabilize microbial activity.

  • This compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and then dilute with water.

    • Apply this compound to the soil at different concentrations, typically based on the recommended field rate (FR), and multiples thereof (e.g., 1x, 10x, 100x FR).

    • Include a control group treated only with the solvent-water mixture.

    • Ensure each treatment has multiple replicates (e.g., 3-5).

  • Incubation and Sampling:

    • Incubate the microcosms in the dark at a constant temperature. Aeration should be allowed by using perforated lids.

    • Collect soil samples destructively at various time points (e.g., day 1, 7, 14, 30, 60, and 90) for analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection (0-15 cm) Sieving Sieving & Homogenization (<2 mm) SoilCollection->Sieving Characterization Physicochemical Characterization Sieving->Characterization Microcosm Microcosm Setup (200g soil, 60% WHC) Characterization->Microcosm PreIncubation Pre-incubation (1 week, 20°C) Microcosm->PreIncubation Application This compound Application (Control, 1x, 10x FR) PreIncubation->Application Incubation Incubation (Dark, 20°C) Application->Incubation Sampling Destructive Sampling (Days 1, 7, 30, 60) Incubation->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction Enzyme_Assay Enzyme Activity Assays Sampling->Enzyme_Assay Sequencing 16S/ITS Sequencing DNA_Extraction->Sequencing Bioinformatics Data Analysis & Bioinformatics Sequencing->Bioinformatics Logical_Pathway cluster_direct Direct & Primary Effects cluster_indirect Secondary & Functional Consequences A This compound Application to Soil B Direct Toxicity to Fungal Populations A->B C Shifts in Bacterial Community Structure A->C D Reduced Microbial Biomass & Diversity B->D G Altered Carbon & Nutrient Cycling B->G C->D E Inhibition of Nitrification C->E F Reduced Soil Enzyme Activity (e.g., Dehydrogenase) D->F E->G F->G H Disruption of Soil Ecosystem Homeostasis G->H

References

Genotoxicity and mutagenicity studies of Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Imazalil

Introduction

This compound (synonym: enilconazole) is an imidazole fungicide widely used in agriculture to control a broad spectrum of fungi on fruits, vegetables, and ornamental plants, primarily through the inhibition of sterol biosynthesis.[1] Its extensive use, particularly in post-harvest treatments, has led to scrutiny regarding its potential health risks to consumers.[2][3] The United States Environmental Protection Agency (EPA) has classified this compound as a probable carcinogen.[2][3] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows for key assays. The evidence presents a mixed profile, with earlier studies often concluding a lack of genotoxic potential, while more recent investigations report positive findings for DNA damage and chromosomal aberrations.

Data Presentation: Summary of Genotoxicity and Mutagenicity Assays

The genotoxic potential of this compound has been evaluated in a wide range of in vitro and in vivo assays. The results are summarized below.

Table 1: In Vitro Genotoxicity Studies of this compound
End-point Test System Concentration/Dose Purity (%) Results Reference
Reverse MutationS. typhimurium TA98, TA100, TA1535, TA1538, TA975–500 µ g/plate 98.7Negative[4]
Reverse MutationS. typhimuriumTwo dosagesNot SpecifiedPositive (direct base-pair and indirect frameshift mutation)[3]
Chromosomal AberrationHuman LymphocytesNot Specified98.7Negative[4]
Chromosomal AberrationHuman LymphocytesUp to 672 µMNot SpecifiedPositive (Dose-dependent increase)[5][6]
Micronucleus FormationHuman LymphocytesUp to 672 µMNot SpecifiedPositive (Dose-dependent increase)[5][6]
DNA Damage (Comet Assay)Human Lymphocytes6.8–136 µ g/plate Not SpecifiedPositive (Dose-dependent increase in DNA lesions)[2]
DNA Damage (Comet Assay)Allium cepa (Onion root)0.5, 1, and 2 µg/mLNot SpecifiedPositive (Statistically significant increase in DNA damage)[7]
Table 2: In Vivo Genotoxicity Studies of this compound
End-point Test System Concentration/Dose Purity (%) Results Reference
Micronucleus TestMouseNot Specified98.7Negative[4]
Dominant Lethal TestMouseNot SpecifiedNot SpecifiedNegative[8][9]
DNA Damage (Comet Assay)Drosophila melanogaster1 and 4.5 mMNot SpecifiedPositive (Statistically significant increase in DNA damage)[10]
Somatic Mutation and Recombination (SMART)Drosophila melanogaster0.25, 1, and 4.5 mMNot SpecifiedNegative (Not statistically significant)[10][11]

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for the interpretation and replication of study results.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the potential of this compound to induce gene mutations (frameshift or base-pair substitutions) in bacterial strains.

  • Test System: Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1538, which are specifically designed to detect different types of mutations.

  • Methodology:

    • Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.

    • Exposure: this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations (e.g., 5 to 500 µ g/plate ) to a mixture containing the tester bacterial strain and, if required, the S9 mix.[4]

    • Plating: The mixture is combined with molten top agar and poured onto a minimal glucose agar plate. The minimal medium lacks histidine, an essential amino acid for these bacterial strains, preventing their growth.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: Only bacteria that have undergone a reverse mutation (reversion) at the histidine operon can synthesize their own histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

In Vitro Chromosome Aberration Assay
  • Objective: To determine if this compound can induce structural chromosomal damage in cultured mammalian cells.

  • Test System: Cultured human peripheral blood lymphocytes.[5]

  • Methodology:

    • Cell Culture: Whole blood cultures are established from healthy, non-smoking donors. Lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin (PHA).

    • Treatment: this compound is added to the cultures at various concentrations (e.g., up to 672 µM) for a specified duration, typically covering one and a half cell cycles.[5] The assay is performed with and without S9 metabolic activation.

    • Metaphase Arrest: A spindle inhibitor, such as colchicine or colcemid, is added to the cultures for the final 2-3 hours of incubation. This arrests cells in the metaphase stage of mitosis when chromosomes are most condensed and visible.

    • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution (e.g., KCl) to swell the cells and disperse the chromosomes, and then fixed in a methanol:acetic acid solution. The fixed cells are dropped onto microscope slides and air-dried.

    • Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration are analyzed under a microscope for structural chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. The results are compared to negative and positive controls.[12][13]

In Vivo Micronucleus Test
  • Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo by assessing the formation of micronuclei in erythrocytes.

  • Test System: Mice (e.g., Swiss Albino).[14]

  • Methodology:

    • Administration: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels.[4] A vehicle control and a known positive control are also included.

    • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is collected, usually from the femur.

    • Slide Preparation: A bone marrow cell suspension is created, and smears are prepared on microscope slides.

    • Staining and Analysis: Slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature cells). A minimum of 2000 PCEs per animal are scored for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that result from acentric chromosome fragments or whole chromosomes lagging during cell division.

    • Toxicity Assessment: Cytotoxicity is assessed by determining the ratio of PCEs to NCEs. A significant decrease in this ratio indicates bone marrow suppression. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Mandatory Visualizations

The following diagrams illustrate the workflows of key genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_culture Culturing & Analysis start Select S. typhimurium Strains (e.g., TA98, TA100) mix_no_s9 Mix: Bacteria + this compound (-S9 Condition) start->mix_no_s9 mix_s9 Mix: Bacteria + this compound + S9 (+S9 Condition) start->mix_s9 prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->mix_s9 prep_this compound Prepare this compound Concentrations prep_this compound->mix_no_s9 prep_this compound->mix_s9 plate Add to Top Agar & Pour on Minimal Glucose Plates mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data vs. Control (Statistical Significance) count->analyze result Mutagenic or Non-Mutagenic analyze->result Conclusion

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Chromosome_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Slide Preparation cluster_analysis Analysis start Culture Human Lymphocytes (with Mitogen, e.g., PHA) treat Treat with this compound (+/- S9 Activation) start->treat arrest Add Mitotic Inhibitor (e.g., Colcemid) to Arrest Cells in Metaphase treat->arrest harvest Harvest Cells arrest->harvest hypo Hypotonic Treatment (KCl) harvest->hypo fix Fix Cells (Methanol:Acetic Acid) hypo->fix slide Drop onto Slides & Air Dry fix->slide stain Stain with Giemsa slide->stain score Microscopic Analysis: Score 100 Metaphases per Concentration stain->score analyze Identify Structural Aberrations (Breaks, Gaps, Exchanges) score->analyze result Clastogenic or Non-Clastogenic analyze->result Conclusion

Caption: Workflow for the In Vitro Chromosome Aberration Assay.

InVivo_Micronucleus_Workflow cluster_treatment Animal Treatment cluster_sampling Sampling & Preparation cluster_analysis Analysis start Select Test Animals (e.g., Mice) administer Administer this compound (e.g., Oral Gavage) at Multiple Dose Levels start->administer wait Wait for 24h / 48h administer->wait collect Collect Bone Marrow from Femur wait->collect smear Prepare Bone Marrow Smears on Microscope Slides collect->smear stain Stain Slides smear->stain score Score ≥2000 PCEs per Animal for Micronuclei (MN) stain->score toxicity Assess Cytotoxicity (PCE/NCE Ratio) stain->toxicity analyze Statistical Analysis of MN-PCE Frequency vs. Control score->analyze result Genotoxic or Non-Genotoxic analyze->result Conclusion

Caption: Workflow for the In Vivo Bone Marrow Micronucleus Test.

Discussion and Conclusion

The genotoxicity profile of this compound is complex. An adequate range of tests has been performed, with early evaluations concluding that this compound is unlikely to have genotoxic potential.[1][4] For instance, standard Ames tests and an in vivo mouse micronucleus test yielded negative results.[4]

The proposed mechanism for this compound-induced genotoxicity may involve the induction of oxidative stress. The addition of this compound to rat hepatocytes was found to cause cell death accompanied by the depletion of intracellular glutathione and an accumulation of malondialdehyde, an indicator of lipid peroxidation.[15] This oxidative damage potential could lead to the DNA strand breaks and chromosome damage observed in several assays.

References

An In-depth Technical Guide to the Biotransformation of Imazalil in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Imazalil

This compound is a systemic imidazole fungicide widely utilized in agriculture for the post-harvest treatment of fruits and vegetables, as well as for seed treatment.[1][2] Its primary function is to control a broad spectrum of fungal pathogens that cause spoilage, particularly Penicillium, Aspergillus, Fusarium, and Septoria species.[2][3] The fungicidal activity of this compound stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][3][4] This disruption leads to increased membrane permeability and ultimately, the death of the fungal cell.[1] Chemically, this compound is a racemate, consisting of two enantiomers.[5] It is available in various formulations, including emulsifiable concentrates (EC), suspension concentrates (SC), and soluble powders (SP).[5]

Biotransformation Pathways of this compound in Plants

The metabolism of this compound in plant tissues is a critical area of study for assessing residue levels and ensuring food safety. The primary biotransformation pathway involves the degradation of the parent this compound compound into several metabolites. The major metabolite identified in numerous plant studies is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, also known by its code R14821 or T824.[6][7][8][9] Another metabolite, 1-[-(2,4-dichlorophenyl-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole, has also been identified.[6] The transformation process is generally slow, with a reported half-life of 12 to 20 weeks on oranges.[6]

The proposed metabolic pathway primarily involves O-dealkylation, where the allyl group of this compound is cleaved, leading to the formation of R14821. Further degradation can occur, leading to the formation of more polar compounds.

G This compound This compound C14H14Cl2N2O r14821 R14821 (α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) This compound->r14821 O-dealkylation polar_metabolites Other Polar Metabolites r14821->polar_metabolites Further Degradation

Proposed metabolic pathway of this compound in plants.

Plants utilize a general xenobiotic detoxification system to metabolize compounds like this compound. This multi-phase process is crucial for rendering foreign compounds less toxic and more easily sequestered or excreted.

G cluster_phases Xenobiotic Detoxification Pathway phase1 Phase I: Modification (Oxidation, Reduction, Hydrolysis) Enzymes: Cytochrome P450s (CYPs) activated_xenobiotic Activated Metabolite (e.g., R14821) phase1->activated_xenobiotic phase2 Phase II: Conjugation (Glycosylation, Glutathionylation) Enzymes: UGTs, GSTs conjugated_xenobiotic Conjugated Metabolite (Water-soluble) phase2->conjugated_xenobiotic phase3 Phase III: Compartmentalization (Transport into Vacuole or Cell Wall) sequestered_xenobiotic Sequestered Metabolite phase3->sequestered_xenobiotic xenobiotic This compound (Lipophilic) xenobiotic->phase1 activated_xenobiotic->phase2 conjugated_xenobiotic->phase3

General xenobiotic detoxification pathway in plants.

Quantitative Analysis of this compound and its Metabolites

The distribution and concentration of this compound and its metabolites vary across different plant tissues and over time. Following post-harvest application, the majority of the residue is typically found in the peel of the fruit.[5] However, migration into the pulp has been observed during storage.[10]

Table 1: Distribution of Radioactivity in Barley Plant Parts (3 weeks after seed treatment)

Plant Part% Radioactivity Applied to Seedsmg eq/kg (dry weight)
Soil66-
Seed Coat5.511
Roots70.25
Leaves and Stem62.08
Not Recovered15.5-
Data sourced from a study where barley seeds were treated with [3H]-imazalil.[5]

Table 2: this compound Residues in Citrus Fruits Following Post-Harvest Dip Treatment

Fruit PartResidue Level (mg/kg)
Whole Fruit< 5
Peeled Fruit/Pulp< 0.1 - 0.36
Residue levels can vary based on application method and storage time.[6]

Table 3: Enantioselective Dissipation of this compound in Apples and Grapes (Field Conditions)

CropEnantiomerHalf-life (days)
GrapesR-(-)-imazalil23.82 - 24.49
S-(+)-imazalil23.82 - 24.49
ApplesR-(-)-imazalil9.82
S-(+)-imazalil10.09
A slight preferential degradation of R-(-)-imazalil was observed in apples.[11]

Experimental Protocols for Studying this compound Biotransformation

The analysis of this compound and its metabolites in plant tissues requires robust and sensitive analytical methods. The general workflow involves extraction of the analytes from the plant matrix, followed by a cleanup step to remove interfering substances, and finally, quantification using chromatographic techniques.

Sample Preparation: Extraction and Cleanup
  • Homogenization: A representative sample of the plant tissue (e.g., peel, pulp, whole fruit) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an organic solvent. Common solvents used include ethyl acetate, acetic ether, or a mixture of heptane and isoamyl alcohol.[6][7][12] The extraction is typically performed under basic conditions to ensure the analytes are in their non-ionized form, enhancing their solubility in the organic solvent.

  • Cleanup: The crude extract is then purified to remove co-extracted plant components that could interfere with the analysis. This can be achieved through:

    • Liquid-Liquid Partitioning: The extract is partitioned between an acidic aqueous solution and an immiscible organic solvent. The analytes of interest will move into the aqueous phase, leaving many impurities in the organic phase. The pH of the aqueous phase is then adjusted to basic, and the analytes are back-extracted into a fresh organic solvent.[7]

    • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., C18, ENVI-Carb). The analytes are retained on the adsorbent while interfering compounds are washed away. The analytes are then eluted with a small volume of a suitable solvent.[8][12]

Analytical Determination
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector is a common technique for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., KH2PO4).[12]

  • Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) provides high sensitivity and selectivity. For the analysis of the metabolite R14821, derivatization to a silyl ether may be required before GC analysis.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the determination of this compound and its metabolites at low concentrations. It is often the preferred method for regulatory purposes.[5][10]

G start Plant Tissue Sample (e.g., Fruit Peel) homogenize Homogenization start->homogenize extract Solvent Extraction (e.g., Ethyl Acetate) homogenize->extract cleanup Cleanup (LLE or SPE) extract->cleanup analyze Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) cleanup->analyze end Data Analysis & Quantification analyze->end

General experimental workflow for this compound analysis.

Factors Influencing this compound Biotransformation

Several factors can influence the rate and extent of this compound uptake, persistence, and metabolism in plant tissues:

  • Application Method: The method of application (e.g., dipping, spraying, waxing) affects the initial amount of residue deposited on the fruit surface. Dipping generally results in higher initial residues compared to non-recovery spraying.[13][14]

  • Treatment Conditions: The concentration of the treatment solution, its temperature, and the duration of the treatment all have a significant impact on the uptake of this compound. Higher temperatures and longer dip times lead to increased residue levels.[15]

  • Plant Species and Tissue Type: The physicochemical properties of the plant cuticle and the presence of epicuticular wax can influence the absorption and translocation of this compound.[13] The metabolic capacity can also vary between different plant species and even between different tissues of the same plant.

  • Storage Conditions: Post-harvest storage conditions, such as temperature and humidity, can affect the stability and degradation rate of this compound residues.[15]

Conclusion

The biotransformation of this compound in plant tissues is a complex process resulting primarily in the formation of the metabolite α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R14821). The degradation is relatively slow, and residues are predominantly found in the outer layers of treated produce. Understanding the metabolic fate of this compound is essential for conducting accurate dietary risk assessments and establishing appropriate maximum residue levels (MRLs). The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of food safety, agricultural science, and environmental chemistry. Further research into the enantioselective behavior of this compound and its metabolites will continue to refine our understanding of its environmental and toxicological profile.

References

The Impact of Imazalil on Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, a widely used systemic imidazole fungicide, plays a crucial role in agriculture by controlling a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants. However, its application raises significant concerns regarding its impact on non-target aquatic ecosystems. This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound on aquatic organisms, its environmental fate, and the underlying mechanisms of its toxicity. Quantitative toxicity data are summarized, detailed experimental protocols are outlined, and key signaling pathways affected by this compound are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development and environmental risk assessment.

Environmental Fate and Persistence

This compound's fate in the aquatic environment is governed by a combination of its physicochemical properties and environmental conditions. It is highly persistent in soil, with a reported field half-life ranging from 120 to 190 days. While it is soluble in water, it binds strongly to soil particles, which can reduce its immediate bioavailability in the water column but also lead to its accumulation in sediments. In aqueous solutions, this compound is stable in acidic to neutral conditions but undergoes decomposition at elevated temperatures and when exposed to light, with a photolysis half-life of 11-12 days in the aquatic environment[1]. Both this compound and its primary metabolite, R14821 (this compound-M), are frequently detected in environmental and plant samples[2].

Ecotoxicity to Aquatic Organisms

This compound exhibits moderate to high toxicity to a range of aquatic organisms. The following tables summarize the acute and chronic toxicity data for various species.

Table 1: Acute Toxicity of this compound to Aquatic Organisms
SpeciesTaxonEndpointDurationConcentration (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)FishLC5096 h2.5[3]
Lepomis macrochirus (Bluegill Sunfish)FishLC5096 h3.2[3]
Danio rerio (Zebrafish)FishLC5096 h19.61 (embryo)[3]
Daphnia magnaInvertebrateEC50 (immobilisation)48 h3.5[4]
Chironomus ripariusInvertebrateLC5096 h-
Selenastrum capricornutum (Green Algae)AlgaeEC50 (growth inhibition)72 h0.87[4]
Rana temporaria (Common Frog)AmphibianLC50 (tadpole)96 h-
Table 2: Chronic Toxicity of this compound to Aquatic Organisms
SpeciesTaxonEndpointDurationConcentration (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)FishNOEC21 d0.043[3]
Daphnia magnaInvertebrateNOEC21 d-
Chironomus ripariusInvertebrateNOEC (water)28 d0.181[3]
Chironomus ripariusInvertebrateNOEC (sediment)28 d27.5 (mg/kg)[3]

Mechanisms of Toxicity

This compound's toxicity in aquatic organisms is multifaceted, impacting developmental processes, endocrine function, and metabolic pathways.

Developmental Toxicity

Studies on zebrafish (Danio rerio) embryos have revealed that this compound and its metabolite, this compound-M, can induce significant developmental abnormalities. These include decreased heart rate, inhibition of hatching, and the formation of pericardial cysts[5][6][7]. Exposure to this compound at concentrations of 10 µM and above has been shown to negatively affect embryo survival and hatching success[8]. Observed morphological defects include reduced melanin pigmentation, wavy notochord, a crooked trunk, tail defects, and cardiac edema[8][9]. Furthermore, this compound exposure can lead to a decrease in locomotor activity, including average swimming speed and distance, in zebrafish larvae[10][11].

Endocrine Disruption

A primary mechanism of this compound's toxicity is its interference with the endocrine system, particularly through the inhibition of steroidogenesis. This compound is a known inhibitor of aromatase (CYP19), a key enzyme that converts androgens to estrogens[12][13]. This inhibition disrupts the delicate balance of sex hormones, which is critical for normal reproductive function.

In fish, the inhibition of aromatase by this compound leads to a cascade of effects, including a reduction in the production of 17β-estradiol (E2)[3][5]. This, in turn, can lead to decreased vitellogenin (a precursor to egg yolk protein) synthesis and impaired oocyte development[3][5]. Studies have also indicated that this compound can act as an androgen receptor (AR) antagonist, further disrupting hormone signaling[14].

Metabolic Disruption and Oxidative Stress

Exposure to this compound has been shown to induce metabolic disorders in zebrafish larvae. Metabolomics analysis revealed significant alterations in the metabolism of branched-chain amino acids, energy, and ketone bodies[5][6][7]. These metabolic disruptions are linked to increased cell apoptosis, particularly in the heart region of the larvae[5][6][7].

Experimental Protocols

The following sections outline the methodologies for key experiments cited in this guide, based on standardized OECD guidelines.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio)[15].

  • Test Design: A semi-static test is often employed, where the test solutions are renewed every 24 or 48 hours to maintain the concentration of the test substance[2][16]. At least five concentrations of the test substance, arranged in a geometric series, and a control group are used[2][17].

  • Test Conditions:

    • Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 23 ± 2°C for zebrafish)[16].

    • pH: Should be maintained within a range of 6.0 to 8.5.

    • Dissolved Oxygen: Should be maintained above 60% of the air saturation value[16].

    • Loading: The biomass of fish per volume of test solution should not be excessive to avoid depletion of dissolved oxygen and accumulation of waste products[16].

  • Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours[2][16][17].

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the median effective concentration (EC50) for the immobilization of Daphnia magna after 48 hours of exposure.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test[18][19].

  • Test Design: A static test is typically used, with at least five geometrically spaced concentrations of the test substance and a control[19]. Each test group should have at least 20 individuals, divided into at least four replicates[8][19].

  • Test Conditions:

    • Temperature: Maintained at 20 ± 2°C[19].

    • pH: The pH of the test medium should be between 6 and 9[19].

    • Medium: Reconstituted or natural water with a hardness of 140–250 mg/L as CaCO₃ is recommended[19].

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours[18][19].

  • Data Analysis: The EC50 at 48 hours and its 95% confidence limits are calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test determines the effect of a substance on the growth of a selected algal species over a 72-hour period.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum)[5][20].

  • Test Design: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance in a batch culture system, with three replicates per concentration[17][21].

  • Test Conditions:

    • Temperature: Maintained at 21–24°C[5][10].

    • Light: Continuous, uniform illumination is provided[5][10][22].

    • Culture Medium: A standard, nutrient-rich algal growth medium is used[5][20].

  • Observations: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence[10][21].

  • Data Analysis: The EC50 for growth rate inhibition is calculated by comparing the growth in the test cultures to that of the controls.

Analytical Methodologies

Accurate determination of this compound concentrations in environmental samples is crucial for exposure assessment. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed method.

HPLC-UV Method for this compound in Water
  • Sample Preparation: Water samples can be concentrated using solid-phase extraction (SPE) to achieve lower detection limits. An alternative is liquid-liquid extraction with a suitable organic solvent like n-hexane or dichloromethane[14][23].

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used[14][16].

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM KH₂PO₄ solution at pH 2.5) is commonly used in a gradient or isocratic elution mode[16][24]. A common ratio is 35:65 (acetonitrile:buffer)[16][24].

    • Flow Rate: A flow rate of around 1.0 mL/min is typical[14][16].

    • Detection: UV detection is performed at a wavelength of approximately 225 nm[16][24].

  • Quantification: A calibration curve is generated using standard solutions of this compound to quantify the concentration in the samples[16]. The detection limit for this method is typically in the low parts-per-billion (ppb) range.

Visualizations of Key Pathways and Workflows

Signaling Pathway: this compound's Disruption of Steroidogenesis

G cluster_steroidogenesis Steroidogenesis Pathway in Fish Gonad cluster_downstream Downstream Effects Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a-OH-Progesterone 17α-Hydroxy- progesterone Progesterone->17a-OH-Progesterone CYP17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone CYP19 (Aromatase) 11-KT 11-Ketotestosterone (major androgen in fish) Testosterone->11-KT CYP11B E2 17β-Estradiol (major estrogen in fish) Testosterone->E2 CYP19 (Aromatase) Reduced_E2 Reduced Estradiol (E2) Production This compound This compound Aromatase_Inhibition Inhibition This compound->Aromatase_Inhibition Aromatase_Inhibition->Androstenedione Aromatase_Inhibition->Testosterone Reduced_Vitellogenin Reduced Vitellogenin Synthesis Reduced_E2->Reduced_Vitellogenin Impaired_Reproduction Impaired Oocyte Development & Reproduction Reduced_Vitellogenin->Impaired_Reproduction G cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis A Acclimatize Test Fish D Introduce Fish to Test Vessels A->D B Prepare Test Solutions (≥5 concentrations + control) B->D C Measure Water Quality (pH, DO, Temp, Hardness) C->D E Semi-static Renewal (e.g., at 48h) D->E F Observe Mortality & Sublethal Effects (24, 48, 72, 96h) D->F E->F H Calculate LC50 (Probit Analysis) F->H G Verify Test Concentrations (e.g., HPLC-UV) G->H G cluster_transport Transport Pathways cluster_exposure Exposure Routes Imazalil_Use This compound Application (Agriculture) Runoff Surface Runoff Imazalil_Use->Runoff Leaching Leaching Imazalil_Use->Leaching Spray_Drift Spray Drift Imazalil_Use->Spray_Drift Aquatic_Ecosystem Aquatic Ecosystem (Water Column & Sediment) Runoff->Aquatic_Ecosystem Leaching->Aquatic_Ecosystem Spray_Drift->Aquatic_Ecosystem Water_Exposure Direct Waterborne Exposure Aquatic_Ecosystem->Water_Exposure Sediment_Exposure Sediment Contact Aquatic_Ecosystem->Sediment_Exposure Food_Chain Bioaccumulation/ Biomagnification Aquatic_Ecosystem->Food_Chain Organisms Aquatic Organisms (Fish, Invertebrates, Algae) Water_Exposure->Organisms Sediment_Exposure->Organisms Food_Chain->Organisms

References

Imazalil absorption, distribution, metabolism, and excretion (ADME) studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) of Imazalil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the fungicide this compound, based on preclinical studies. The information is intended to support research, safety assessment, and development of related compounds.

Absorption

This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration in rats.[1][2] Comparison of excretion patterns after oral and intravenous dosing suggests high bioavailability of orally administered this compound.[3][4][5]

Experimental Protocol: Oral Absorption Study in Rats

A representative study to determine the oral absorption of this compound involves the following protocol:

  • Test System: Wistar rats (groups of five male and five female).[3][4]

  • Test Substance: Radiolabeled this compound ([¹⁴C]this compound or [³H]this compound sulfate) administered by gavage.[1][3][4]

  • Dose Levels:

    • Single low dose: 1.25 mg/kg body weight.[3][4]

    • Single high dose: 20 mg/kg body weight.[1][3][4]

    • Repeated low dose: 1.25 mg/kg body weight/day for 14 days, followed by a single radiolabeled dose.[3][4]

  • Sample Collection: Urine and feces are collected at intervals (e.g., 0-24h, 24-48h, 48-72h, and 72-96h) after dosing.[4] Blood samples can be taken to determine plasma concentrations over time.

  • Analysis: Radioactivity in excreta and tissues is quantified using liquid scintillation counting. The comparison of radioactivity excreted after oral versus intravenous administration is used to estimate the extent of absorption.

Distribution

Following absorption, this compound is extensively distributed throughout the body. The highest concentrations of radioactivity are consistently found in the liver, lungs, and kidneys.[1][3] Tissue residue levels are generally low and decline significantly within 96 hours post-administration, indicating no evidence of bioaccumulation.[3]

Quantitative Distribution Data

The following table summarizes the tissue distribution of radioactivity at 48 and 96 hours after a single oral dose of 20 mg/kg [³H]-Imazalil sulfate in Wistar rats.

Time PointTissue Residue (% of Administered Radioactivity)Highest Concentrations
48 hours5.4% - 6.1%Liver, Lungs, Kidneys
96 hours1.8% - 3.5%Liver, Lungs, Kidneys

Data sourced from Heykants et al., 1975 as cited in WHO and INCHEM documentation.[1][3]

At 96 hours after oral administration of [¹⁴C]this compound, total tissue concentrations (including the carcass) accounted for about 1% of the administered dose.[3] Nearly 50% of the radioactivity retained in the body was found in the liver.[3][4]

Experimental Protocol: Tissue Distribution Study
  • Test System: Wistar rats.

  • Test Substance: A single oral or intravenous dose of radiolabeled this compound.

  • Procedure: At selected time points after administration (e.g., 48 and 96 hours), animals are euthanized.[1]

  • Sample Collection: A comprehensive set of tissues and organs (liver, kidneys, lungs, fat, muscle, brain, etc.) and the remaining carcass are collected.

  • Analysis: The concentration of radioactivity in each tissue is determined by techniques such as liquid scintillation counting or quantitative whole-body autoradiography to provide a quantitative and visual assessment of distribution.

Metabolism

This compound undergoes extensive metabolism in rats, with very little of the parent compound being excreted unchanged (<1% in feces and trace amounts in urine).[4][5] The metabolic pathways are complex, involving multiple enzymatic reactions.

The main routes of metabolism identified are:[3][4][5]

  • Epoxidation and subsequent epoxide hydration

  • Oxidative O-dealkylation

  • Imidazole oxidation and scission

  • Oxidative N-dealkylation

The metabolic pattern is similar for both oral and intravenous administration and does not show significant sex differences.[3][4][5] At least 25 metabolites have been detected.[3][4][5]

Major Metabolites

Three major metabolites have been identified in the excreta of rats:[3][4]

  • (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidazolidine-2,5-dione

  • (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole

  • (±)-α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol

Another significant metabolite identified in earlier studies is 2,4-dichloromandelic acid .[1]

Metabolic Pathway of this compound

Imazalil_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism / Further Oxidation This compound This compound M1 Epoxide Intermediate This compound->M1 Epoxidation M2 α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol This compound->M2 Oxidative O-dealkylation M3 Imidazole Ring Oxidation/ Scission Products This compound->M3 Imidazole Oxidation & Scission M4 O-Dealkylated Metabolite This compound->M4 Oxidative N-dealkylation M5 1-[2-(2,4-dichlorophenyl)-2- (2,3-dihydroxypropyloxy)ethyl]- 1H-imidazole M1->M5 Epoxide Hydration M6 2,4-dichloromandelic acid M2->M6 Further Oxidation M7 1-[2-(2,4-dichlorophenyl)-2- (2,3-dihydroxypropyloxy)ethyl]- imidazolidine-2,5-dione M5->M7 Further Metabolism

Caption: Proposed metabolic pathway of this compound in rats.

Experimental Protocol: Metabolism Study
  • Test System: Wistar rats.

  • Test Substance: Radiolabeled this compound.

  • Sample Collection: Urine and feces are collected over 96 hours.

  • Metabolite Profiling:

    • Samples are extracted to separate metabolites.

    • Techniques like High-Performance Liquid Chromatography (HPLC) with radioactivity detection are used to profile and quantify the metabolites.

    • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to identify the chemical structures of the metabolites.[6]

  • In Vitro Corroboration: Incubating this compound with rat liver homogenates or microsomes can help identify primary metabolites and the enzymes involved in its biotransformation.[1]

Excretion

This compound is rapidly and extensively excreted from the body, primarily via urine and feces.[1][3][5]

Quantitative Excretion Data

The following table summarizes the excretion of radioactivity in male and female Wistar rats within 96 hours following a single oral dose.

DoseSex% Excreted in Urine% Excreted in FecesTotal % Excreted (96h)
20 mg/kg Male & Female~45%~45%~90%
1.25 mg/kg Male>50%<40%>90%
1.25 mg/kg Female>50%<40%>93%

Data compiled from WHO and INCHEM reports.[1][3][4]

Excretion is rapid, with over 80-90% of the administered dose eliminated within the first 24 hours.[3][4] By 96 hours, more than 95% of a high dose (20 mg/kg) is excreted.[3][4] The route of excretion is balanced between urine and feces, with slightly more appearing in the urine across different dosing regimens.[3][4]

General ADME Study Workflow

ADME_Workflow cluster_Dosing Administration Phase cluster_Collection Sample Collection Phase cluster_Analysis Analysis Phase cluster_Results Data Interpretation Dose Dosing of Radiolabeled this compound (Oral or IV) to Rats UrineFeces Urine & Feces Collection (e.g., 0-96 hours) Dose->UrineFeces Blood Serial Blood Sampling Dose->Blood Tissues Tissue Collection at Sacrifice (e.g., 96 hours) Dose->Tissues Quant_Excreta Quantification of Radioactivity (Urine, Feces) UrineFeces->Quant_Excreta Metabolite Metabolite Profiling & ID (HPLC, LC-MS, GC-MS) UrineFeces->Metabolite PK_Analysis Pharmacokinetic Analysis Blood->PK_Analysis Quant_Tissues Quantification of Radioactivity (Tissues) Tissues->Quant_Tissues Excretion Excretion Routes & Rate Quant_Excreta->Excretion Distribution Tissue Distribution & Accumulation Potential Quant_Tissues->Distribution Metabolism Metabolic Pathways & Metabolite ID Metabolite->Metabolism Absorption Absorption Rate & Bioavailability PK_Analysis->Absorption

Caption: General experimental workflow for an in-vivo ADME study of this compound.

Conclusion

This compound demonstrates a predictable ADME profile characterized by rapid and extensive oral absorption, wide distribution with primary concentrations in the liver and kidneys, comprehensive metabolism through several major pathways, and swift excretion via both urine and feces. The lack of significant bioaccumulation suggests a low potential for long-term retention in tissues. This information is critical for understanding the kinetic behavior of this compound and for conducting robust risk assessments.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Imazalil in Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a widely used systemic fungicide for the post-harvest treatment of fruits and vegetables to protect against fungal pathogens, particularly during storage and transportation.[1][2] Monitoring its residues is crucial to ensure consumer safety and compliance with regulatory limits. This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in various agricultural matrices.

Principle

This method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a clean-up step to remove interfering co-extractives. The purified extract is then analyzed by reversed-phase HPLC with UV detection.[1][3] Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for the accurate quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC method for this compound detection.

Table 1: Chromatographic Conditions and Performance

ParameterValue
HPLC Column Inertsil ODS-3 (150 x 4.6 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Acetonitrile : 10 mM KH2PO4 (pH 2.5) (35:65, v/v)[1][3]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 40°C[4]
Detection Wavelength 225 nm[1]
Retention Time Approximately 5.2 min[1]
Limit of Detection (LOD) 0.01 ppm[1][3]
Linear Range 0.1 - 10 µg/mL[1]

Table 2: Recovery Rates of this compound in Various Matrices

MatrixSpiking Level (ppm)Average Recovery (%)
Rape 0.25 - 0.7588.7 - 97.9[1]
Cabbage 0.25 - 0.7572.5 - 87.4[1]
Honeydew Melon 0.5 - 1.581.4 - 90.5[1]
Mango 0.5 - 1.575.0 - 85.3[1]
Corn 0.05 - 0.1586.8 - 99.0[1]
Citrus Fruits 0.05 - 5.085.2 - 98.8[5]

Experimental Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.[1]

  • Intermediate Standard Solution (10 µg/mL): Dilute 1 mL of the stock standard solution to 50 mL with acetonitrile.[1]

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase. These will be used to construct the calibration curve.

2. Sample Preparation (Fruits and Vegetables)

  • Homogenization: Weigh a representative portion of the sample (e.g., 20-50 g) and homogenize it.

  • Extraction:

    • To the homogenized sample, add a suitable volume of acetic ether (ethyl acetate can also be used).[1][3][6]

    • Homogenize for an additional 2-3 minutes.

    • Centrifuge the mixture and collect the supernatant (the organic layer).

    • Repeat the extraction process on the residue and combine the supernatants.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a Bond Elut PRS solid-phase extraction cartridge by sequentially passing methanol and distilled water through it.[1] For some matrices, a Bond Elut C18 cartridge can be placed before the PRS cartridge to remove additional impurities.[1]

    • Apply the extracted sample solution to the conditioned cartridge at a flow rate of approximately 1 mL/min.[1]

    • Wash the cartridge with a small volume of a suitable solvent (e.g., methanol followed by water) to remove interferences.

    • Elute the this compound from the cartridge with 10 mL of the mobile phase.[1]

    • Collect the eluate and adjust the final volume to 10 mL.[1]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC injection.

3. HPLC Analysis

  • Set up the HPLC system with the conditions specified in Table 1.

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow_for_Imazalil_Detection cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_std Standard Preparation sample Homogenized Sample extraction Extraction with Acetic Ether sample->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup filtration Filtration (0.45 µm) cleanup->filtration hplc HPLC System (C18 Column, UV Detector) filtration->hplc Inject data Data Acquisition and Processing hplc->data quantification Quantification of this compound data->quantification calibration Calibration Curve data->calibration stock Stock Standard working Working Standards stock->working working->hplc Inject

Caption: Experimental workflow for this compound detection by HPLC.

References

Application Note: Determination of Imazalil Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of Imazalil residues in various matrices, particularly fruits and vegetables, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, incorporating the widely adopted QuEChERS sample preparation technique, offers a sensitive, reliable, and robust approach for the detection and quantification of this systemic fungicide. This document includes detailed experimental procedures, instrument parameters, and a summary of expected performance data to guide researchers in implementing this analytical method.

Introduction

This compound is a systemic imidazole fungicide used to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamentals, both pre- and post-harvest.[1][2] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues due to its high selectivity and sensitivity.[3][4] This note details a validated method for the determination of this compound, providing researchers with a reliable protocol for their own laboratory implementation.

Experimental

Reagents and Materials
  • Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (Pesticide residue grade or equivalent).

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate tribasic dihydrate, Sodium Citrate dibasic sesquihydrate.

  • Standards: this compound certified reference material (CRM).

  • SPE Cartridges (Optional Cleanup): Diol-bonded silica or other appropriate sorbents.

  • GC Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[3]

Protocol:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).[3]

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbent (e.g., MgSO₄ and Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Sample for Analysis: Transfer the cleaned supernatant into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Instrument conditions should be optimized for the specific equipment used.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature 250 - 280 °C
Injection Volume 1-2 µL (Splitless mode)
Oven Program Initial: 70-100 °C, hold for 1-2 minRamp: 15-25 °C/min to 280-300 °CHold: 5-10 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (SIM) m/z 173, 215, 217[7][8]

Quantitative Data Summary

The performance of the method can be evaluated by several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes typical quantitative data for this compound analysis in various fruit and vegetable matrices.

Matrix LOD (mg/kg) LOQ (mg/kg) Recovery (%) Fortification Levels (mg/kg) Reference
Lemons-0.0593.3 - 97.80.1, 1.0, 2.0, 5.0[7]
Mango0.0006 - 0.06070.0025 - 0.570 - 120MRL-based[9]
Fruits & Vegetables-0.0172.5 - 99.00.05 - 3.0[10]
Potato-0.01 - 0.017--[1]
Orange Juice-0.005> 720.005, 0.05, 0.5[2]
Onion-0.0170-1200.005, 0.01, 0.05[5]

Method Validation

To ensure the reliability of results, the analytical method should be thoroughly validated. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is typically required.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at various concentration levels. Recoveries are generally expected to be within 70-120%.[5][9]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be below 20%.[5][9]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effects: The influence of co-extracted matrix components on the analyte's signal. This can be evaluated by comparing the response of a standard in solvent to that in a matrix extract.

Visualized Workflows

The following diagrams illustrate the key processes in the analysis of this compound residues.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup d-SPE Cleanup (MgSO4 + PSA) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Processing Data Acquisition & Integration GCMS->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: High-level workflow for this compound residue analysis.

QuEChERS_Protocol start Start: Homogenized Sample (10-15g) add_acn Add Acetonitrile start->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer_supernatant Transfer Acetonitrile Layer centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube transfer_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 final_extract Collect Supernatant for GC-MS centrifuge2->final_extract

Caption: Detailed steps of the QuEChERS sample preparation protocol.

Conclusion

The GC-MS method detailed in this application note, utilizing a QuEChERS sample preparation protocol, provides a robust and sensitive means for the determination of this compound residues in food matrices. The method demonstrates good recovery and low detection limits, making it suitable for routine monitoring and regulatory compliance testing. Proper method validation is crucial to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of Imazalil in Fruit Peel using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Imazalil is a widely used systemic fungicide applied post-harvest to citrus and other fruits to prevent spoilage from fungal growth.[1][2][3] Due to its application directly on the fruit surface, residues are most concentrated in the peel.[3] Monitoring these residue levels is crucial for ensuring food safety and regulatory compliance. This application note details a robust and sensitive method for the quantification of this compound in fruit peel using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by LC-MS/MS analysis, which offers high selectivity and sensitivity for detecting trace-level contaminants in complex food matrices.[4][5]

Principle The method involves an extraction of this compound from a homogenized fruit peel sample using acetonitrile. A subsequent partitioning step using salts separates the organic phase from the aqueous phase. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as pigments and fatty acids. The final, purified extract is then analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity.[6][7]

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (Purity >98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Hexane (HPLC grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate, Disodium Hydrogen Citrate.[8]

  • d-SPE Sorbent: Primary Secondary Amine (PSA).[6][8]

  • Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters.

Instrumentation
  • Liquid Chromatograph: A UHPLC or HPLC system equipped with a binary pump, degasser, column oven, and autosampler.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5][10]

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[6][9]

  • Other Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample homogenizer (e.g., blender or food processor).

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Intermediate Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Working Standards (0.5 - 100 ng/mL): Prepare a series of working standards by serially diluting the intermediate solution with the initial mobile phase composition.[1][2][11] These standards are used to build the calibration curve.

Sample Preparation (QuEChERS Method)
  • Homogenization: Wash the fruit and separate the peel. Finely chop and homogenize the peel.

  • Extraction: Weigh 5-10 g of the homogenized peel into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 2 minutes using a mechanical shaker or vortex mixer.[12]

  • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium hydrogen citrate.[8]

  • Immediately shake for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥3000 rpm for 5 minutes.[8]

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a 15 mL tube containing 750 mg MgSO₄ and 125 mg PSA sorbent.[6]

  • Vortex for 30 seconds.[6]

  • Centrifuge at ≥3000 rpm for 5 minutes.[6]

  • Final Extract: Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis. A dilution with water may be necessary depending on the instrument's sensitivity and expected concentration range.[6]

LC-MS/MS Analysis

5.1 Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 Column (e.g., 2.1 x 150 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water[9]
Mobile Phase B 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol[9]
Flow Rate 0.2 mL/min[9]
Injection Volume 5 µL[9]
Column Temp. 40 °C[9]
Gradient 0-0.2 min, 5% B; 0.2-13.5 min, 5-98% B; 13.5-16.5 min, 98% B; 16.5-16.6 min, 98-5% B; 16.6-20 min, 5% B[9]

5.2 Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][11]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Ion Spray Voltage +5500 V[9][10]
Source Temp. 550 °C[9]
Curtain Gas (CUR) 25 psi[9]
Collision Gas (CAD) 10 psi[9]
Ion Source Gas 1 50 psi[9]
Ion Source Gas 2 50 psi[9]

5.3 MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Use
297.0159.050034Quantifier[10]
297.0201.050025Qualifier
299.0161.050035Qualifier (Isotope)[10]

Data and Performance

The performance of this method should be validated according to standard guidelines. The following table summarizes typical validation parameters for this compound analysis.

ParameterTypical ValueCitation
Linearity Range 0.5 - 100 ng/mL[1][2][11]
Correlation Coefficient (r²) > 0.995[2]
Limit of Detection (LOD) 0.2 - 0.4 µg/kg[1][2][4]
Limit of Quantification (LOQ) 0.8 - 10 µg/kg[1][2][3]
Accuracy (Recovery) 72% - 105%[3][4][10]
Precision (RSD) < 15%[1][2][4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Fruit Peel Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Partition Salting Out & Centrifugation Extraction->Partition Cleanup Dispersive SPE Cleanup Partition->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis in fruit peel.

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Injection Sample Injection Column C18 Column Separation Injection->Column ESI ESI Source (Ionization) Column->ESI Q1 Q1: Precursor Ion Selection (m/z 297.0) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 159.0) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical workflow of the LC-MS/MS system for this compound detection.

References

Solid-Phase Extraction (SPE) for Enhanced Cleanup of Imazalil in Food Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of solid-phase extraction (SPE) as a robust cleanup technique for the determination of Imazalil residues in various food matrices. This compound, a widely used post-harvest fungicide, requires sensitive and accurate quantification to ensure food safety and compliance with regulatory limits. These guidelines are designed to assist laboratory professionals in developing and implementing effective analytical workflows for this compound analysis.

Introduction

This compound is a systemic fungicide effective against a broad spectrum of fungi, particularly on citrus fruits and other crops.[1][2] Its widespread use necessitates reliable analytical methods for monitoring its residues in food products. Solid-phase extraction has emerged as a superior alternative to traditional liquid-liquid extraction for sample cleanup, offering advantages such as reduced solvent consumption, higher sample throughput, and improved selectivity.[3] This document outlines established SPE protocols for the cleanup of this compound from complex food matrices prior to chromatographic analysis.

Experimental Protocols

The following protocols are synthesized from validated methods for the analysis of this compound in food samples.[4][5][6]

Sample Preparation and Extraction

The initial extraction of this compound from the food matrix is a critical step to ensure efficient recovery.

Materials:

  • Food sample (e.g., citrus fruit, vegetables)

  • Homogenizer or blender

  • Extraction solvent: Ethyl acetate or Acetic ether[5][6]

  • Sodium sulfate, anhydrous

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh a representative portion of the homogenized food sample (typically 10-20 g) into a centrifuge tube.

  • Add 50 mL of the chosen extraction solvent (ethyl acetate or acetic ether).

  • Homogenize the sample for 2-3 minutes at high speed.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process on the remaining solid residue with an additional 50 mL of the extraction solvent.

  • Combine the supernatants and pass them through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to near dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in a small volume (e.g., 1-2 mL) of a suitable solvent for SPE loading (e.g., dichloromethane or the initial mobile phase of the chromatographic system).[6]

Solid-Phase Extraction (SPE) Cleanup

This protocol details the steps for cleaning the sample extract using SPE cartridges. The selection of the SPE sorbent is crucial and depends on the matrix and the analytical method. Common choices include ion-exchange cartridges like Bond Elut PRS (aminopropyl) or silica-based cartridges like diol-bonded silica.[5][6] For some applications, a combination of cartridges, such as C18 followed by PRS, can provide enhanced cleanup.[5]

Materials:

  • SPE cartridges (e.g., Bond Elut PRS, 500 mg; Diol-bonded silica)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Dichloromethane or the reconstitution solvent)

  • Washing solvent (e.g., a mixture of the extraction solvent and a less polar solvent)

  • Elution solvent (e.g., Methanol, or a specific mixture as per validated methods)[6]

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to dry.

  • Equilibration: Pass 5 mL of the reconstitution solvent (e.g., dichloromethane) through the cartridge.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a suitable washing solvent to remove interfering co-extractives. The choice of washing solvent is critical to ensure that this compound is not prematurely eluted.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove the washing solvent.

  • Elution: Elute the retained this compound with an appropriate volume (e.g., 5-10 mL) of the elution solvent (e.g., methanol).[6] Collect the eluate in a clean tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the mobile phase for subsequent chromatographic analysis (e.g., GC-MS, HPLC-UV).[4][5][6]

Data Presentation

The following table summarizes the quantitative data from various studies on this compound analysis using SPE for cleanup.

Food MatrixSPE SorbentAnalytical MethodFortification Level (µg/g)Recovery (%)LOD (µg/g)LOQ (µg/g)Reference
Satsuma MandarinsNot SpecifiedGC-ECD0.0294.30.001-[4]
Satsuma MandarinsNot SpecifiedGC-ECD0.296.50.001-[4]
Satsuma MandarinsNot SpecifiedGC-ECD2.595.80.001-[4]
RapeBond Elut PRS & C18HPLC-UV0.05 - 3.088.7 - 97.90.01-[5][7]
CabbageBond Elut PRS & C18HPLC-UV0.05 - 3.072.5 - 87.40.01-[5][7]
Honeydew MelonBond Elut PRS & C18HPLC-UV0.05 - 3.081.4 - 90.50.01-[5][7]
CumquatBond Elut PRS & C18HPLC-UV0.05 - 3.081.9 - 87.20.01-[5][7]
MangoBond Elut PRS & C18HPLC-UV0.05 - 3.075.0 - 85.30.01-[5][7]
CornBond Elut PRS & C18HPLC-UV0.05 - 3.086.8 - 99.00.01-[5][7]
LemonsDiol-bonded silicaGC-NPD0.197.80.05-[6]
LemonsDiol-bonded silicaGC-NPD1.096.50.05-[6]
LemonsDiol-bonded silicaGC-NPD2.093.30.05-[6]
LemonsDiol-bonded silicaGC-NPD5.094.50.05-[6]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the solid-phase extraction process.

SPE_Workflow Sample Food Sample Homogenization Extraction Solvent Extraction (Ethyl Acetate / Acetic Ether) Sample->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Evaporation1 Solvent Evaporation Centrifugation->Evaporation1 Reconstitution1 Residue Reconstitution Evaporation1->Reconstitution1 SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Reconstitution1->SPE_Cleanup Evaporation2 Eluate Evaporation SPE_Cleanup->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 Analysis Chromatographic Analysis (GC/HPLC) Reconstitution2->Analysis

Caption: General experimental workflow for this compound cleanup in food samples.

SPE_Steps Start Start Conditioning 1. Conditioning (Activate Sorbent) Start->Conditioning Equilibration 2. Equilibration (Prepare for Sample) Conditioning->Equilibration Loading 3. Sample Loading (Analyte Adsorption) Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect Analyte) Washing->Elution End End Elution->End

Caption: Logical steps of the solid-phase extraction (SPE) process.

References

Application Note: Analysis of Imazalil Residues in Citrus using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a widely used post-harvest fungicide applied to citrus fruits to prevent decay and extend shelf life[1][2]. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Therefore, a reliable and efficient analytical method is crucial for monitoring its residues in citrus fruits to ensure consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage[3][4]. This application note provides a detailed protocol for the extraction and quantification of this compound in citrus fruits using the QuEChERS methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principle

The QuEChERS method involves two main steps. First, the homogenized citrus sample is extracted with acetonitrile. A mixture of salts (primarily magnesium sulfate and sodium chloride/citrate) is then added to induce phase separation between the aqueous and organic layers and to partition the pesticides into the acetonitrile layer[3]. The second step is a cleanup procedure known as dispersive solid-phase extraction (dSPE), where an aliquot of the acetonitrile extract is mixed with sorbents to remove interfering matrix components like organic acids, sugars, and pigments[5][6]. For citrus matrices, Primary Secondary Amine (PSA) is the most critical sorbent as it effectively removes organic acids and sugars[5][7]. Following cleanup, the final extract is analyzed by LC-MS/MS for sensitive and selective detection of this compound[8][9].

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN) and Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Standards: this compound analytical standard.

  • QuEChERS Extraction Salts: EN 15662 formulation (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) or equivalent pre-weighed packets[4].

  • dSPE Cleanup Tubes: 2 mL microcentrifuge tubes containing 150 mg anhydrous MgSO₄ and 25 mg PSA[10].

  • Equipment: High-speed blender/homogenizer, 50 mL centrifuge tubes, refrigerated centrifuge, vortex mixer, micropipettes, syringe filters (0.22 µm).

2. Sample Preparation (Homogenization)

  • Wash the whole citrus fruit (e.g., orange, lemon) and dry it with a paper towel.

  • Cut the entire fruit into small pieces.

  • Homogenize the pieces in a high-speed blender until a uniform puree is obtained.

  • Store the homogenate in a sealed container at -20°C until analysis[9].

3. QuEChERS Extraction Protocol

  • Weigh 10 g (± 0.1 g) of the homogenized citrus sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube[4].

  • Cap the tube and shake it vigorously for 1 minute.

  • Add the contents of one QuEChERS extraction salt packet (e.g., EN 15662 formulation)[4].

  • Immediately cap and shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 g for 5 minutes[4].

4. Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing MgSO₄ and PSA[4][10].

  • Cap the tube and shake it vigorously for 30 seconds[5].

  • Centrifuge the tube at high speed (e.g., 12,000 rpm) for 5 minutes[10].

  • The resulting supernatant is the final extract.

5. Instrumental Analysis (LC-MS/MS)

  • Take an aliquot of the final extract and, if necessary, dilute it with water or an initial mobile phase to minimize matrix effects[4].

  • Filter the extract through a 0.22 µm syringe filter before injection.

  • Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis This table summarizes the typical mass spectrometry conditions for detecting and quantifying this compound.

ParameterSettingReference
Ionization ModeElectrospray (ESI), Positive[1][11]
Precursor Ion (m/z)297.0 / 299.1[1][11]
Quantifier Ion (m/z)159.0[11]
Qualifier Ion (m/z)257.0[1]
Collision Energy (V)Analyte-dependent, typically 24-30 V[1]

Table 2: Method Performance Data for this compound in Citrus This table outlines the expected validation parameters for the described method, demonstrating its suitability for routine analysis.

ParameterTypical ValueReference
Recovery (%)70 - 120%[12][13]
Repeatability (RSDr %)≤ 20%[12][13]
Limit of Quantification (LOQ)0.01 mg/kg (10 µg/kg)[8][9]

Matrix Effects

Citrus is considered a complex matrix due to its high content of sugars, organic acids, and flavonoids[14]. These co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal suppression or enhancement. This phenomenon, known as the matrix effect, can compromise the accuracy of quantification[15][16]. To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards for quantification. This involves preparing calibration standards in a blank citrus extract that has undergone the entire QuEChERS procedure.

Visualizations

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Whole Citrus Fruit Homogenate Homogenize Fruit (10 g sample) Sample->Homogenate Add_ACN Add 10 mL Acetonitrile Homogenate->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 g, 5 min) Shake2->Centrifuge1 Supernatant Take 1 mL Supernatant Centrifuge1->Supernatant Add_dSPE Add to dSPE Tube (PSA + MgSO4) Supernatant->Add_dSPE Shake3 Shake (30 sec) Add_dSPE->Shake3 Centrifuge2 Centrifuge (5 min) Shake3->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for QuEChERS analysis of this compound in citrus.

Logical_Flow Sample Citrus Sample (High Water, Acid, Sugar Content) Extraction Step 1: Extraction (Acetonitrile + Salts) Sample->Extraction Homogenize Partitioning Phase Separation (this compound into Acetonitrile) Extraction->Partitioning Centrifuge Cleanup Step 2: Dispersive SPE (PSA removes interferences) Partitioning->Cleanup Isolate Supernatant Analysis Step 3: Instrumental Analysis (LC-MS/MS) Cleanup->Analysis Isolate Clean Extract Quantification Step 4: Data Interpretation (Matrix-Matched Calibration) Analysis->Quantification Generate Data

Caption: Logical flow of the analytical method for this compound residue in citrus.

The QuEChERS method coupled with LC-MS/MS provides a fast, effective, and reliable approach for the determination of this compound residues in citrus fruits. The protocol offers excellent recovery and sensitivity, meeting the requirements for regulatory monitoring[10][12]. Proper sample homogenization and the use of matrix-matched calibration are critical for achieving accurate and reproducible results. This method is well-suited for high-throughput laboratories tasked with ensuring food safety and compliance with MRLs.

References

Application Notes and Protocols for Testing Imazalil Susceptibility in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is an imidazole fungicide widely utilized in post-harvest applications to control fungal pathogens on fruits and vegetables, and in clinical settings.[1][2][3][4] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5][6][7][8][9] Specifically, this compound targets the lanosterol 14-alpha-demethylase enzyme (encoded by the CYP51 gene), disrupting the integrity and function of the fungal cell membrane, ultimately leading to cell death.[5][6][7][9] The emergence of this compound-resistant fungal strains poses a significant threat to its efficacy.[5][10][11] Therefore, routine monitoring of this compound susceptibility in fungal isolates is essential for effective disease management and the development of novel antifungal strategies.

This document provides detailed protocols for determining the susceptibility of fungal isolates to this compound, primarily focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar dilution method to determine the Effective Concentration required to inhibit 50% of growth (EC50). These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17][18][19][20]

Mechanism of Action of this compound

This compound disrupts the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. This pathway is critical for maintaining the structural integrity and fluidity of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.

Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps This compound This compound Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase (CYP51) Inhibits

Caption: this compound inhibits the enzyme Lanosterol 14-alpha-demethylase (CYP51).

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2)

This protocol is a reference method for testing the susceptibility of filamentous fungi to antifungal agents.[14][15][16][18][20]

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, 96-well microtiter plates

  • Fungal isolate(s) to be tested

  • Quality control (QC) strains (e.g., Aspergillus fumigatus ATCC 204305)

  • Spectrophotometer or plate reader

  • Sterile water

  • Vortex mixer

  • Hemocytometer or other cell counting device

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.

  • Store the stock solution at -20°C in small aliquots.

3. Preparation of Fungal Inoculum:

  • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 28-35°C until sporulation is evident.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube.

  • Allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (optical density at 530 nm) and confirm by quantitative plating or hemocytometer count. This will be the working inoculum.

4. Assay Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from 0.03 to 16 µg/mL.

  • Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted this compound solution. The final volume in each well will be 200 µL.

  • Include a growth control well (inoculum without this compound) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 48-72 hours.

5. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition (100%) of visible growth as observed with the unaided eye.[21]

Protocol 2: Agar Dilution Method for EC50 Determination

This method is commonly used in agricultural and environmental studies to assess fungicide sensitivity.[10]

1. Materials:

  • This compound (analytical grade)

  • Acetone or ethanol

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Fungal isolate(s) to be tested

  • Cork borer (5 mm diameter)

  • Incubator

2. Preparation of this compound-Amended Agar:

  • Prepare a stock solution of this compound in acetone or ethanol.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C in a water bath.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed 1% (v/v).

  • Pour approximately 20 mL of the this compound-amended PDA into each sterile petri dish and allow it to solidify.

3. Inoculation and Incubation:

  • From the margin of an actively growing fungal colony on PDA, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended agar plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

4. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the growth in the control plate (without this compound) has reached approximately 80% of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 value, the concentration of this compound that inhibits fungal growth by 50%, is determined by probit analysis or by regressing the percentage of inhibition against the log of the this compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for determining this compound susceptibility in fungal isolates.

This compound Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Culture Culture on Agar Medium Isolate->Culture Inoculum Prepare Inoculum Culture->Inoculum Agar_Dilution Agar Dilution (EC50) Culture->Agar_Dilution Broth_Dilution Broth Microdilution (MIC) Inoculum->Broth_Dilution Imazalil_Stock Prepare this compound Stock Imazalil_Stock->Broth_Dilution Imazalil_Stock->Agar_Dilution Incubation Incubation Broth_Dilution->Incubation Agar_Dilution->Incubation Read_Results Read Results (Visual/Measurement) Incubation->Read_Results Calculate Calculate MIC/EC50 Read_Results->Calculate

Caption: General workflow for this compound susceptibility testing.

Data Presentation

The following table summarizes this compound EC50 values for various fungal isolates as reported in the literature. This data can be used as a reference for interpreting experimental results.

Fungal SpeciesIsolate TypeEC50 (µg/mL)Reference
Penicillium digitatumSensitive0.03[22]
Penicillium digitatumLow Resistant> 0.5[10]
Penicillium digitatum-0.117[22][23][24]
Alternaria alternata-0.492 ± 0.133[25]
Alternaria arborescens-0.327 ± 0.180[25]
Fusarium spp.-Varies[26]

Note: EC50 and MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions. It is crucial to establish baseline susceptibility data for wild-type populations and to include appropriate quality control strains in every experiment.

Troubleshooting and Quality Control

  • Contamination: Ensure aseptic techniques are followed throughout the procedure. Include a sterility control to check for contamination of the medium.

  • Poor/No Growth: Verify the viability of the fungal inoculum and the appropriateness of the growth medium and incubation conditions. The growth control should show robust growth.

  • Inconsistent Results: Standardize all steps of the protocol, including inoculum preparation and plate reading. Use of automated or semi-automated plate readers can reduce variability.

  • Quality Control: Include a known susceptible and, if available, a known resistant strain in each assay to ensure the validity of the results. The MIC/EC50 values for the QC strains should fall within a predefined acceptable range.

By adhering to these detailed protocols, researchers can obtain reliable and reproducible data on the this compound susceptibility of fungal isolates, which is critical for effective disease management, resistance monitoring, and the development of new antifungal therapies.

References

Application of Imazalil in Post-Harvest Citrus Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a systemic imidazole fungicide widely implemented in post-harvest management strategies to protect citrus fruits from decay caused by fungal pathogens, primarily Penicillium digitatum (green mold) and Penicillium italicum (blue mold).[1][2][3] Its efficacy as both a protective and curative agent makes it a critical tool for maintaining fruit quality during storage and transportation, thereby reducing significant economic losses in the citrus industry.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals working with this compound.

Mechanism of Action

This compound's primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3][4]

1.1 Inhibition of Ergosterol Biosynthesis this compound specifically targets the enzyme sterol 14α-demethylase, which is encoded by the CYP51 gene.[6][7][8] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol. By disrupting this step, this compound compromises the structural integrity and functionality of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3][4] Its systemic nature allows it to penetrate the fruit peel, offering protection beyond the surface.[1][9]

1.2 Visualization: this compound's Effect on Fungal Ergosterol Biosynthesis Pathway

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Sterol 14α-demethylase (CYP51 enzyme) This compound This compound This compound->CYP51 Inhibits CYP51->Ergosterol Blocks Conversion

Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis in fungi.

Development of Fungal Resistance

The widespread use of this compound has led to the emergence of resistant strains of Penicillium, posing a significant challenge to its long-term efficacy.[10][11]

2.1 Molecular Basis of Resistance The primary mechanism of resistance involves the overexpression of the target enzyme, sterol 14α-demethylase.[6][7] This is often caused by insertions of specific DNA elements, such as tandem repeats or unique sequences, within the promoter region of the PdCYP51B gene.[8][12] These insertions act as transcriptional enhancers, leading to increased production of the CYP51 protein, which in turn requires higher concentrations of this compound to achieve an inhibitory effect.[8][12]

2.2 Visualization: Molecular Mechanism of this compound Resistance

cluster_sensitive This compound-Sensitive Strain cluster_resistant This compound-Resistant Strain Promoter_S Normal Promoter Gene_S PdCYP51B Gene Promoter_S->Gene_S Standard Transcription mRNA_S mRNA Gene_S->mRNA_S Protein_S Normal Level of CYP51 Enzyme mRNA_S->Protein_S Translation Promoter_R Promoter with Insertion Element Gene_R PdCYP51B Gene Promoter_R->Gene_R Enhanced Transcription mRNA_R mRNA (abundant) Gene_R->mRNA_R Protein_R Overexpression of CYP51 Enzyme mRNA_R->Protein_R Translation This compound This compound This compound->Protein_S Effective Inhibition This compound->Protein_R Ineffective Inhibition

Caption: Resistance to this compound is caused by overexpression of the target CYP51 enzyme.

Application Protocols

Proper application is crucial for maximizing efficacy and minimizing residue levels. This compound is typically available as an emulsifiable concentrate (EC), often at 500 g/L.[1][3]

3.1 Application Methods Three primary methods are used for post-harvest citrus treatment:[1][3][7]

  • Dipping/Drenching: Fruit is immersed in a tank containing an aqueous solution of this compound. This is the most common method used in many packinghouses.[13]

  • Spraying: A non-recovery spray is applied to the fruit as it passes on a packing line, often over rotating brushes.[9]

  • Wax Integration: this compound is incorporated directly into the protective wax coating applied to the fruit. Efficacy can be reduced in wax, often requiring a higher concentration.[1][14]

3.2 Recommended Concentrations and Conditions The effectiveness of this compound is influenced by concentration, solution temperature, pH, and exposure time.[7][15] Higher temperatures and a neutral to slightly alkaline pH (7.0-8.0) can significantly enhance fungicide uptake and efficacy, even against resistant strains.[7][15]

Parameter Dipping / Drenching Spraying Wax Integration
Formulation Aqueous SuspensionAqueous SuspensionWater-based Wax Emulsion
Typical Concentration 200 - 500 ppm (0.02% - 0.05%)500 - 1000 ppm (0.05% - 0.1%)2000 ppm (0.2%)
Exposure Time 30 - 60 secondsN/AN/A
Solution Temperature 20°C - 40°CAmbientAmbient
Solution pH 7.0 - 8.0 (optimal)7.0 - 8.0 (optimal)N/A
Table 1: this compound Application Parameters for Post-Harvest Citrus Treatment. Data compiled from various sources.[1][3][7][14]

3.3 Visualization: General Post-Harvest Citrus Treatment Workflow

Harvest Fruit Harvesting Cleaning Washing & Debris Removal Harvest->Cleaning Application This compound Application (Dip, Spray, or Drench) Cleaning->Application Drying Air Drying Application->Drying Waxing Protective Wax Coating (Optional this compound Carrier) Drying->Waxing Sorting Grading & Sorting Waxing->Sorting Packing Packaging Sorting->Packing Storage Cold Storage / Shipping Packing->Storage

Caption: A typical workflow for post-harvest citrus treatment including this compound application.

Efficacy Data

The efficacy of this compound is quantified by its ability to inhibit fungal growth (in vitro) and to control decay on fruit (in vivo).

4.1 In Vitro Efficacy (EC₅₀) The EC₅₀ value represents the concentration of a fungicide that inhibits 50% of mycelial growth on an amended agar medium. It is a key indicator of the baseline sensitivity of a fungal isolate. Resistance Factor (R-factor) is calculated by dividing the EC₅₀ of a test isolate by the EC₅₀ of a known sensitive isolate. An R-factor >2 is often considered indicative of resistance.[6]

Fungal Species Isolate ID Sensitivity Status EC₅₀ (mg/L) Resistance Factor (R-Factor)
P. digitatumPD3Sensitive0.027-
P. digitatumPD6Sensitive0.038-
P. digitatumIsolate ALow Resistance-19.0
P. digitatumIsolate BModerate Resistance-33.2
P. digitatumIsolate CHigh Resistance-70.7
P. italicumVariousSensitive0.005 - 0.050-
Table 2: In Vitro Efficacy of this compound Against P. digitatum & P. italicum. Data adapted from Erasmus et al., 2015.[2]

4.2 In Vivo Efficacy (ER₅₀) The ER₅₀ value is the effective residue level on the fruit surface required to provide 50% control of decay. This is determined for both curative (pathogen inoculated before treatment) and protective (pathogen inoculated after treatment) scenarios.

Isolate Sensitivity Treatment Type ER₅₀ on Valencia Oranges (µg/g) ER₅₀ on Navel Oranges (µg/g)
Sensitive Curative (ER₅₀C)0.290.33
Sensitive Protective (ER₅₀P)0.200.32
Resistant Curative (ER₅₀C)1.22 - 4.561.42 - 1.65
Resistant Protective (ER₅₀P)1.00 - 6.62Not Obtained
Table 3: In Vivo Efficacy of this compound for Curative and Protective Control of Green Mold (P. digitatum). Data reflects the range for multiple resistant isolates. Adapted from Erasmus et al., 2015.[2] These results show that significantly higher residues are needed to control resistant strains.[2][6]

Experimental Protocols

5.1 Protocol for Determining Fungicide Sensitivity (In Vitro EC₅₀) This protocol is used to assess the sensitivity of fungal isolates to this compound.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in acetone or another suitable solvent.

  • Amended Media: Add appropriate aliquots of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5 mg/L). Pour into petri dishes.

  • Inoculation: Place a 5-mm mycelial plug from the margin of an actively growing fungal culture onto the center of each amended and control plate.

  • Incubation: Incubate the plates in the dark at 24-25°C for 5-7 days.

  • Measurement: Measure the colony diameter in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the control (0 mg/L) for each concentration. Use probit analysis or non-linear regression to determine the EC₅₀ value.[6]

5.2 Visualization: Workflow for In Vitro Fungicide Sensitivity Testing

start Isolate & Culture Fungal Pathogen prep_media Prepare PDA Media start->prep_media amend_media Amend Media with Serial Dilutions of this compound prep_media->amend_media inoculate Inoculate Plates with Mycelial Plugs amend_media->inoculate incubate Incubate at 25°C for 5-7 Days inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate end Determine EC₅₀ Value (Probit Analysis) calculate->end

Caption: Workflow for determining the EC₅₀ value of this compound against a fungal isolate.

5.3 Protocol for Residue Analysis in Citrus Fruit (QuEChERS & GC/LC-MS) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation protocol for pesticide residue analysis.[16][17]

  • Sample Homogenization: Weigh and homogenize a whole citrus fruit sample in a blender.[16]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).[16]

    • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove lipids) and MgSO₄.[18]

    • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Analysis:

    • Transfer the final extract into an autosampler vial.

    • Analyze using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a mass spectrometry (MS) detector (e.g., GC-ECD, GC-MS, LC-MS/MS).[19][20]

    • Quantify against a matrix-matched calibration curve.

5.4 Visualization: Workflow for this compound Residue Analysis in Citrus

start Take Whole Citrus Fruit Sample homogenize Homogenize Sample start->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup dSPE Cleanup (PSA / C18 Sorbent) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analyze Analysis by GC-MS or LC-MS/MS centrifuge2->analyze end Quantify Residue Level (µg/g) analyze->end

Caption: A standard QuEChERS workflow for analyzing this compound residues in citrus fruit.

Regulatory Status and Residue Levels

The use of this compound is regulated globally, with established Maximum Residue Limits (MRLs) that define the highest legally tolerable level of a pesticide residue in or on food.

6.1 Maximum Residue Limits (MRLs) MRLs for this compound on citrus fruits vary by country and regulatory body. Exporters must adhere to the MRL of the destination country. These limits are subject to change based on new toxicological data and risk assessments.[21][22][23]

Regulatory Body / Country Commodity MRL (mg/kg or ppm)
Codex Alimentarius Citrus fruits (group)15
European Union (EU) Oranges, Grapefruit4
European Union (EU) Mandarins, Lemons, Limes5
Japan Lemons, Oranges, Grapefruits5
United States Citrus fruits (group)10
Table 4: International Maximum Residue Limits (MRLs) for this compound in Citrus Fruits. Note: MRLs are subject to change and should be verified with current regulatory sources.[23][24][25][26] The EU has previously proposed significant reductions to the this compound MRL, highlighting the evolving regulatory landscape.[22][23]

References

Application Notes and Protocols: Seed Treatment with Imazalil for Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazalil is a systemic fungicide belonging to the imidazole class, widely utilized for the control of a broad spectrum of fungal pathogens in agriculture.[1][2] Its primary application in seed treatment is to protect seeds and emerging seedlings from seed-borne and soil-borne diseases, thereby ensuring healthy crop establishment.[2][3] this compound is particularly effective against pathogens such as Fusarium spp. and Helminthosporium spp. in cereals.[4] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound as a seed treatment for fungal pathogen control.

Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5][6][7] Specifically, it targets the enzyme sterol 14α-demethylase, which is encoded by the CYP51 gene.[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol. By disrupting this pathway, this compound compromises the integrity and function of the fungal cell membrane, leading to cell leakage and ultimately, fungal death.[5][6] This targeted action makes it an effective tool against a range of fungal pathogens.

Fungal Pathogen Control

This compound seed treatment has demonstrated efficacy against a variety of seed-borne and soil-borne fungal pathogens.

Table 1: Fungal Pathogens Controlled by this compound Seed Treatment

Fungal PathogenCommon DiseaseCrop(s) Affected
Fusarium spp.Seedling blight, root rotCereals, Maize
Helminthosporium spp. (Bipolaris sorokiniana)Common root rot, spot blotchCereals (Barley, Wheat)
Cochliobolus sativusCommon root rotCereals
Septoria spp.Leaf spotCereals
Ustilago spp.SmutCereals

Application Rates and Efficacy Data

The recommended application rate for this compound as a seed treatment is typically between 4-5 grams of active ingredient per 100 kilograms of seed.[4][5] However, rates may vary depending on the crop, target pathogen, and disease pressure.

Table 2: Summary of this compound Seed Treatment Efficacy Data

CropTarget PathogenApplication Rate (g a.i./kg seed)Disease Reduction (%)Effect on YieldReference
Wheat & BarleyCochliobolus sativus0.2 - 0.3Significant reduction in root rot severityVariable, potential for slight depression at higher ratesVerma et al., 1981
BarleyBipolaris sorokiniana1.0 ml Nuzone 10EC/kg seedSignificant reduction in common root rot6% increaseHerrman et al., 1990[10]

Note: a.i. = active ingredient. Efficacy and yield effects can be influenced by environmental conditions and cultivar.

Experimental Protocols

Protocol 1: Laboratory-Scale this compound Seed Treatment (Slurry Method)

This protocol describes a method for applying this compound to small seed lots for research purposes.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate - EC)

  • Seeds

  • Distilled water

  • Sticker or polymer agent (optional, improves adhesion)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Pipettes

  • Weighing balance

  • Rotating drum or sealed container for coating

  • Drying trays or screens

Procedure:

  • Calculate Application Rate: Determine the required amount of this compound formulation based on the recommended rate (e.g., 4-5 g a.i./100 kg seed) and the weight of the seed lot.

  • Slurry Preparation:

    • In a beaker, add the calculated amount of this compound formulation.

    • Add a small amount of distilled water to create a paste.

    • Gradually add more water while stirring to achieve the desired slurry volume. A common starting point is a total slurry volume of 5-10 mL per kg of seed.

    • If using a sticker, add it to the slurry according to the manufacturer's instructions.

    • Mix the slurry thoroughly using a magnetic stirrer until a homogenous suspension is achieved.

  • Seed Coating:

    • Weigh the desired amount of seed and place it in the coating container.

    • Slowly add the prepared slurry to the seeds while continuously tumbling or rotating the container to ensure even coverage.

    • Continue mixing for 5-10 minutes to allow for uniform distribution of the treatment.

  • Drying:

    • Spread the treated seeds in a thin layer on a drying tray or screen.

    • Allow the seeds to air dry in a well-ventilated area, away from direct sunlight, until they reach their original moisture content.

  • Quality Control:

    • Visually inspect the treated seeds for uniform color and coverage.

    • For quantitative analysis, a sample of treated seeds can be analyzed using High-Performance Liquid Chromatography (HPLC) to determine the actual loading rate of this compound.[1]

Protocol 2: Evaluating the Efficacy of this compound Seed Treatment Against Fusarium graminearum

This protocol outlines a method for assessing the effectiveness of this compound in controlling seed-borne Fusarium graminearum.

Materials:

  • This compound-treated and untreated (control) seeds

  • Fusarium graminearum infected seeds (or inoculum for artificial inoculation)

  • Sterilized soil or sand mix

  • Pots or trays

  • Growth chamber or greenhouse with controlled temperature and light

  • Ruler or calipers

Procedure:

  • Seed Preparation: Treat seeds with this compound according to Protocol 1. Include an untreated control group.

  • Inoculation (if using artificial inoculation):

    • Prepare a spore suspension of F. graminearum.

    • Soak a batch of seeds in the spore suspension for a specified time to achieve a desired level of infection.

  • Sowing:

    • Fill pots or trays with the sterilized growing medium.

    • Sow a predetermined number of seeds (e.g., 25-50) per pot/tray at a uniform depth.

    • Replicate each treatment (this compound-treated, untreated control, infected control) at least three times in a randomized complete block design.

  • Incubation: Place the pots/trays in a growth chamber or greenhouse with conditions favorable for both plant growth and disease development (e.g., 20-25°C, 12-hour photoperiod).

  • Data Collection:

    • Emergence: Count the number of emerged seedlings daily for 14 days.

    • Disease Severity: At 14-21 days after sowing, carefully uproot the seedlings and score the severity of root rot and seedling blight using a rating scale (e.g., 0 = no symptoms, 5 = severe rot/dead seedling).

    • Seedling Growth: Measure the shoot and root length of a subset of seedlings from each replicate.

    • Dry Weight: Dry the harvested seedlings in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects on emergence, disease severity, and seedling growth parameters.

Protocol 3: Assessing the Effect of this compound Seed Treatment on Seed Germination and Vigor

This protocol details methods to evaluate the potential phytotoxic effects of this compound on seed germination and seedling vigor.

Materials:

  • This compound-treated and untreated (control) seeds

  • Germination paper or sand

  • Petri dishes or germination boxes

  • Incubator or germination cabinet

  • Ruler

Procedure:

  • Standard Germination Test (ISTA Rules):

    • Place a specified number of seeds (e.g., 100) on moist germination paper or in sand within petri dishes or germination boxes.

    • Replicate each treatment at least four times.

    • Incubate at an optimal temperature for the specific crop (e.g., 20°C for wheat).

    • After a specified period (e.g., 7-10 days), count the number of normal seedlings, abnormal seedlings, and dead seeds.

    • Calculate the germination percentage.

  • Accelerated Aging Test (Vigor):

    • Place a single layer of seeds on a wire mesh screen inside a plastic box containing a small amount of water to maintain high humidity.

    • Seal the box and place it in a high-temperature incubator (e.g., 41-43°C) for a specific duration (e.g., 72-96 hours).

    • After the aging period, conduct a standard germination test as described above. A significant reduction in germination compared to the un-aged control indicates lower vigor.

  • Seedling Vigor Index:

    • From the standard germination test, randomly select 10 normal seedlings from each replicate.

    • Measure the shoot length and root length of each seedling.

    • Calculate the Vigor Index using the following formula: Vigor Index = Germination (%) x (Mean Shoot Length + Mean Root Length)

  • Data Analysis: Compare the germination percentage and vigor index between this compound-treated and untreated seeds using statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol This compound inhibits CYP51A ... ... 14-demethyl-lanosterol->... Fecosterol Fecosterol ...->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol (Final Product) Episterol->Ergosterol

Experimental Workflow: Analysis of Sterol Profile in Fungi Treated with this compound

This workflow outlines the steps to investigate the impact of this compound on the sterol composition of a target fungus.

Sterol_Analysis_Workflow cluster_culture Fungal Culture and Treatment cluster_extraction Sterol Extraction cluster_analysis GC-MS Analysis Culture Grow fungal mycelium in liquid culture Treat Treat with this compound (and control) Culture->Treat Harvest Harvest and freeze-dry mycelium Treat->Harvest Saponify Saponification with alcoholic KOH Harvest->Saponify Extract Extract non-saponifiable lipids (e.g., with hexane) Saponify->Extract Dry Dry the extract Extract->Dry Derivatize Derivatize sterols (e.g., silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Analyze mass spectra and compare to standards Inject->Analyze Data_Interpretation Compare sterol profiles of treated vs. control Analyze->Data_Interpretation Quantify sterols

Conclusion

This compound is an effective systemic fungicide for the control of a range of important seed-borne and soil-borne fungal pathogens. Its targeted mechanism of action provides a valuable tool for crop protection. The protocols outlined in this document provide a framework for the application and evaluation of this compound seed treatment in a research setting. Proper application and adherence to recommended rates are crucial to maximize efficacy and minimize any potential for phytotoxicity. Further research into the specific signaling pathways affected by this compound and the development of resistance will continue to be important areas of study.

References

Application Notes & Protocols: Development of Immunoassays for Rapid Imazalil Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a widely used fungicide for the post-harvest treatment of fruits and vegetables, particularly citrus, to prevent spoilage from fungal growth[1][2]. Its persistence can lead to residues in food products, which may pose risks to human health[3]. Therefore, robust and rapid methods for detecting this compound residues are crucial for food safety monitoring. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer highly sensitive, specific, and rapid alternatives to conventional chromatographic methods like HPLC[4][5][6]. These assays are based on the specific binding interaction between an antibody and the target analyte (this compound).

This document provides detailed protocols and application notes for the development of immunoassays for the rapid detection of this compound, intended for researchers, scientists, and professionals in drug development and food safety.

Section 1: Immunogen and Coating Antigen Preparation

The development of a sensitive immunoassay for a small molecule like this compound, which is not immunogenic on its own, begins with the synthesis of a hapten. The hapten is a modified this compound molecule that can be covalently linked to a larger carrier protein, making it recognizable by the immune system.

1.1 Hapten Synthesis and Conjugation Principle

A hapten is designed to mimic the chemical structure of this compound while incorporating a reactive functional group (e.g., a carboxyl group) for conjugation. This hapten is then activated and covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) to create the immunogen (for antibody production) or to a different protein like Ovalbumin (OVA) to create the coating antigen (for the assay)[7][8]. The choice of a different carrier protein for the coating antigen helps to prevent non-specific binding from antibodies raised against the immunogen's carrier protein.

Hapten_Conjugation_Workflow cluster_0 Hapten Synthesis cluster_1 Conjugation to Carrier Protein This compound This compound Molecule Substitution Substitution & Hydrolysis Reactions This compound->Substitution Hapten Synthesized Hapten (e.g., with COOH group) Substitution->Hapten Activation Hapten Activation (e.g., EDC/NHS chemistry) Hapten->Activation Hapten->Activation Carrier Carrier Protein (e.g., BSA, OVA) Conjugation Conjugation Reaction Carrier->Conjugation Activation->Conjugation Purification Purification (e.g., Dialysis) Conjugation->Purification Antigen Artificial Antigen (Immunogen or Coating Antigen) Purification->Antigen cELISA_Principle cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Signal Generation plate Microtiter Well Coated with Anti-Imazalil Antibody p1 plate->p1 Substrate Add TMB Substrate p1->Substrate This compound Free this compound (Sample) This compound->plate Imazalil_HRP This compound-HRP (Conjugate) Imazalil_HRP->plate Color Color Development (Inversely proportional to this compound conc.) Substrate->Color

References

Application Notes and Protocols for the Use of Imazalil in Controlling Benzimidazole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungal strains resistant to benzimidazole-based fungicides, such as thiabendazole and benomyl, poses a significant threat to agriculture and food safety. These fungicides act by disrupting microtubule assembly through binding to β-tubulin. However, point mutations in the β-tubulin gene can lead to high levels of resistance. Imazalil, a member of the imidazole class of fungicides, offers an alternative and effective mode of action, making it a valuable tool for managing benzimidazole-resistant fungal populations. This document provides detailed application notes, experimental protocols, and a summary of efficacy data for the use of this compound against these resistant strains.

This compound's fungicidal activity stems from its ability to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes. Specifically, this compound targets the enzyme lanosterol 14-α-demethylase, which is encoded by the CYP51 gene. By disrupting this pathway, this compound leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane function and inhibiting fungal growth. Due to this different mechanism of action, there is generally no cross-resistance between benzimidazoles and this compound.

Data Presentation: Efficacy of this compound against Benzimidazole-Resistant Fungi

The following tables summarize the in vitro efficacy of this compound, often in comparison to or in the context of benzimidazole resistance, against key fungal pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth.

Table 1: Efficacy of this compound against this compound-Sensitive and -Resistant Isolates of Penicillium digitatum

Isolate CategoryNumber of IsolatesMean EC50 of this compound (μg/mL)EC50 Range of this compound (μg/mL)
Sensitive30.0330.027 - 0.038
Low Resistance10.62-
Moderate Resistance11.08-
Resistant31.711.62 - 1.87
Highly Resistant12.29-

Data sourced from a study on various isolates of Penicillium digitatum, the causative agent of citrus green mold.[1]

Table 2: Efficacy of this compound and Thiabendazole against Penicillium digitatum and Penicillium italicum

Fungal SpeciesFungicideNumber of IsolatesMean EC50 (μg/mL)EC50 Range (μg/mL)
Penicillium digitatumThis compound150.065-
Thiabendazole150.55-
Penicillium italicumThis compoundNot Specified-0.005 - 0.050

This table presents a comparison of the average efficacy of this compound and the benzimidazole fungicide Thiabendazole against Penicillium digitatum, as well as the sensitivity range of Penicillium italicum to this compound.[1][2]

Table 3: Fungicide Resistance in Penicillium digitatum Isolates from California

Resistance ProfileNumber of IsolatesMean EC50 of this compound (μg/mL)Mean EC50 of Thiabendazole (μg/mL)
Triple Resistant (to this compound, Thiabendazole, and o-phenylphenol)54Not explicitly stated, but resistant isolates were evaluated.Not explicitly stated, but resistant isolates were evaluated.

A study on 326 isolates of Penicillium digitatum in California showed an increase in triple-resistant isolates over time, highlighting the issue of multiple fungicide resistance.[3]

Experimental Protocols

Protocol 1: Determination of EC50 Values by Mycelial Growth Inhibition on Amended Agar

This protocol is a standard method for assessing the in vitro efficacy of fungicides against filamentous fungi.

1. Fungal Isolates and Culture Preparation:

  • Obtain pure cultures of the fungal isolates to be tested (both benzimidazole-susceptible and -resistant strains).

  • Grow the isolates on a suitable medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-14 days to allow for sufficient growth and sporulation.

2. Preparation of Fungicide Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 μg/mL) in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO).

  • Prepare a stock solution of a benzimidazole fungicide (e.g., thiabendazole) in a similar manner.

3. Preparation of Fungicide-Amended Agar:

  • Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.

  • Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). Ensure the solvent concentration is consistent across all plates, including the control, and does not exceed a level that inhibits fungal growth (typically <1% v/v).

  • Pour the fungicide-amended agar into sterile Petri dishes (90 mm). Prepare control plates with the solvent alone.

4. Inoculation:

  • Prepare a spore suspension from the fungal cultures in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Alternatively, for non-sporulating fungi, cut mycelial plugs (e.g., 5 mm in diameter) from the margin of an actively growing colony.

  • Place a 10 μL drop of the spore suspension or a mycelial plug in the center of each fungicide-amended and control plate.

5. Incubation and Data Collection:

  • Incubate the plates at 25°C in the dark.

  • After a defined incubation period (e.g., 5-7 days), when the fungal growth on the control plates has reached a suitable diameter, measure the colony diameter in two perpendicular directions for each plate.

6. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:

    where dc is the average diameter of the colony on the control plates and dt is the average diameter of the colony on the treated plates.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

  • Determine the EC50 value by performing a probit or logistic regression analysis of the dose-response data.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of benzimidazole fungicides and this compound, as well as the ergosterol biosynthesis pathway targeted by this compound.

Fungicide_Action_Mechanisms Mechanisms of Action: Benzimidazole vs. This compound cluster_benzimidazole Benzimidazole Action cluster_this compound This compound Action Benzimidazole Benzimidazole (e.g., Thiabendazole) BetaTubulin β-Tubulin Benzimidazole->BetaTubulin Microtubule Microtubule Assembly BetaTubulin->Microtubule Disruption Disruption of Microtubule Formation Microtubule->Disruption This compound This compound CYP51 Lanosterol 14-α-demethylase (CYP51) This compound->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Compromised Ergosterol->Membrane

Caption: Mechanisms of Action: Benzimidazole vs. This compound.

Ergosterol_Biosynthesis_Pathway This compound's Inhibition of the Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14-α-demethylase (CYP51) Lanosterol->CYP51 Fourteen_demethyl_lanosterol 14-demethyl-lanosterol Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Membrane Incorporation into Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition CYP51->Fourteen_demethyl_lanosterol

Caption: this compound's Inhibition of Ergosterol Biosynthesis.

Experimental Workflow

The following diagram outlines the workflow for determining the EC50 of this compound against fungal strains.

EC50_Workflow Experimental Workflow for EC50 Determination start Start culture 1. Fungal Isolate Culturing start->culture stock 2. Prepare Fungicide Stock Solutions culture->stock amend 3. Prepare Fungicide- Amended Agar stock->amend inoculate 4. Inoculate Plates amend->inoculate incubate 5. Incubate Plates inoculate->incubate measure 6. Measure Colony Diameters incubate->measure calculate 7. Calculate Percent Inhibition measure->calculate analyze 8. Probit/Logistic Regression Analysis calculate->analyze end EC50 Value Determined analyze->end

Caption: Experimental Workflow for EC50 Determination.

Conclusion

This compound is a potent fungicide with a distinct mechanism of action from benzimidazoles, making it a critical tool for managing fungal populations that have developed resistance to the latter. The provided data and protocols offer a framework for researchers and professionals to evaluate and implement the use of this compound in controlling benzimidazole-resistant fungal strains. It is crucial to continue monitoring fungicide sensitivity in fungal populations to ensure the longevity and effectiveness of available control measures.

References

Application Notes and Protocols for Monitoring Imazalil Residues in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of Imazalil, a widely used systemic fungicide, in agricultural runoff. The protocols are intended for researchers, environmental scientists, and analytical chemists. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: HPLC-UV is a robust and cost-effective technique for the routine analysis of this compound. The method involves a straightforward extraction and cleanup procedure followed by chromatographic separation and UV detection. While not as sensitive as mass spectrometry, it is suitable for monitoring this compound at levels relevant to environmental quality standards. The detection limit is typically around 0.01 ppm.[1][2]

Experimental Protocol:

A. Principle: A water sample is first filtered and then extracted using solid-phase extraction (SPE). The this compound is eluted from the SPE cartridge, concentrated, and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column, and quantification is performed using a UV detector at 225 nm.[1]

B. Reagents and Materials:

  • This compound analytical standard (99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges: Bond Elut C18 (500 mg, 3 mL) and Bond Elut PRS (500 mg, 3 mL)[1]

  • 0.45 µm syringe filters

C. Sample Preparation (Solid-Phase Extraction):

  • Collect 500 mL of agricultural runoff water in an amber glass bottle. If not analyzed immediately, store at 4°C.

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Condition a Bond Elut C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Condition a Bond Elut PRS SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1]

  • Connect the C18 cartridge on top of the PRS cartridge.

  • Load the 500 mL filtered water sample onto the connected cartridges at a flow rate of approximately 5 mL/min.

  • Discard the C18 cartridge. Wash the PRS cartridge with 10 mL of deionized water followed by 10 mL of methanol.[1]

  • Elute the this compound from the PRS cartridge with 10 mL of the mobile phase solution.[1]

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

D. HPLC-UV Conditions:

  • Column: Inertsil ODS-3 (4.6 x 150 mm)[1]

  • Mobile Phase: Acetonitrile and 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with phosphoric acid) in a 35:65 ratio.[1][2]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Detector Wavelength: 225 nm[1]

  • Column Temperature: 40°C

  • Expected Retention Time: Approximately 5.2 minutes[1]

E. Quantification: Prepare a series of this compound standard solutions in the mobile phase (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Inject the standards to generate a calibration curve by plotting the peak area against the concentration. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound in complex matrices like agricultural runoff. This method is ideal for detecting trace levels of the fungicide and for confirmatory analysis. The sample preparation involves a simple dilution or SPE cleanup, followed by analysis using electrospray ionization (ESI) in positive mode. This technique can achieve detection limits in the low ng/mL (ppb) range.[3][4]

Experimental Protocol:

A. Principle: The sample is prepared using SPE. The extract is then analyzed by LC-MS/MS. The precursor ion for this compound is selected and fragmented, and specific product ions are monitored for unambiguous identification and quantification using Selected Reaction Monitoring (SRM).

B. Reagents and Materials:

  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Oasis HLB SPE cartridges

  • 0.2 µm syringe filters[5]

C. Sample Preparation (SPE):

  • Filter 100 mL of the runoff water sample through a 0.45 µm filter.

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the filtered sample onto the cartridge.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.2 µm syringe filter before injection.[5]

D. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water[3]

  • Mobile Phase B: 0.1% Formic acid in methanol[3]

  • Flow Rate: 0.5 mL/min[3]

  • Injection Volume: 5 µL[3]

  • Column Temperature: 40°C[3]

  • Gradient: Start at 5% B, linear gradient to 95% B in 5 minutes, hold for 1 minute, then return to initial conditions.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • SRM Transitions:

    • This compound Quantifier: m/z 297.1 → 159.0[6]

    • This compound Qualifier: m/z 297.1 → 201.0[6]

E. Quantification: Generate a calibration curve using matrix-matched standards to compensate for matrix effects. Plot the peak area ratio of the analyte to an internal standard (if used) against concentration. The limit of detection (LOD) for this method can be as low as 0.2 ng/mL.[3]

Gas Chromatography (GC) Based Methods

Application Note: GC is a reliable alternative for this compound analysis, often coupled with detectors like Flame Ionization Detector (FID), Electron Capture Detector (ECD), or a Flame Thermionic Detector (FTD).[7][8] Sample preparation typically involves a liquid-liquid extraction (LLE) from an alkalinized water sample. GC-MS can be used for confirmation.

Experimental Protocol (GC-FTD):

A. Principle: this compound is extracted from the water sample into an organic solvent under basic conditions. The extract is purified, concentrated, and analyzed by GC with a Flame Thermionic Detector (FTD), which is sensitive to nitrogen-containing compounds like this compound.[8]

B. Reagents and Materials:

  • This compound analytical standard

  • Ethyl acetate (GC grade)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • ENVI-Carb cleanup cartridges[8]

C. Sample Preparation (Liquid-Liquid Extraction):

  • Take 500 mL of filtered runoff water in a separatory funnel.

  • Adjust the pH of the water sample to >9 with 1M NaOH.

  • Add 50 mL of ethyl acetate and shake vigorously for 2 minutes.[8]

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction twice more with 50 mL portions of ethyl acetate.

  • Combine the organic extracts and dry by passing through anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL.

  • Purify the extract using an ENVI-Carb cartridge as per the manufacturer's instructions.[8]

  • Elute and adjust the final volume to 1 mL for GC analysis.

D. GC-FTD Conditions:

  • GC System: Agilent 7890 or equivalent with FTD

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[9]

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min[10]

  • Detector Temperature: 300°C[10]

  • Injection Mode: Splitless[9]

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a high-throughput screening method that is rapid, cost-effective, and requires minimal sample cleanup.[11] It is based on the specific binding of an antibody to this compound.[12][13] This competitive immunoassay is excellent for quickly screening a large number of samples to identify those that may contain this compound. Positive results should be confirmed by a chromatographic method like LC-MS/MS. Detection limits can be as low as 0.1 ng/mL.[12][14]

Experimental Protocol:

A. Principle: A competitive ELISA format is used where this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites on a microplate. The signal is inversely proportional to the concentration of this compound in the sample.

B. Reagents and Materials:

  • Commercially available this compound ELISA kit (e.g., Eurofins-Abraxis)

  • Deionized water

  • Micropipettes and tips

  • Microplate reader (450 nm)

C. Sample Preparation:

  • Filter the runoff water sample using a 0.45 µm filter.

  • For many commercial kits, the filtered water can be used directly or with a simple dilution as specified in the kit manual.[12] No further extraction is typically needed.[12]

D. ELISA Procedure (General Steps):

  • Follow the instructions provided with the commercial ELISA kit.

  • Add standards, controls, and prepared samples to the antibody-coated wells.

  • Add the enzyme-conjugated this compound solution to the wells.

  • Incubate for the specified time (e.g., 60 minutes) at room temperature.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution and incubate for a set time (e.g., 20-30 minutes) to allow color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

E. Quantification: Calculate the percent binding for each standard and sample relative to the negative control. Plot a standard curve of percent binding versus this compound concentration on a semi-log scale. Determine the concentration of this compound in the samples from this curve.

Data Presentation: Summary of Method Performance

ParameterHPLC-UVLC-MS/MSGC-FTDELISA (Screening)
Limit of Detection (LOD) ~0.01 mg/L (ppm)[1][2]~0.2 µg/L (ppb)[3]~0.01 mg/L (ppm)[8]~0.1 µg/L (ppb)[12]
Limit of Quantification (LOQ) ~0.05 mg/L~0.8 µg/L[3]~0.05 mg/L~0.5 µg/L[14]
Typical Recovery 80-100%[1]89-91%[3]90-109%[8]81-97%[12][14]
Precision (RSD/CV) < 5%[1]< 15%[3]< 10%~20%[14]
Primary Use Routine QuantificationConfirmation & Trace AnalysisRoutine QuantificationHigh-Throughput Screening
Selectivity ModerateHighModerate-HighModerate
Cost LowHighMediumVery Low (per sample)

Visualizations

G Workflow for Chromatographic Analysis of this compound in Runoff cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Collect 500 mL Agricultural Runoff Filter 2. Filter Sample (0.45 µm) Sample->Filter SPE 3. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Filter->SPE Elute 4. Elute/Extract this compound with Organic Solvent SPE->Elute Concentrate 5. Concentrate Extract (e.g., N2 Evaporation) Elute->Concentrate Reconstitute 6. Reconstitute in Mobile Phase Concentrate->Reconstitute Inject 7. Inject Sample into HPLC or GC System Reconstitute->Inject Separate 8. Chromatographic Separation on Column Inject->Separate Detect 9. Detection (UV, MS/MS, FTD) Separate->Detect Quantify 10. Data Processing & Quantification Detect->Quantify

Caption: General workflow for preparing and analyzing this compound in water samples via chromatography.

G Logical Tiered Approach for this compound Monitoring Screening Tier 1: Rapid Screening (ELISA) Negative Result: Negative (Below Action Level) Screening->Negative High Throughput Positive Result: Presumptive Positive (Above Action Level) Screening->Positive High Throughput ReportNeg Report as Not Detected Negative->ReportNeg Confirmation Tier 2: Confirmation & Quantification (LC-MS/MS or GC-MS) Positive->Confirmation High Selectivity ReportPos Report Quantified Result Confirmation->ReportPos

Caption: A tiered strategy for efficient monitoring of this compound in environmental samples.

References

Imazalil Formulation and its Effect on Fungicide Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Imazalil formulations and their impact on fungicidal efficacy, with a focus on post-harvest treatment of citrus fruits against Penicillium species. Detailed protocols for key experiments are provided to enable researchers to conduct their own evaluations.

Introduction to this compound and its Formulations

This compound is a systemic fungicide belonging to the imidazole class, widely used for the post-harvest control of fungal diseases in citrus, bananas, and other crops.[1][2][3] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][4] This disruption of membrane integrity leads to fungal cell death. This compound is effective against a broad spectrum of fungi, including strains resistant to other fungicides like benzimidazoles.

This compound is available in various formulations, each with distinct physical and chemical properties that can influence its application, uptake, residue levels, and overall efficacy. Common formulations include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with emulsifiers, forming an emulsion when mixed with water.[5]

  • Suspension Concentrates (SC) or Flowables (F): A solid active ingredient is dispersed in a liquid (usually water).[5]

  • Wettable Granules (WG): Granules that disintegrate in water to form a suspension.[5]

  • Soluble Granules (SG): Granules that dissolve in water to form a true solution.[5]

  • Soluble Powders (SP): Powders that dissolve in water.[5]

  • Liquids/Solutions (LS/SL): The active ingredient is already dissolved in a solvent.[5]

The choice of formulation can significantly impact the fungicide's performance, particularly in post-harvest applications where factors like residue levels and persistence are critical.

Data on Formulation and Application Parameters on Efficacy

The efficacy of this compound is not solely dependent on the active ingredient concentration but is also heavily influenced by the formulation and various application parameters. The following tables summarize quantitative data from studies evaluating these effects on the control of Penicillium digitatum (green mold) on citrus fruits.

Table 1: Comparison of this compound Formulations on Residue Loading and Green Mold Control

FormulationActive Ingredient Concentration (ppm)Application MethodpHExposure Time (s)This compound Residue (µg/g)Green Mold Incidence (%)Reference
This compound Sulphate500Dip315 - 540~1.0 (no significant change with time)High (data not specified)[6]
This compound Sulphate + NaOH500Dip6161>5.0Low (data not specified)[6]
This compound Sulphate + NaOH500Dip889>5.0Low (data not specified)[6]
This compound EC500Dip-75>5.0Low (data not specified)[6]
This compound in Wax4200Spray--~3.515.1[4]
Heated Aqueous this compound<500---~3.51.3[4]

Note: While Suspension Concentrate (SC) and Wettable Granule (WG) formulations of this compound are commercially available, comprehensive, direct comparative studies with quantitative efficacy data against citrus green mold for these specific formulations were not identified in the conducted research. One study mentioned that an SC formulation appeared to provide better green mold control than an EC formulation, but detailed data was not provided.

Table 2: In Vitro Efficacy of this compound against Penicillium Species

Fungal SpeciesEfficacy ParameterThis compound Concentration (µg/mL)Reference
Penicillium digitatum (sensitive)EC500.027 - 0.038[7]
Penicillium italicum (sensitive)EC500.005 - 0.050[7]
Penicillium digitatum (low resistant)EC500.615[7]
Penicillium digitatum (moderately resistant)EC501.075[7]
Penicillium digitatum (resistant)EC501.618[7]
Penicillium expansumMIC (broth microdilution)0.0625[8]
Penicillium expansumMIC (agar dilution)0.11 - 0.12[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound formulations.

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound formulations against fungal pathogens.

3.1.1. Materials

  • This compound formulations (e.g., EC, SC, WG)

  • Fungal isolates (Penicillium digitatum, Penicillium italicum)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Sterile pipettes and tips

  • Incubator

3.1.2. Procedure

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate for 7-10 days at 25°C.

    • Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension concentration to 1 x 10^6 conidia/mL using a hemocytometer.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of the this compound formulation in a suitable solvent (if necessary) and then dilute with sterile distilled water to achieve a starting concentration of 1000 µg/mL of the active ingredient.

    • For different formulations, ensure the active ingredient concentration is consistent. For solid formulations like WG, weigh the required amount and dissolve/suspend in a known volume of sterile water. For liquid formulations like EC and SC, calculate the required volume based on the concentration of the active ingredient.

    • Perform serial two-fold dilutions of the stock solution in PDB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.015 to 8 µg/mL).

  • MIC Determination (Broth Microdilution Method):

    • Add 100 µL of the prepared this compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (inoculum in PDB without fungicide) and a negative control (PDB only).

    • Incubate the plate at 25°C for 48-72 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, pipette 10 µL of the suspension onto a fresh PDA plate.

    • Incubate the plates at 25°C for 3-5 days.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plate.

Protocol for In Vivo Efficacy Evaluation on Citrus Fruit

This protocol assesses the curative and protective activity of this compound formulations against green mold on citrus fruit.

3.2.1. Materials

  • Mature, healthy citrus fruits (e.g., oranges, lemons)

  • This compound formulations

  • Penicillium digitatum isolate

  • Sterile nail or probe for wounding

  • Sterile distilled water

  • Atomizer or sprayer

  • Humid chambers or plastic boxes with high humidity

  • Calipers

3.2.2. Procedure

  • Fruit Preparation:

    • Surface-disinfect the fruits by dipping them in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

  • Inoculation:

    • Create a uniform wound (e.g., 2 mm deep and 1 mm wide) on the equator of each fruit using a sterile nail.

    • Prepare a conidial suspension of P. digitatum at 1 x 10^6 conidia/mL as described in the in vitro protocol.

    • Inoculate each wound with 10 µL of the conidial suspension.

  • Fungicide Treatment:

    • For Curative Activity: Inoculate the fruits as described above and allow them to incubate for 12-24 hours at room temperature before applying the fungicide treatment.

    • For Protective Activity: Apply the fungicide treatment to the fruits and allow them to air dry before inoculation.

    • Prepare the this compound treatment solutions from the different formulations to the desired active ingredient concentration (e.g., 500 ppm).

    • Apply the treatment by dipping the fruit for a specific duration (e.g., 30 seconds) or by spraying until runoff.

    • Include a control group treated with water only.

  • Incubation and Assessment:

    • Place the treated fruits in humid chambers at 20-25°C.

    • Evaluate the incidence of decay (percentage of infected fruits) and the lesion diameter (in mm) daily for 7-10 days.

    • Calculate the percentage of disease control using the following formula:

      • % Control = [ (Incidence in Control - Incidence in Treatment) / Incidence in Control ] * 100

Protocol for this compound Residue Analysis in Citrus Peel

This protocol describes the extraction and quantification of this compound residues from citrus peel using High-Performance Liquid Chromatography (HPLC).

3.3.1. Materials

  • Treated citrus fruits

  • Homogenizer or blender

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • This compound analytical standard

  • Solvents for extraction (e.g., ethyl acetate)

3.3.2. Procedure

  • Sample Preparation and Extraction:

    • Separate the peel from the pulp of the citrus fruit.

    • Weigh a representative sample of the peel (e.g., 10 g) and homogenize it.

    • Extract the homogenized peel with a suitable solvent like ethyl acetate (e.g., 50 mL) by shaking vigorously.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more and combine the supernatants.

  • Clean-up (Solid-Phase Extraction):

    • Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., 1 mL of acetonitrile/water).

    • Condition an SPE cartridge by passing methanol followed by water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interferences.

    • Elute the this compound with a more polar solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • HPLC Conditions (Example):

      • Mobile Phase: Acetonitrile : 10 mM KH2PO4 buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65 (v/v).[2]

      • Flow Rate: 1.0 mL/min.[2]

      • Detection Wavelength: 225 nm.[2]

      • Injection Volume: 20 µL.[2]

    • Prepare a calibration curve using the this compound analytical standard.

    • Inject the prepared sample extract into the HPLC system and quantify the this compound concentration by comparing the peak area with the calibration curve.

Mode of Action and Experimental Workflow Diagrams

Ergosterol Biosynthesis Pathway and this compound's Mode of Action

This compound inhibits the C14-demethylase enzyme (CYP51), a critical step in the conversion of lanosterol to ergosterol in the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound CYP51 14α-demethylase (CYP51) This compound->CYP51 Inhibits CYP51:w->Lanosterol:e Catalyzes C14-demethylation Efficacy_Evaluation_Workflow cluster_prep Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_residue Residue Analysis Formulation_Prep Prepare this compound Formulations (EC, SC, WG, etc.) MIC_MFC Determine MIC and MFC (Broth/Agar Dilution) Formulation_Prep->MIC_MFC Fruit_Treatment Treat Citrus Fruits (Curative & Protective) Formulation_Prep->Fruit_Treatment Extraction Extract Residues from Fruit Peel Formulation_Prep->Extraction Inoculum_Prep Prepare Fungal Inoculum (e.g., Penicillium digitatum) Inoculum_Prep->MIC_MFC Inoculum_Prep->Fruit_Treatment Data_Analysis_Invitro Analyze In Vitro Data (EC50 Calculation) MIC_MFC->Data_Analysis_Invitro Final_Report Comprehensive Efficacy Report Data_Analysis_Invitro->Final_Report Synthesize Results Incubation Incubate Under Controlled Conditions Fruit_Treatment->Incubation Assessment Assess Disease Incidence & Severity Incubation->Assessment Data_Analysis_Invivo Analyze In Vivo Data (% Disease Control) Assessment->Data_Analysis_Invivo Data_Analysis_Invivo->Final_Report Synthesize Results HPLC_Analysis Quantify Residues by HPLC Extraction->HPLC_Analysis Data_Analysis_Residue Analyze Residue Data (µg/g) HPLC_Analysis->Data_Analysis_Residue Data_Analysis_Residue->Final_Report Synthesize Results

References

Application Notes and Protocols: Molecular Docking of Imazalil with Fungal Cytochrome P450

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of the fungicide Imazalil with its primary target in fungi, cytochrome P450 sterol 14α-demethylase (CYP51). Understanding the binding interactions between this compound and fungal CYP51 is crucial for elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding the development of novel antifungal agents.

Introduction

This compound is an imidazole fungicide widely used in agriculture to control a broad spectrum of fungal pathogens on fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] The primary target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), which catalyzes a critical step in the ergosterol biosynthesis pathway.[2] By binding to the heme iron atom in the active site of CYP51, this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[3]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for studying the interaction between a ligand (e.g., this compound) and its protein target (e.g., fungal CYP51). This allows for the visualization of binding modes, identification of key interacting amino acid residues, and estimation of binding affinity, providing valuable insights for rational drug design.[2]

Quantitative Data Summary

Antifungal AgentFungal SpeciesCYP51 IsoformDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (Ki)MIC (mg/L)Reference
This compound Aspergillus fumigatusCYP51A/B---0.062 - 2[4]
This compound Penicillium digitatumCYP51---EC50: 0.027–0.038 µg/mL (sensitive)[5]
FluconazoleCandida albicansCYP51-8.1-Kd: 41±13 nM0.125[6]
ItraconazoleCandida albicansCYP51--Kd: 10-26 µM-[7]
VoriconazoleCandida albicansCYP51--Kd: 10-26 µM-[7]
PosaconazoleCandida albicansCYP51--Kd: 43±11 nM-[6]
KetoconazoleCandida albicansCYP51-6.16-Kd: 10-26 µM-[7][8]

Note: Docking scores and binding energies can vary depending on the software, force field, and specific protocol used. Experimental values like Ki and MIC provide a biological context to the computational predictions.

Experimental Protocols

This section provides detailed, step-by-step protocols for performing a molecular docking study of this compound with a fungal CYP51 enzyme using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Protein Preparation

Objective: To prepare the fungal CYP51 protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

  • A computer with a Linux or macOS operating system (or a Windows machine with a Linux subsystem).

  • Molecular graphics software (e.g., PyMOL, UCSF Chimera).

  • AutoDockTools (ADT).

  • A PDB file of the target fungal CYP51 enzyme (e.g., from the RCSB Protein Data Bank).

Procedure:

  • Obtain Protein Structure: Download the crystal structure of the fungal CYP51 of interest from the Protein Data Bank (PDB). For example, the PDB ID for Candida albicans CYP51 is 5v5z.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all water molecules, co-factors (except the heme group), and any co-crystallized ligands.

    • If the protein is a multimer, retain only the chain of interest for the docking study.

    • Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

  • Prepare the Protein in AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open protein_cleaned.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to File > Save > Write PDBQT and save the prepared protein as protein.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation

Objective: To prepare the this compound molecule for docking by obtaining its 3D structure, defining its rotatable bonds, and converting it to the required file format.

Materials:

  • A computer with appropriate software.

  • A source for the this compound structure (e.g., PubChem, ZINC database).

  • AutoDockTools (ADT).

  • Open Babel (optional, for file format conversion).

Procedure:

  • Obtain Ligand Structure:

    • Download the 3D structure of this compound from a chemical database like PubChem (CID 3689). It is recommended to download the structure in SDF or MOL2 format.

  • Convert to PDB format (if necessary):

    • If the downloaded format is not PDB, use a tool like Open Babel to convert it. For example, using the command line: obabel -isdf this compound.sdf -opdb -O this compound.pdb -h --gen3d. The -h flag adds hydrogens, and --gen3d generates a 3D structure.

  • Prepare the Ligand in AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select this compound.pdb.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT and save the prepared ligand as this compound.pdbqt.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To perform the docking simulation of this compound with the prepared fungal CYP51 protein.

Materials:

  • Prepared protein (protein.pdbqt) and ligand (this compound.pdbqt) files.

  • AutoDock Vina executable.

  • A text editor.

Procedure:

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the active site of the protein.

    • Open the prepared protein (protein.pdbqt) in ADT.

    • Go to Grid > Grid Box.

    • Adjust the center and dimensions of the grid box to cover the entire active site, including the heme group. Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). A typical size for the grid box is 25 x 25 x 25 Å.

  • Create a Configuration File:

    • Open a text editor and create a new file named conf.txt.

    • Add the following lines to the file, replacing the values with your specific file names and grid parameters:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the AutoDock Vina executable.

    • Execute the following command:

    • This will start the docking simulation. The progress will be displayed in the terminal, and the output poses and their corresponding binding affinities will be saved in docking_results.pdbqt. The log file docking_log.txt will contain a summary of the results.

Protocol 4: Analysis of Docking Results

Objective: To visualize and analyze the docking results to understand the binding mode of this compound.

Materials:

  • The output file from the docking simulation (docking_results.pdbqt).

  • The prepared protein structure (protein.pdbqt).

  • Molecular graphics software (e.g., PyMOL, UCSF Chimera).

Procedure:

  • Visualize the Docked Poses:

    • Open PyMOL or Chimera.

    • Load the prepared protein structure (protein.pdbqt).

    • Load the docking results (docking_results.pdbqt). This file contains multiple binding poses of the ligand.

  • Analyze Binding Interactions:

    • Examine the top-ranked pose (the one with the lowest binding energy).

    • Identify the key amino acid residues in the active site that are interacting with this compound.

    • Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron. Tools within PyMOL and Chimera can help in identifying and visualizing these interactions.

    • The binding energy for each pose is provided in the docking_log.txt file and also in the docking_results.pdbqt file.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the crucial role of CYP51 and its inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-methylated Sterols Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Intermediates->DisruptedMembrane FungalGrowthInhibition Fungal Growth Inhibition This compound This compound This compound->Lanosterol Inhibits CYP51 DisruptedMembrane->FungalGrowthInhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Molecular Docking Workflow

The following diagram outlines the key steps involved in a typical molecular docking workflow.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase GetProtein 1. Obtain Protein Structure (e.g., from PDB) CleanProtein 2. Clean Protein (Remove water, ligands) GetProtein->CleanProtein PrepareProtein 3. Prepare Protein (Add H, assign charges) CleanProtein->PrepareProtein DefineGrid 4. Define Grid Box (Active Site) PrepareProtein->DefineGrid GetLigand 1. Obtain Ligand Structure (e.g., from PubChem) PrepareLigand 2. Prepare Ligand (Define rotatable bonds) GetLigand->PrepareLigand RunDocking 5. Run Docking Simulation (AutoDock Vina) PrepareLigand->RunDocking DefineGrid->RunDocking AnalyzeResults 6. Analyze Results (Binding Poses & Energies) RunDocking->AnalyzeResults Visualize 7. Visualize Interactions (PyMOL, Chimera) AnalyzeResults->Visualize IdentifyInteractions 8. Identify Key Interactions (H-bonds, Hydrophobic) Visualize->IdentifyInteractions

Caption: A typical workflow for molecular docking studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Imazalil Resistance in Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Imazalil resistance in Penicillium species.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Penicillium species?

A1: The most well-documented mechanism of this compound (IMZ) resistance in Penicillium digitatum is the overexpression of the sterol 14α-demethylase gene, CYP51.[1][2][3] This overexpression is often caused by insertions of specific DNA elements in the promoter region of the CYP51A or CYP51B genes.[2][4] These insertions act as transcriptional enhancers, leading to increased production of the target enzyme and reducing the fungicide's effectiveness.[3][4] Other contributing factors can include the upregulation of efflux pumps, such as Major Facilitator Superfamily (MFS) transporters, which actively remove the fungicide from the fungal cell.[4][5][6][7]

Q2: How can I determine if my Penicillium isolate is resistant to this compound?

A2: You can determine the resistance level of your isolate by calculating the EC50 value, which is the effective concentration of this compound that inhibits 50% of mycelial growth.[1][2] This is typically done through in vitro sensitivity tests on fungicide-amended agar. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. Molecular methods, such as multiplex PCR, can also be used to identify known resistance-associated genotypes, specifically the different insertions in the Cyp51 promoter region (R1, R2, and R3 resistance groups).[2]

Q3: Are there alternative fungicides or treatments for this compound-resistant Penicillium strains?

A3: Yes, several alternative treatments are being investigated. For this compound-resistant isolates, fungicides such as sodium ortho-phenylphenate (SOPP), pyrimethanil (PYR), and combinations like Philabuster® (this compound + Pyrimethanil) have shown curative control.[1][8] Other active ingredients being explored include fludioxonil (FLU) and azoxystrobin (AZO).[1] Additionally, non-chemical alternatives like essential oils (e.g., from Melaleuca alternifolia - Timorex Gold) and biological control agents (e.g., Bacillus subtilis - Serenade) have demonstrated efficacy in controlling resistant strains.[9][10] Combining this compound with heat and sodium bicarbonate has also been shown to improve decay control against resistant strains.[11]

Q4: What is the role of efflux pumps in multidrug resistance (MDR)?

A4: Efflux pumps, particularly MFS and ATP-binding cassette (ABC) transporters, play a crucial role in multidrug resistance by actively extruding a wide range of fungicides from the cell.[4][7][12] Overexpression of these transporter genes can lead to resistance to multiple, chemically unrelated fungicides.[13][14] Studies have shown that upregulation of specific MFS transporter genes is associated with MDR in Penicillium expansum.[14]

Troubleshooting Guides

Problem 1: Inconsistent EC50 values in fungicide sensitivity assays.
  • Possible Cause 1: Inoculum variability. The age and concentration of the spore suspension can significantly impact growth rates.

    • Solution: Standardize your inoculum preparation. Always use freshly harvested spores and a hemocytometer or spectrophotometer to ensure a consistent spore concentration (e.g., 1 x 10^6 spores/mL) for each experiment.[1]

  • Possible Cause 2: Uneven fungicide distribution in media. If the fungicide is not thoroughly mixed into the agar, you will get variable concentrations across your plates.

    • Solution: Ensure the fungicide stock solution is fully dissolved in the appropriate solvent and add it to the molten agar when it has cooled to a temperature that prevents degradation of the compound but is still liquid enough for thorough mixing (e.g., 50-55°C). Vortex the agar mixture before pouring plates.

  • Possible Cause 3: Instability of the fungicide. this compound may degrade under certain light or temperature conditions.

    • Solution: Prepare fresh fungicide stock solutions for each experiment and store them protected from light. Prepare fungicide-amended plates shortly before use.

Problem 2: PCR amplification fails when trying to identify resistance genotypes.
  • Possible Cause 1: Poor DNA quality. Contaminants from the fungal culture can inhibit PCR.

    • Solution: Use a reliable fungal DNA extraction kit that includes steps to remove polysaccharides and other inhibitors. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) before proceeding with PCR.

  • Possible Cause 2: Incorrect primer design or annealing temperature. The primers may not be specific to the target region, or the annealing temperature may not be optimal.

    • Solution: Verify that your primer sequences match the published primers for detecting Cyp51 promoter insertions.[2] Perform a gradient PCR to determine the optimal annealing temperature for your specific primer set and PCR machine.

  • Possible Cause 3: Target region is absent. The isolate may have a novel resistance mechanism not involving the known Cyp51 promoter insertions.

    • Solution: If PCR consistently fails with validated primers, consider that your isolate may not belong to the R1, R2, or R3 resistance groups.[2] In this case, you may need to sequence the Cyp51 gene and its promoter region to identify novel mutations or insertions.

Problem 3: Alternative fungicide treatment is ineffective in vivo (on fruit).
  • Possible Cause 1: Poor fungicide application. The treatment may not be adequately covering the fruit surface or penetrating the wound site.

    • Solution: Ensure a uniform application method, such as a 30-second drench treatment.[9] For curative treatments, apply the fungicide after inoculation to mimic post-harvest conditions.[1] The formulation of the fungicide (e.g., in wax) can also impact its efficacy.[15]

  • Possible Cause 2: High disease pressure. The inoculum load may be too high for the treatment to be effective.

    • Solution: Standardize the inoculation procedure, including the depth of the wound and the concentration of the spore suspension.[9][15]

  • Possible Cause 3: Development of resistance to the alternative fungicide. While less common for newer chemistries, resistance can develop over time.

    • Solution: If an alternative fungicide that was previously effective is no longer working, perform in vitro sensitivity tests to determine the EC50 value of your isolate for this specific fungicide. This will help you monitor for shifts in sensitivity.

Data Presentation

Table 1: In Vitro Efficacy of Alternative Treatments against an this compound-Resistant Penicillium digitatum Isolate

TreatmentConcentrationControl Percentage (%)
This compound (IMZ)500 ppm-
Serenade (Bacillus subtilis)7.5 mL/L88
Timorex Gold (Melaleuca alternifolia oil)5 mL/L61

Data adapted from Nuñez et al., 2023.[9]

Table 2: EC50 Values and Resistance Factors for Penicillium digitatum Isolates with Varying this compound Sensitivity

Isolate CategoryEC50 Range (mg/mL)Resistance (R) Factor Range
Sensitive0.027 - 0.038-
Low Resistant-19
Moderately Resistant-33.2
Resistant-50 - 57.6
Highly Resistant-70.7

Data adapted from Erasmus et al., 2015.[8]

Experimental Protocols

Protocol 1: Determination of EC50 Values for this compound

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a Penicillium isolate.

Materials:

  • Penicillium isolate(s) of interest and a known sensitive isolate.

  • Potato Dextrose Agar (PDA).

  • This compound (analytical grade).

  • Appropriate solvent for this compound (e.g., acetone or ethanol).

  • Sterile petri dishes (90 mm).

  • Sterile distilled water.

  • Hemocytometer or spectrophotometer.

  • Incubator.

Methodology:

  • Inoculum Preparation:

    • Grow the Penicillium isolates on PDA plates for 7-10 days to allow for sufficient sporulation.

    • Harvest conidia by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore suspension concentration to 1 x 10^6 spores/mL using a hemocytometer.[1]

  • Fungicide-Amended Media Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the PDA to cool to approximately 50-55°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL).[1] Ensure to include a control with only the solvent.

    • Thoroughly mix the amended PDA and pour into sterile petri dishes.

  • Inoculation and Incubation:

    • Once the agar has solidified, place a 5 µL droplet of the standardized spore suspension in the center of each plate.

    • Seal the plates with parafilm and incubate at 25°C in the dark.

  • Data Collection and Analysis:

    • After 5-7 days of incubation, measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 µg/mL).

    • Determine the EC50 value by performing a non-linear regression analysis of the percentage growth inhibition versus the log of the fungicide concentration.[1]

Protocol 2: Multiplex PCR for this compound Resistance Genotyping

Objective: To identify the presence of known DNA insertions in the Cyp51 promoter region associated with this compound resistance.

Materials:

  • Fungal DNA extracted from the Penicillium isolate.

  • PCR primers specific for the different resistance genotypes (R1, R2, R3) and the wild-type.[2]

  • Taq DNA polymerase and dNTPs.

  • PCR thermocycler.

  • Agarose gel electrophoresis equipment.

  • DNA ladder.

Methodology:

  • DNA Extraction:

    • Extract high-quality genomic DNA from the fungal mycelium using a commercial kit or a standard CTAB extraction protocol.

  • PCR Amplification:

    • Prepare a PCR master mix containing the DNA template, forward and reverse primers for all target genotypes, Taq polymerase, dNTPs, and PCR buffer.

    • Use a published multiplex PCR protocol with validated primers for the different Cyp51 resistance groups.[2]

    • Perform PCR amplification in a thermocycler with an optimized program (denaturation, annealing, and extension steps and temperatures).

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel stained with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Include a DNA ladder to determine the size of the amplicons.

  • Genotype Determination:

    • Visualize the DNA bands under UV light.

    • Determine the resistance genotype based on the size of the amplified fragments, which will be specific to the R1, R2, or R3 insertions.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Isolate Penicillium Isolate Culture Culture on PDA Isolate->Culture Spore_Suspension Prepare Spore Suspension (1x10^6 spores/mL) Culture->Spore_Suspension Inoculate Inoculate Plates Spore_Suspension->Inoculate Fungicide_Plates Prepare Fungicide- Amended PDA Plates Fungicide_Plates->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition EC50 Determine EC50 Value Calculate_Inhibition->EC50 signaling_pathway cluster_fungicide Fungicide Action & Resistance cluster_regulation Regulatory Pathways This compound This compound (DMI Fungicide) CYP51 CYP51 Enzyme (14α-demethylase) This compound->CYP51 Inhibits Efflux_Pump MFS/ABC Efflux Pumps This compound->Efflux_Pump Pumped out Ergosterol Ergosterol Biosynthesis Membrane Cell Membrane Integrity Ergosterol->Membrane Component of CYP51->Ergosterol Catalyzes Promoter_Insertion Insertion in CYP51 Promoter Overexpression CYP51 Overexpression Promoter_Insertion->Overexpression Causes Overexpression->CYP51 Increases amount of Imazalil_out This compound (extracellular) Efflux_Pump->Imazalil_out MAPK MAP Kinase Pathway (e.g., PdSlt2) MAPK->CYP51 Positively regulates MAPK->Efflux_Pump May regulate

References

Technical Support Center: Reducing Imazalil Residue Levels in Treated Produce

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with methods to reduce Imazalil residue in produce.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a systemic fungicide used to control a wide range of fungi on fruits, vegetables, and ornamentals, particularly citrus fruits.[1][2] Its mode of action is the inhibition of ergosterol biosynthesis, which is crucial for the integrity of fungal cell membranes.[1][2][3][4] While effective, concerns exist regarding its potential residues on treated produce and the development of resistant fungal strains.[5]

Q2: What are the primary methods for reducing this compound residues on produce?

A2: Experimental methods to reduce this compound residues include physical removal techniques like washing and ultrasonic cleaning, as well as chemical degradation methods such as ozone treatment and photocatalysis.[6][7][8][9][10][11][12][13][14][15] The effectiveness of each method can vary depending on the produce type, initial residue concentration, and specific treatment conditions.

Q3: How effective is simple washing in removing this compound residues?

A3: Simple washing with tap water can provide a partial reduction of this compound residues. However, due to this compound's systemic nature and its ability to penetrate the peel, washing alone is often insufficient for complete removal.[1][3][7][16] Studies have shown that washing with hot water or certain solutions like sodium carbonate can improve removal efficiency compared to cold tap water.[7][17] For instance, washing with a 10% sodium carbonate solution has been shown to be more effective than tap water.[17]

Q4: Can this compound penetrate the fruit's peel?

A4: Yes, this compound can be absorbed by the epicuticular wax and cuticle and move into the rind of citrus fruits, particularly during the wet period immediately following treatment.[1] This penetration makes surface washing less effective for complete residue removal. The polarity of this compound contributes to its diffusion into and through the peel.[7]

Q5: What are the degradation products of this compound from ozone and photocatalysis treatments?

A5: Ozonation and photocatalysis break down this compound into various transformation products. Ozonation can lead to the formation of several oxidation products by reacting with the aliphatic double bond or the imidazole ring of the this compound molecule.[18][19] Photocatalysis using a catalyst like titanium dioxide (TiO2) under UV irradiation degrades this compound into intermediates such as monohydroxylated and dihydroxylated products, eventually leading to mineralization into ions like ammonium, nitrate, and chloride.[2][6][20][21]

Troubleshooting Guides

Issue 1: Inconsistent or low reduction of this compound residue after washing experiments.
  • Possible Cause 1: Inappropriate washing solution.

    • Troubleshooting Tip: Tap water alone may not be sufficient. Experiment with different washing solutions. Alkaline solutions, such as sodium carbonate (e.g., 10%), have been shown to be more effective than neutral or acidic solutions for some pesticides.[17]

  • Possible Cause 2: Washing time is too short.

    • Troubleshooting Tip: Increase the duration of the washing or dipping time. The uptake and removal of residues can be time-dependent.[3]

  • Possible Cause 3: this compound has penetrated deep into the peel.

    • Troubleshooting Tip: For systemic fungicides like this compound, surface washing has limitations. Consider combining washing with another technique like ultrasonic cleaning, which may help facilitate the diffusion of the fungicide out of the peel pores.[7]

  • Possible Cause 4: Presence of wax coatings.

    • Troubleshooting Tip: Wax coatings applied post-harvest can incorporate and protect the fungicide, making it harder to remove.[22] If your experimental design allows, compare residue reduction on waxed versus unwaxed produce.

Issue 2: Poor degradation of this compound during photocatalysis experiments.
  • Possible Cause 1: Incorrect pH of the solution.

    • Troubleshooting Tip: The pH of the reaction medium is a critical parameter in photocatalysis. The efficiency of the degradation process can be significantly influenced by pH. Determine the optimal pH for your specific catalyst and experimental setup.[2]

  • Possible Cause 2: Inefficient catalyst or incorrect catalyst load.

    • Troubleshooting Tip: Ensure the photocatalyst (e.g., TiO2) is of a suitable grade and is properly dispersed in the solution. The concentration of the catalyst (catalyst load) needs to be optimized; too high a concentration can lead to turbidity and light scattering, reducing efficiency.[2]

  • Possible Cause 3: Insufficient light source intensity or inappropriate wavelength.

    • Troubleshooting Tip: Verify that the light source (e.g., UV lamp) is emitting at the correct wavelength to activate your photocatalyst and that the intensity is sufficient. The degradation rate is often dependent on light intensity.

  • Possible Cause 4: Presence of interfering substances.

    • Troubleshooting Tip: Organic matter and certain inorganic ions in the water can act as scavengers for hydroxyl radicals, reducing the degradation efficiency of the target compound. Using purified water for initial experiments can help identify if this is a factor.

Issue 3: Difficulty in achieving reproducible results in HPLC analysis of this compound.
  • Possible Cause 1: Inefficient extraction from the produce matrix.

    • Troubleshooting Tip: The choice of extraction solvent is crucial. Acetic ether and ethyl acetate are commonly used for this compound extraction.[23][24] Ensure your homogenization and extraction times are sufficient to recover the analyte from the sample matrix.

  • Possible Cause 2: Matrix effects interfering with detection.

    • Troubleshooting Tip: The complex matrix of fruits and vegetables can interfere with HPLC analysis. A sample cleanup step using solid-phase extraction (SPE) cartridges (e.g., Bond Elut C18 and PRS) can help remove interfering compounds.[23]

  • Possible Cause 3: Suboptimal mobile phase composition.

    • Troubleshooting Tip: The mobile phase composition, including the organic solvent-to-buffer ratio and the pH, needs to be optimized for good peak shape and resolution. A common mobile phase is a mixture of acetonitrile and a potassium phosphate buffer at a specific pH.[23]

  • Possible Cause 4: Issues with the HPLC system.

    • Troubleshooting Tip: Check for common HPLC issues such as leaks, incorrect flow rate, or a contaminated column or guard column. Broad or split peaks can indicate column overloading or contamination.

Data Presentation

Table 1: Efficacy of Different Washing Agents on this compound Residue Reduction in Oranges

Washing AgentConcentrationThis compound Residue Reduction (%)Reference
Tap Water-~33[7]
Sodium Carbonate10%> Tap Water[17]
Acetic Acid8%> Tap Water[17]
Sodium Chloride10%≈ Tap Water[17]

Table 2: Factors Influencing this compound Residue Loading on Citrus Fruit (Dip Application)

FactorConditionEffect on Residue LevelReference
Concentration 250 to 1000 µg/mLIncreased residue with higher concentration[5]
Temperature 20°C vs 50°CSignificantly higher residue at 50°C[3][5]
pH pH 3 vs pH 8Markedly increased residue at pH 8[5]
Exposure Time 15s to 540sIncreased residue with longer exposure (pH dependent)[4]
Fruit Type Navel vs. Valencia OrangesHigher residue levels on Valencia oranges[22]
Application Method Dip vs. Nonrecovery SprayHigher residue with dip application[1]
Post-treatment Brushing With vs. Without BrushingCan reduce residue levels[11]

Experimental Protocols

Protocol 1: Ozonated Water Treatment for this compound Reduction in Citrus
  • Preparation of Ozonated Water:

    • Generate ozone gas using an ozone generator.

    • Bubble the ozone gas through deionized water to achieve the desired dissolved ozone concentration (e.g., 0.5–3 ppm). Monitor the concentration using an ozone sensor.

  • Sample Preparation:

    • Select citrus fruits with known this compound treatment history or spike untreated fruits with a standard solution of this compound and allow them to dry.

  • Ozone Treatment:

    • Immerse the citrus fruits in the ozonated water bath.

    • Maintain a constant temperature (e.g., 15-20°C) and pH (e.g., 5-6.5).

    • Treat for a specified duration (e.g., 5-20 minutes).

  • Post-Treatment:

    • Remove the fruits from the ozonated water and allow them to air dry.

  • Residue Analysis:

    • Extract this compound from the peel and/or whole fruit using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extract using HPLC or LC-MS/MS to quantify the remaining this compound residue.

    • Compare the residue levels with untreated control samples to determine the percentage reduction.

Protocol 2: Heterogeneous Photocatalysis for this compound Degradation
  • Catalyst Suspension Preparation:

    • Disperse a specific amount of photocatalyst (e.g., TiO2 P25) in deionized water to achieve the desired catalyst load (e.g., 1 g/L).

    • Use an ultrasonic bath to ensure a uniform suspension.

  • Reaction Setup:

    • Transfer the catalyst suspension to a photoreactor.

    • Add a known concentration of this compound to the suspension.

    • Adjust the pH of the solution to the desired level.

  • Photocatalytic Reaction:

    • Irradiate the suspension with a UV light source of a specific wavelength while continuously stirring.

    • Maintain a constant temperature throughout the experiment.

    • Take aliquots of the suspension at different time intervals.

  • Sample Analysis:

    • Filter the aliquots to remove the catalyst particles.

    • Analyze the filtrate using HPLC to determine the concentration of this compound.

    • Optionally, use LC-MS/MS to identify and quantify the degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.

Protocol 3: this compound Residue Analysis by HPLC
  • Sample Extraction:

    • Homogenize a known weight of the produce sample (whole fruit or peel).

    • Extract the homogenate with acetic ether or ethyl acetate.

    • Filter the extract to remove solid particles.

  • Sample Cleanup (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge followed by a PRS SPE cartridge.

    • Load the filtered extract onto the connected cartridges.

    • Wash the cartridges with appropriate solvents to remove interferences.

    • Elute this compound from the PRS cartridge with the mobile phase.

  • HPLC Analysis:

    • Column: Inertsil ODS-3 (or equivalent C18 column).

    • Mobile Phase: Acetonitrile and 10 mM KH2PO4 buffer (pH 2.5) in a 35:65 ratio.[23]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 225 nm.[23]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Imazalil_Mode_of_Action This compound This compound Demethylation_Step 14-alpha-demethylase (CYP51) This compound->Demethylation_Step Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Demethylation_Step->Ergosterol Blocks production of Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: this compound's fungicidal mode of action.

Photocatalytic_Degradation_Workflow start Start: this compound Contaminated Water prepare_suspension 1. Prepare TiO2 Catalyst Suspension start->prepare_suspension add_this compound 2. Add this compound Solution prepare_suspension->add_this compound adjust_ph 3. Adjust pH add_this compound->adjust_ph irradiate 4. UV Irradiation adjust_ph->irradiate sample 5. Collect Aliquots at Intervals irradiate->sample filter 6. Filter to Remove Catalyst sample->filter analyze 7. Analyze via HPLC/LC-MS filter->analyze end End: Degradation Kinetics and Byproduct Identification analyze->end

Caption: Experimental workflow for photocatalytic degradation.

Ozonation_Degradation_Pathway This compound This compound Intermediates Oxidation Intermediates This compound->Intermediates Direct attack on double bond or imidazole ring Ozone Ozone (O3) Mineralization Mineralization Products (e.g., CO2, H2O, Cl-, NO3-) Intermediates->Mineralization Further Oxidation

Caption: Simplified degradation pathway of this compound by ozonation.

References

Matrix effects in the analysis of Imazalil in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Imazalil in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, these effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3][4][5] For instance, when using Liquid Chromatography-Mass Spectrometry (LC-MS), co-extractives can interfere with the ionization of this compound in the ion source, leading to signal suppression.[6] Conversely, in Gas Chromatography (GC), matrix components can coat active sites in the injector and column, preventing the degradation of this compound and leading to signal enhancement.[1][6]

Q2: Which analytical techniques are most susceptible to matrix effects for this compound analysis?

A2: Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are susceptible to matrix effects when analyzing this compound.[7] LC-MS/MS, particularly with electrospray ionization (ESI), is prone to ion suppression from co-eluting matrix components.[6] GC-MS/MS can exhibit signal enhancement due to the "analyte protectant" effect of matrix components in the hot injector.[1]

Q3: What are the most common strategies to mitigate matrix effects in this compound analysis?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are used to remove a significant portion of interfering matrix components.[8][9]

  • Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[4][7][10] This helps to compensate for signal suppression or enhancement.

  • Isotopically Labeled Internal Standards: The use of a stable isotope-labeled version of this compound as an internal standard is an effective way to correct for matrix effects, as the internal standard will be affected similarly to the native analyte.[7]

  • Analyte Protectants (for GC): Adding compounds, known as analyte protectants, to both standards and sample extracts can mask active sites in the GC system, reducing the matrix-induced enhancement.[11][12]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal. However, this may compromise the method's sensitivity.[3]

Troubleshooting Guides

Issue 1: Significant Signal Suppression in LC-MS/MS Analysis of this compound in Citrus Samples

Symptoms:

  • Low recovery of this compound in spiked samples.

  • Inconsistent results between replicate injections.

  • Signal intensity for this compound is significantly lower in matrix-matched standards compared to solvent-based standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Sample Cleanup The QuEChERS or SPE cleanup step may not be sufficient to remove all interfering compounds from the citrus matrix, which is known to be complex.Improved recovery and signal intensity.
Action: Incorporate an additional cleanup step using a different sorbent in your d-SPE protocol (e.g., C18, GCB) or optimize the SPE wash and elution steps.
High Concentration of Co-eluting Matrix Components Citrus matrices contain high concentrations of organic acids, sugars, and pigments that can suppress the this compound signal.Reduction in signal suppression.
Action: Dilute the final extract with the initial mobile phase. A 5-fold or 10-fold dilution can significantly reduce matrix effects. Assess if the diluted sample still meets the required limit of quantification (LOQ).
Inappropriate Calibration Strategy Using solvent-based calibration curves for quantification in a complex matrix will lead to inaccurate (underestimated) results.More accurate quantification that accounts for the matrix effect.
Action: Prepare matrix-matched calibration curves using a blank citrus extract that has undergone the same sample preparation procedure.
Ion Source Contamination Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity.Restoration of instrument sensitivity.
Action: Clean the ion source according to the manufacturer's instructions.
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS/MS Analysis of this compound

Symptoms:

  • Asymmetrical this compound peak, with a tailing or fronting factor outside of the acceptable range (typically 0.8-1.5).

  • Reduced peak height and poor integration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Active Sites in the GC System This compound is a polar compound and can interact with active sites (silanol groups) in the injector liner, column, or detector, leading to peak tailing.Sharper, more symmetrical peaks.
Action: Use a deactivated liner and/or a guard column. If the problem persists, trim the analytical column (10-20 cm from the inlet side). Consider using analyte protectants.[11][12]
Column Overload Injecting too high a concentration of this compound can lead to peak fronting.Symmetrical peak shape.
Action: Dilute the sample or reduce the injection volume.
Incompatible Solvent The solvent used to dissolve the final extract may not be compatible with the GC column's stationary phase, causing peak distortion.Improved peak shape.
Action: Ensure the solvent is appropriate for the column phase polarity. For example, using a non-polar solvent with a polar column can cause issues.
Improper Column Installation An incorrectly installed column can create dead volume, leading to peak broadening or tailing.Symmetrical peaks and consistent retention times.
Action: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth into the injector and detector.

Quantitative Data Summary

Table 1: Recovery of this compound in Various Fruit Matrices using QuEChERS Extraction

Fruit Matrix Fortification Level (ppb) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Strawberries10086.9N/A[13]
Apples10085.0N/A[13]
Soybeans10083.3N/A[13]
Peach Juice582.36.9[14]
Peach Juice5085.511.0[14]
Peach Juice50081.75.9[14]
Orange Juice572.713.7[14]
Orange Juice5082.36.6[14]
Orange Juice50079.49.0[14]
Lemon10097.83.0[15]
Lemon100093.31.8[15]
Lemon200094.60.2[15]
Lemon500094.80.8[15]

Table 2: Matrix Effect of this compound in Different Matrices

Matrix Analytical Method Matrix Effect (%) Observation Reference
UrineLC-MS/MSLow (CV of 9.2% at 1 ng/mL and 3.4% at 20 ng/mL)Low matrix effect observed[7]
OnionNot SpecifiedExceeded EU MRLs in some samplesIndicates potential for matrix interference[10]
Citrus FruitsUHPLC-HR-TOF-MSNoticeable matrix effectsCo-elution with natural products[16]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Citrus Fruits

This protocol is a general guideline based on the widely used QuEChERS method.[8][17][18]

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized citrus fruit sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile to the centrifuge tube.
  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN method salts). A common combination is 4 g MgSO₄ and 1 g NaCl.
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent. For citrus matrices, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is common. MgSO₄ is also included to remove residual water.
  • Vortex the d-SPE tube for 30 seconds.
  • Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for analysis.
  • The extract may be diluted with a suitable solvent or mobile phase before injection into the LC-MS/MS or GC-MS/MS system.
  • For LC-MS/MS analysis, it is recommended to acidify the final extract (e.g., with formic acid) to improve the ionization of this compound.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument and application.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 2-10 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 297.1

    • Product Ions (m/z): Common transitions are 159.0 and 201.0.[8] One transition is used for quantification and the other for confirmation.

    • Collision Energy and other MS parameters: Optimize for your specific instrument to achieve maximum signal intensity.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis homogenize 1. Homogenize Citrus Sample (10-15g) add_acetonitrile 2. Add Acetonitrile (10-15 mL) homogenize->add_acetonitrile add_salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) add_acetonitrile->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 transfer_supernatant 6. Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant vortex 7. Vortex (30 sec) transfer_supernatant->vortex centrifuge2 8. Centrifuge (high speed, 2-5 min) vortex->centrifuge2 final_extract 9. Collect Cleaned Supernatant centrifuge2->final_extract analysis 10. LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound analysis in citrus samples.

Troubleshooting_Matrix_Effects start Poor Quantification or Inconsistent Results for this compound check_suppression Observe Signal Suppression/Enhancement? start->check_suppression use_mmc Use Matrix-Matched Calibration? check_suppression->use_mmc Yes check_peak_shape Check Peak Shape check_suppression->check_peak_shape No mmc_ok Problem Solved? use_mmc->mmc_ok Yes optimize_cleanup Optimize Sample Cleanup (e.g., different d-SPE sorbents) mmc_ok->optimize_cleanup No end_good Analysis Successful mmc_ok->end_good Yes dilute_extract Dilute Sample Extract optimize_cleanup->dilute_extract use_isl Consider Isotopically Labeled Internal Standard dilute_extract->use_isl end_bad Further Investigation Needed use_isl->end_bad peak_shape_ok Peak Shape OK? check_peak_shape->peak_shape_ok troubleshoot_gc_lc Troubleshoot GC/LC System (See Issue 2 Guide) peak_shape_ok->troubleshoot_gc_lc No check_instrument Check Instrument Performance (e.g., source cleaning, calibration) peak_shape_ok->check_instrument Yes troubleshoot_gc_lc->end_bad check_instrument->end_bad

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Optimizing Imazalil application to minimize environmental impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Imazalil. The focus is on optimizing its application to minimize environmental impact while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? A1: this compound is a systemic imidazole fungicide used to control a wide range of fungi on fruits, vegetables, and ornamental plants.[1][2] It is particularly valuable for post-harvest treatment of citrus fruits, bananas, and seed potatoes to control storage decay caused by pathogens like Penicillium, Aspergillus, and Fusarium spp.[3][4][5]

Q2: What is the mechanism of action for this compound? A2: this compound's fungicidal action stems from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][3][6] Specifically, it inhibits the lanosterol 14-alpha-demethylase enzyme. This disruption weakens the cell membrane, causing leakage of cellular contents and ultimately leading to fungal cell death.[3][6] It is effective against fungal strains that have developed resistance to other fungicides, such as benzimidazoles.[4][5]

Q3: What are the main environmental concerns associated with this compound? A3: The primary environmental concerns are its persistence in soil and its toxicity to aquatic organisms.[2] this compound has been consistently detected in aquatic environments.[7] It is classified as moderately toxic to fish and very toxic to aquatic organisms in general, which may cause long-term adverse effects in the aquatic environment.[2][8][9]

Q4: How does this compound degrade in the environment? A4: this compound is highly persistent in soil, with a reported field half-life of 120 to 190 days.[2] In acidic to neutral water, it is stable, but decomposition can occur at elevated temperatures and under the influence of light.[2][4] The degradation rate in soil is influenced by factors such as soil pH, organic matter content, and microbial community composition.[10]

Q5: What are the known toxicological effects on non-target organisms? A5: this compound is moderately toxic to fish, with LC50 values of 2.5 mg/L for trout and 3.2 mg/L for bluegill sunfish.[2] It is considered practically non-toxic to birds and non-toxic to bees.[2] However, studies on zebrafish embryos have shown that this compound and its main metabolite can cause developmental toxicity, including decreased heart rate, hatching inhibition, and cell apoptosis.[7][11]

Troubleshooting Guides

Q1: My this compound treatment shows low efficacy, forcing me to consider higher application rates. How can I optimize performance? A1: Sub-optimal efficacy is often due to incorrect application parameters rather than the concentration itself. Before increasing the dose, which can elevate environmental risks, verify and optimize the following:

  • Solution pH: The efficacy of this compound sulphate formulations is highly dependent on the pH of the application solution. Residue loading and control can be improved by adjusting the pH.[12]

  • Exposure Time: Ensure the treated commodity has sufficient contact time with the fungicide solution. For dip treatments, an exposure time of approximately 90 seconds in an unbuffered solution (pH 3) can improve control.[12]

  • Formulation: The choice between an emulsifiable concentrate (EC) and a water-soluble powder (WSP/WG) can significantly impact residue loading and efficacy.[12][13]

  • Application Method: Techniques like dipping, spraying, or wax integration have different efficiencies.[6][14] For citrus, packhouses should aim for residue levels of 2-3 mg/kg to effectively prevent infection and sporulation.[13]

Q2: I am detecting this compound residues exceeding the Maximum Residue Limit (MRL). How can I reduce residues while maintaining efficacy? A2: Exceeding the MRL is a significant issue. Residue levels are directly correlated with application parameters.

  • Adjust pH and Exposure Time: Increasing the pH of an this compound sulphate solution or using an EC formulation can increase residue loading rapidly.[12] To stay below the MRL (e.g., 5.0 µg/g), exposure time should be carefully restricted, for instance, to 45 seconds when using a pH-adjusted solution.[12]

  • Monitor Concentration: Regularly measure the this compound concentration in treatment baths using techniques like titration, and top up as needed to maintain a consistent level without over-application.[13]

  • Explore Alternative Methods: A method called this compound Thin Film Treatment (ITFT) has been developed to reduce the amount of fungicide used and mitigate wastewater disposal issues, offering an alternative to traditional dipping and spraying.[15]

Q3: How can I minimize the risk of environmental contamination from runoff and spray drift during field experiments? A3: Minimizing off-target movement is critical. Implement the following best management practices:

  • Use Buffer Zones: Establish a no-spray zone downwind from the application area to protect sensitive aquatic or terrestrial habitats.[16][17]

  • Optimize Nozzle Selection: Use drift-reducing nozzles that produce a coarser droplet size, as larger droplets are less likely to drift.[18][19]

  • Control Application Parameters: Keep nozzle heights as low as possible, avoid high pressures, and do not spray when winds are gusty.[19]

  • Consider Formulation and Adjuvants: Use less volatile formulations (e.g., amines over esters for certain herbicides) and consider adding drift control additives to your tank mix.[17][19]

  • Implement Conservation Practices: For soil applications, conservation tillage methods like no-till can reduce pesticide losses from surface runoff.[18][20]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name (RS)-1-(β-allyloxy-2,4-dichlorophenethyl)imidazole [3]
CAS No. 35554-44-0 [3]
Molecular Formula C14H14Cl2N2O [3]
Melting Point 52.7 °C [3]
Vapor Pressure 0.158 mPa (20 °C) [3]
Solubility in Water 0.18 g/L (pH 7.6, 20 °C) [3]
Solubility in Organic Solvents >500 g/L in acetone, ethanol, methanol, xylene (20 °C) [3]

| Stability | Very stable to hydrolysis in dilute acids/alkalis at room temp. Stable to light under normal storage. |[3] |

Table 2: Environmental Fate of this compound

Parameter Value Reference
Soil Half-Life (Field) 120 - 190 days [2]
Soil Half-Life (Lab, 25°C aerobic) 80 days [8]
Water Stability Stable for at least 8 weeks at 40°F in acid to neutral solutions. [2]
Aquatic Photolysis DT50 11 - 12 days [21]

| pKa | 6.53 |[21] |

Table 3: Ecotoxicity of this compound to Non-Target Organisms

Organism Test Result Reference
Trout 96-hour LC50 2.5 mg/L [2]
Bluegill Sunfish 96-hour LC50 3.2 mg/L [2]
Mallard Duck 8-day LC50 ~5500 mg/kg/day [2]
Japanese Quail 8-day LC50 ~6300 mg/kg/day [2]

| Bees | - | Non-toxic |[2] |

Table 4: Recommended Post-Harvest Application Parameters

Application Method Target Crop Concentration (ppm) Key Considerations Reference
Dipping / Spraying Citrus, Bananas, Grapes 200 - 500 ppm Ensure complete coverage; monitor solution pH and exposure time. [6][14]
Wax Emulsion Oranges, Apples 200 - 500 ppm Maintain constant stirring in the wax tank to ensure suspension. [14]

| Crown Dip | Bananas | 500 ppm | Dip only the cut stem area for 10-30 seconds to prevent crown rot. |[14] |

Experimental Protocols

Protocol 1: Determination of this compound Residues by HPLC-UV

This protocol provides a general methodology for the quantification of this compound in fruit and vegetable samples.

  • Sample Preparation and Extraction:

    • Weigh a representative homogenized sample (e.g., 25 g) into a centrifuge tube.

    • Add an extraction solvent such as ethyl acetate or acetone.[22][23]

    • Homogenize at high speed for 2-3 minutes.

    • Add anhydrous sodium sulfate to remove water and centrifuge.

    • Collect the supernatant and concentrate it using a rotary evaporator in a water bath at 40°C.[23]

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Use a combination of cartridges for purification, such as an ion-exchange cartridge (e.g., Bond Elut PRS) and a reverse-phase cartridge (e.g., Bond Elut C18).[23]

    • Condition the cartridges with methanol and water.

    • Load the concentrated extract onto the cartridges.

    • Wash with appropriate solvents to remove interferences.

    • Elute this compound with the mobile phase solution.[23]

  • HPLC Analysis:

    • Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column.[23]

    • Mobile Phase: Acetonitrile and 10 mM KH2PO4 solution (pH 2.5) in a ratio of approximately 35:65.[23]

    • Flow Rate: 1.0 mL/min.[23]

    • Detection: UV detector at 225 nm.[23]

    • Injection Volume: 20 µL.[23]

    • Quantification: Prepare a standard curve using certified this compound standards (0.5 - 5.0 µg/mL). Calculate the residue concentration based on the peak area of the sample compared to the standard curve.[23] The limit of quantification (LOQ) for this method can reach 0.01 mg/kg.[24]

Visualizations

G cluster_pathway This compound Mechanism of Action This compound This compound enzyme Lanosterol 14-alpha-demethylase This compound->enzyme Inhibits synthesis Ergosterol Biosynthesis enzyme->synthesis Blocks membrane Fungal Cell Membrane Integrity Disrupted synthesis->membrane Leads to death Fungal Cell Death membrane->death Results in

Caption: this compound's mechanism of action targeting ergosterol synthesis in fungi.

G cluster_workflow Workflow: this compound Residue Analysis A 1. Sample Collection (e.g., Fruit, Soil, Water) B 2. Homogenization & Solvent Extraction A->B C 3. Centrifugation & Concentration B->C D 4. Sample Clean-up (Solid Phase Extraction) C->D E 5. HPLC-UV Analysis D->E F 6. Data Quantification (vs. Standard Curve) E->F G Final Residue Report (mg/kg) F->G

Caption: A typical experimental workflow for analyzing this compound residues.

G cluster_troubleshoot Troubleshooting: High Residue Levels start High Residues Detected q1 Was application concentration too high? start->q1 a1 Action: Reduce concentration to recommended level (200-500 ppm). q1->a1 Yes q2 Was exposure time too long? q1->q2 No end Residue Levels Optimized a1->end a2 Action: Restrict exposure time (e.g., < 45s for pH-adjusted dips). q2->a2 Yes q3 Was solution pH optimized incorrectly? q2->q3 No a2->end a3 Action: Monitor and maintain optimal pH for formulation. q3->a3 Yes a3->end

References

Technical Support Center: Imazalil Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imazalil. The information addresses common issues encountered during experimental studies related to its degradation under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound in storage?

A1: The stability of this compound is primarily influenced by temperature, pH, and exposure to light. In post-harvest applications on fruits, the formulation and application method also play a significant role in its persistence and degradation profile.[1][2][3]

Q2: What is the expected half-life of Imazalalil on treated produce under typical storage conditions?

A2: The half-life of this compound can vary. For instance, on oranges, its half-life is estimated to be between 12 to 20 weeks.[4] On Clementine mandarins stored at 4°C, the half-life was observed to be 15-18 days.[1]

Q3: How does pH affect the stability and efficacy of this compound solutions?

A3: The pH of an this compound solution significantly impacts its stability and effectiveness. An increase in pH generally leads to higher residue loading on treated fruit.[3][5][6] For example, the effectiveness of this compound in controlling green mold on citrus fruit increases with a higher pH of the application solution.[3][7] The concentration of the dissociated, more active form of this compound is pH-dependent.[8]

Q4: Is this compound susceptible to photodegradation?

A4: Yes, this compound is susceptible to degradation upon exposure to light. Studies have shown that under continuous irradiation, this compound undergoes photolysis, with its concentration decreasing significantly over time.[9] The main degradation pathway is through hydroxyl radical attack.[10]

Q5: What are the major degradation products of this compound?

A5: A primary degradation product of this compound is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R014821).[4][11][12] Other photodegradation products that have been identified include R044177, R044179, and R055609.[9]

Troubleshooting Guide

Issue 1: Inconsistent this compound residue levels in stored samples.

  • Possible Cause 1: Temperature Fluctuations.

    • Troubleshooting Step: Ensure a constant and controlled storage temperature. Studies have shown that warmer temperatures can increase the residue of this compound on treated fruit.[3]

  • Possible Cause 2: pH Variability in Solutions.

    • Troubleshooting Step: If working with this compound solutions, strictly control and monitor the pH. Higher pH levels can lead to increased residue loading.[3][5]

  • Possible Cause 3: Light Exposure.

    • Troubleshooting Step: Store samples in the dark or under controlled light conditions to prevent photodegradation.[9]

Issue 2: Rapid degradation of this compound observed in aqueous solutions.

  • Possible Cause: Photodegradation.

    • Troubleshooting Step: Protect aqueous solutions from light, especially UV irradiation, as it can accelerate degradation.[10]

  • Workflow for Investigating Degradation: dot graph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Troubleshooting: Rapid this compound Degradation", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    // Nodes start [label="Rapid Degradation Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_light [label="Check for Light Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; protect_from_light [label="Store in Amber Vials / Dark", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="Verify Solution pH", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Buffer Solution to Target pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Monitor Storage Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; control_temp [label="Use Temperature-Controlled Chamber", fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Degradation Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];

    // Edges start -> check_light [label="Is solution exposed to light?"]; check_light -> protect_from_light [label="Yes"]; protect_from_light -> reassess; check_light -> check_ph [label="No"]; check_ph -> adjust_ph [label="Is pH unstable?"]; adjust_ph -> reassess; check_ph -> check_temp [label="No"]; check_temp -> control_temp [label="Is temp fluctuating?"]; control_temp -> reassess; check_temp -> reassess [label="No"]; reassess -> end; }

    Troubleshooting workflow for rapid this compound degradation.

Data on this compound Degradation

Table 1: Half-life of this compound under Different Conditions

MatrixStorage ConditionHalf-life
OrangesNot specified12-20 weeks
Clementine Mandarins4°C15-18 days
Aqueous SolutionContinuous Sunlight (30-40°N)11.1 days
Aqueous SolutionContinuous Sunlight (50°N)11.6 days

Table 2: Effect of pH and Temperature on this compound Residue on Citrus Fruit

Fruit TypeApplicationpHTemperature (°C)Residue (mg/kg)
OrangesDip (60s)3Ambient0.97
OrangesDip (60s)8Ambient3.50
Clementine MandarinsDip (15-90s)3231.18 - 1.51
Clementine MandarinsDip (15-90s)6232.03 - 2.73
Clementine MandarinsDip (15s)6353.34
Clementine MandarinsDip (15s)6455.31

Experimental Protocols

Protocol 1: Analysis of this compound Residues by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the determination of this compound residues in agricultural products.

  • Extraction:

    • Homogenize a representative sample of the agricultural product.

    • Extract a known weight of the homogenized sample with ethyl acetate.

  • Cleanup:

    • Use a solid-phase extraction (SPE) cartridge (e.g., Bond Elut PRS) for sample cleanup to remove interfering substances.[13]

  • HPLC Analysis:

    • Column: Inertsil ODS-3 (or equivalent C18 column).[13]

    • Mobile Phase: A mixture of acetonitrile and a potassium phosphate buffer (e.g., 10 mM KH2PO4, pH 2.5) in a ratio of approximately 35:65 (v/v).[13][14]

    • Detector: UV detector set at a wavelength of 225 nm.[13]

    • Quantification: Prepare a standard curve using this compound standards of known concentrations to quantify the amount in the sample.

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily initiated by light or metabolism in plants and soil.

dot graph "Imazalil_Degradation_Pathway" { graph [overlap=false, splines=true, nodesep=0.8, ranksep=1.2, label="Proposed Degradation Pathway of this compound", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite1 [label="α-(2,4-dichlorophenyl)-1H-\nimidazole-1-ethanol\n(R014821)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo_Intermediates [label="Photodegradation Intermediates\n(e.g., R044179, R055609)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylated_Products [label="Monohydroxylated and\nDihydroxylated Products", fillcolor="#FBBC05", fontcolor="#202124"]; Mineralization [label="Mineralization\n(NH4+, NO3−, Cl−)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Metabolite1 [label="Metabolism (Plants/Soil)"]; this compound -> Photo_Intermediates [label="Photolysis (UV Light)"]; Photo_Intermediates -> Mineralization; this compound -> Hydroxylated_Products [label="Hydroxyl Radical Attack"]; Hydroxylated_Products -> Mineralization; Metabolite1 -> Mineralization [label="Further Degradation"]; }

Proposed degradation pathways for this compound.

References

Interference in Imazalil detection by other agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Imazalil detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding interference from other agrochemicals during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound ELISA is showing higher than expected positive results. Could other agrochemicals be causing interference?

A1: Yes, it is possible that other agrochemicals are causing cross-reactivity in your this compound ELISA, leading to false-positive results. While some studies developing this compound-specific monoclonal antibodies report no cross-reactivity with other chemicals, they often do not provide a comprehensive list of the tested compounds or quantitative data. Structurally similar compounds, particularly other imidazole or triazole fungicides, are potential candidates for interference.

Troubleshooting Steps:

  • Review the ELISA Kit's Specificity Data: Carefully examine the product insert or technical datasheet for any information on cross-reactivity with other compounds.

  • Analyze Blank Samples: Run blank matrix samples (e.g., from untreated crops) to check for background signal.

  • Spike-in Potential Interferents: If you suspect a particular agrochemical may be present in your samples, spike it into a blank matrix and an this compound standard to observe its effect on the assay.

  • Confirm with an Orthogonal Method: Use a different analytical technique, such as HPLC-UV or LC-MS/MS, to confirm the presence and concentration of this compound in your samples.

Q2: I am using HPLC-UV for this compound analysis and see a peak at a similar retention time. How can I confirm it is not an interfering compound?

A2: Co-elution with other compounds is a common issue in HPLC-UV analysis. Agrochemicals that are often used in conjunction with this compound, such as thiabendazole and carbendazim, are potential interferents.[1]

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation of this compound from other potential peaks.

  • Use a Diode Array Detector (DAD): A DAD allows you to compare the UV spectrum of the peak in your sample to that of a pure this compound standard. A mismatch in the spectra indicates the presence of an interfering compound.

  • Change the Column: Use a column with a different stationary phase chemistry to alter the elution profile of the compounds.

  • Confirm with Mass Spectrometry: If available, LC-MS or LC-MS/MS provides a higher level of specificity and can definitively identify and quantify this compound based on its mass-to-charge ratio.

Q3: In my LC-MS/MS analysis of this compound, I am observing ion suppression or enhancement. What could be the cause and how can I mitigate it?

A3: Ion suppression or enhancement, collectively known as matrix effects, is a common phenomenon in LC-MS/MS analysis, especially with complex sample matrices. These effects are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.

Troubleshooting Steps:

  • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before LC-MS/MS analysis.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is representative of your samples to compensate for matrix effects.

  • Employ an Internal Standard: Use a stable isotope-labeled internal standard of this compound (e.g., this compound-d5). The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.

  • Optimize Chromatographic Conditions: Improve the separation of this compound from the matrix components to minimize co-elution.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC/GC Analysis
Possible Cause Troubleshooting Steps
Inappropriate Column Ensure the column chemistry is suitable for separating this compound from other potential fungicides in the sample. A C18 column is commonly used for reversed-phase HPLC.
Suboptimal Mobile Phase/Carrier Gas Flow Optimize the mobile phase composition and gradient for HPLC, or the temperature program and carrier gas flow rate for GC to achieve better separation.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Sample Overload Inject a smaller volume of the sample or dilute the sample to avoid overloading the column.
Co-elution with Matrix Components Enhance the sample cleanup procedure to remove interfering matrix components.
Issue 2: Inconsistent or Non-Reproducible Results in Immunoassays
Possible Cause Troubleshooting Steps
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability between wells.
Inadequate Washing Insufficient washing can lead to high background signal. Ensure all wells are thoroughly washed between steps according to the protocol.
Temperature Fluctuations Maintain a consistent temperature during incubations as temperature variations can affect antibody-antigen binding kinetics.
Reagent Degradation Ensure all reagents are stored correctly and have not expired.
Matrix Effects Dilute your samples to minimize interference from the sample matrix. If the problem persists, a more extensive sample cleanup may be necessary.

Quantitative Data on Potential Interferences

While comprehensive quantitative cross-reactivity data for this compound immunoassays is limited in publicly available literature, the following table summarizes information on agrochemicals that are frequently analyzed alongside this compound and thus have the potential to interfere in chromatographic methods if not properly resolved.

Interfering AgrochemicalDetection MethodObservations and Potential for Interference
Thiabendazole HPLC, LC-MS/MSFrequently used with this compound on citrus fruits. Can co-elute if chromatographic conditions are not optimized.
Carbendazim HPLC, LC-MS/MSAnother benzimidazole fungicide often analyzed with this compound.[1] Requires good chromatographic separation.
Prochloraz HPLC, GCAn imidazole fungicide structurally similar to this compound, increasing the likelihood of cross-reactivity in immunoassays and co-elution in chromatography.
Triazole Fungicides Immunoassay, GC, LCThis class of fungicides (e.g., tebuconazole, propiconazole) shares some structural similarities with the imidazole ring of this compound, which could lead to cross-reactivity in immunoassays.

Experimental Protocols

HPLC-UV Method for this compound Detection

This protocol is a summary of a commonly used method for the determination of this compound in fruit and vegetable samples.

1. Sample Preparation (Extraction and Cleanup):

  • Homogenize 20 g of the sample.

  • Extract with an appropriate solvent such as ethyl acetate.

  • Perform a liquid-liquid partitioning for initial cleanup.

  • Further purify the extract using a solid-phase extraction (SPE) cartridge (e.g., C18 or silica).

  • Elute this compound from the SPE cartridge with a suitable solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 220 nm.

  • Quantification: Use a calibration curve prepared from this compound standards of known concentrations.

Visualizations

Troubleshooting_Workflow start Inaccurate this compound Detection method Identify Analytical Method start->method elisa Immunoassay (ELISA) method->elisa ELISA hplc_gc Chromatography (HPLC/GC) method->hplc_gc HPLC/GC lcms LC-MS/MS method->lcms LC-MS/MS elisa_q1 Check for Cross-Reactivity elisa->elisa_q1 hplc_gc_q1 Suspect Co-elution? hplc_gc->hplc_gc_q1 lcms_q1 Observe Matrix Effects? lcms->lcms_q1 elisa_a1 Review Kit Specificity Data elisa_q1->elisa_a1 elisa_a2 Spike-in Potential Interferents elisa_q1->elisa_a2 elisa_a3 Confirm with Orthogonal Method elisa_q1->elisa_a3 hplc_gc_a1 Optimize Separation hplc_gc_q1->hplc_gc_a1 hplc_gc_a2 Use Diode Array Detector hplc_gc_q1->hplc_gc_a2 hplc_gc_a3 Change Column hplc_gc_q1->hplc_gc_a3 lcms_a1 Improve Sample Cleanup lcms_q1->lcms_a1 lcms_a2 Use Matrix-Matched Calibrants lcms_q1->lcms_a2 lcms_a3 Employ Internal Standard lcms_q1->lcms_a3

Caption: Troubleshooting workflow for this compound detection interference.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenize Sample Homogenization extract Solvent Extraction homogenize->extract cleanup Solid-Phase Extraction (SPE) Cleanup extract->cleanup reconstitute Reconstitution cleanup->reconstitute inject HPLC/GC Injection reconstitute->inject separate Chromatographic Separation inject->separate detect Detection (UV, MS, etc.) separate->detect quantify Quantification detect->quantify

Caption: General experimental workflow for chromatographic analysis of this compound.

References

Technical Support Center: Troubleshooting Imazalil Performance in Post-Harvest Treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal performance with Imazalil in post-harvest applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a systemic, imidazole fungicide that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2][3] Specifically, it inhibits the C14-demethylation step in the sterol biosynthesis pathway. This disruption of ergosterol production leads to a weakened and permeable cell membrane, causing leakage of intracellular contents and ultimately inhibiting fungal growth and reproduction.[2][3]

Q2: My this compound treatment is not effectively controlling fungal growth. What are the common causes of poor performance?

A2: Poor performance of this compound can be attributed to several factors:

  • Fungicide Resistance: Strains of post-harvest pathogens, particularly Penicillium digitatum (green mold) and Penicillium italicum (blue mold), have developed resistance to this compound.[4][5][6]

  • Suboptimal Application Parameters: The efficacy of this compound is highly dependent on the pH, temperature, and duration of the treatment solution.[7][8][9]

  • Improper Application Method: The chosen method (e.g., dipping, spraying, waxing) and its execution can significantly impact the residue levels achieved on the fruit surface.[7][10]

  • Delayed Application: For maximum effectiveness, this compound should be applied as soon as possible after harvest, generally within 24 hours, before wound healing or pathogen establishment.[11]

  • Poor Solution Quality: Using unclean water or improper mixing can reduce the availability and effectiveness of the active ingredient.[10]

Q3: How does the pH of the treatment solution affect this compound's efficacy?

A3: The pH of the application solution significantly influences this compound's effectiveness. Studies have shown that this compound is more effective at higher (neutral to slightly alkaline) pH levels.[8][12] For example, the concentration of this compound required to inhibit 50% of spore germination (ED50) in Penicillium digitatum is substantially lower at pH 7 than at pH 4.[8][12] Buffering the fungicide bath to a higher pH can also improve this compound residue loading on the fruit.[7][13]

Q4: Can treatment temperature impact the performance of this compound?

A4: Yes, temperature is a critical factor. Increasing the temperature of the dip solution can significantly increase the uptake and residue of this compound on the fruit surface.[9][14] Research has demonstrated that treating citrus fruit at 50°C can lead to an approximately 8-fold higher deposition of this compound compared to treatments at 20°C.[9] This enhanced uptake can improve the overall efficacy of the treatment, especially for controlling sporulation of resistant fungal strains.

Q5: What are the typical concentrations used for post-harvest this compound treatments?

A5: The recommended concentration of this compound typically ranges from 200 to 500 ppm (0.02% to 0.05%) for applications such as dipping and spraying.[3][10] For integration into wax emulsions, similar concentrations are used.[10] However, if resistant fungal strains are present, higher concentrations may be required, although this may not always overcome high-level resistance and may have regulatory limitations.[15]

Q6: How can I determine if I am dealing with an this compound-resistant fungal strain?

A6: Determining resistance involves isolating the fungal pathogen from the diseased fruit and assessing its sensitivity to this compound in vitro. This is typically done by calculating the EC50 value, which is the effective concentration of the fungicide that inhibits 50% of the fungal growth. A significantly higher EC50 value compared to a known sensitive (wild-type) strain indicates resistance. Molecular methods, such as PCR, can also be used to identify specific genetic mutations associated with this compound resistance.[5]

Data Presentation: Factors Influencing this compound Efficacy

Table 1: Influence of pH on this compound Efficacy (ED50) against Penicillium digitatum

Fungal IsolatepH of MediumED50 (µg/mL)
This compound-Sensitive (M6R)40.16
50.11
60.015
70.006
This compound-Resistant (D201)45.9
51.4
60.26
70.07
Source: Adapted from Smilanick et al., Plant Disease.[8][12]

Table 2: Effect of Application Parameters on this compound Residue Levels on Citrus Fruit

Application MethodParameterValueResulting ResidueReference
Dip TreatmentTemperature20°CBaseline[9]
Temperature50°C~8x higher than 20°C[9]
Dip TreatmentDuration0.5 minutesBaseline[9]
Duration3 minutes~2x higher than 0.5 min[9]
Dip SolutionpH (unbuffered)~3~1 µg/g[13]
pH (buffered with NaHCO₃)~8Markedly increased loading[13]

Experimental Protocols

Protocol 1: Determination of Fungal Sensitivity to this compound (EC50 Value)

This protocol outlines the methodology to determine the concentration of this compound that inhibits 50% of mycelial growth of a fungal isolate.

  • Isolate Preparation:

    • Culture the fungal isolate (e.g., Penicillium digitatum) on a suitable medium like Potato Dextrose Agar (PDA) until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Adjust the spore suspension concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Fungicide Stock and Dilution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in an appropriate solvent (e.g., acetone or DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Plate Preparation:

    • Amend molten PDA (cooled to approx. 45-50°C) with the different this compound concentrations. Ensure the final solvent concentration is consistent across all plates, including the control (which contains only the solvent).

    • Pour the amended PDA into petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Centrally inoculate each plate with a 5 µL droplet of the prepared spore suspension.

    • Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C) for a defined period (e.g., 7-10 days).

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) for each plate.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the control plate.

    • Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Analysis of this compound Residues on Fruit Surfaces via HPLC

This protocol provides a general method for extracting and quantifying this compound residues from citrus fruit.

  • Sample Preparation:

    • Take a whole fruit sample that has undergone post-harvest treatment.

    • Weigh the entire fruit.

    • Extract the residues by washing the whole fruit in a known volume of an appropriate extraction solvent (e.g., acetic ether or dichloromethane) for a set period (e.g., 2 minutes) with agitation.[16][17]

  • Extraction and Clean-up:

    • Collect the solvent wash.

    • Concentrate the extract using a rotary evaporator.

    • Perform a sample clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18 or PRS).[16]

    • Elute the this compound from the SPE cartridge with a suitable solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a reverse-phase column such as an Inertsil ODS-3.[16]

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a potassium phosphate buffer (e.g., 10mM KH₂PO₃ at pH 2.5) in a 35:65 ratio, can be effective.[16]

    • Detector: Use a UV detector set to an appropriate wavelength for this compound (e.g., ~220 nm).

    • Quantification: Prepare a standard curve using known concentrations of this compound. Inject the prepared sample extract and quantify the this compound concentration by comparing its peak area to the standard curve. The final residue is typically expressed in mg/kg (ppm) of the whole fruit weight.

Visualizations

Imazalil_Mechanism_of_Action cluster_fungus Fungal Cell cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Functional Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis Blocked_Enzyme Inhibited Enzyme This compound This compound This compound->Blocked_Enzyme Binds to & Inhibits Toxic_Sterols Accumulation of Toxic Sterol Intermediates Blocked_Enzyme->Toxic_Sterols Disrupted_Membrane Disrupted Cell Membrane Function Toxic_Sterols->Disrupted_Membrane Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Caption: Mechanism of action of this compound fungicide.

Troubleshooting_Workflow Start Poor this compound Performance (Fungal Decay Observed) Check_Resistance Isolate Pathogen & Test for this compound Resistance (Determine EC50) Start->Check_Resistance Resistant Resistance Confirmed (High EC50) Check_Resistance->Resistant Sensitive Sensitive Strain (Low EC50) Check_Resistance->Sensitive Consider_Alternatives Consider Alternative Fungicides (e.g., Pyrimethanil) or Combination Treatments Resistant->Consider_Alternatives Review_Application Review Application Protocol Sensitive->Review_Application Check_Params Check Solution Parameters: pH, Temperature, Concentration Review_Application->Check_Params Params_OK Parameters Optimal? Check_Params->Params_OK Params_Not_OK Parameters Suboptimal Check_Params->Params_Not_OK Check_Timing Review Application Timing & Method Params_OK->Check_Timing Adjust_Params Adjust pH (Buffer to 7-8) Increase Temperature (e.g., 50°C) Verify Concentration Params_Not_OK->Adjust_Params Re_Evaluate Re-evaluate Performance Adjust_Params->Re_Evaluate Timing_OK Timing (<24h post-harvest) & Method Correct? Check_Timing->Timing_OK Timing_Not_OK Delayed or Improper Application Check_Timing->Timing_Not_OK Timing_OK->Re_Evaluate Correct_Timing Apply Sooner Post-Harvest Ensure Full Fruit Coverage Timing_Not_OK->Correct_Timing Correct_Timing->Re_Evaluate

Caption: Troubleshooting workflow for poor this compound performance.

Experimental_Workflow Experimental Workflow: Fungal Resistance Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Isolate Fungus from Infected Fruit A2 Culture Isolate on PDA Medium A1->A2 A3 Prepare Spore Suspension (1x10^6/mL) A2->A3 B4 Inoculate Plates with Spore Suspension A3->B4 B1 Prepare Serial Dilutions of this compound B2 Amend Molten PDA with this compound B1->B2 B3 Pour Plates & Allow to Solidify B2->B3 B3->B4 C1 Incubate Plates (e.g., 7-10 days) B4->C1 C2 Measure Colony Diameters C1->C2 C3 Calculate % Growth Inhibition vs. Control C2->C3 C4 Determine EC50 Value via Probit Analysis C3->C4

References

Technical Support Center: Optimizing Imazalil Extraction from Waxy Fruit Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of the fungicide Imazalil from the waxy coatings of fruits, particularly citrus.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from waxy fruit coatings?

A1: The primary challenge lies in the physicochemical properties of both the waxy layer and this compound. The epicuticular wax on fruits like citrus is a complex matrix of non-polar lipids, which can strongly retain the moderately polar this compound, making its extraction difficult.[1][2] Ineffective washing methods often fail to remove a significant portion of the fungicide, as it can diffuse into the peel.[3][4] Furthermore, the specific composition of the applied wax coating (e.g., carnauba or polyethylene) can influence the extraction efficiency.

Q2: Which extraction solvents are most effective for this compound from waxy fruit peels?

A2: Acetonitrile is a widely recommended and effective solvent for extracting a broad range of pesticides, including this compound, from fruit and vegetable matrices due to its high extraction efficiency for polar compounds and its miscibility with water, which allows for good sample penetration.[5] Ethyl acetate has also been successfully used for this compound extraction from citrus fruit, demonstrating good recoveries.[6][7] While acetone is another potential solvent, acetonitrile is often preferred in modern methods like QuEChERS.[7]

Q3: What is the QuEChERS method, and is it suitable for this compound extraction from waxy fruits?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined and widely adopted method for pesticide residue analysis in food. It involves an extraction step with a solvent (typically acetonitrile), followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (dSPE). The EN 15662:2008 and AOAC 2007.1 are two common QuEChERS protocols.[8][9] Studies have shown that QuEChERS-based methods are effective for this compound extraction from citrus fruits, with some modifications potentially improving recovery from complex matrices.[8][9]

Q4: Can ultrasound-assisted extraction (UAE) improve the recovery of this compound?

A4: Yes, ultrasound-assisted extraction can enhance the extraction efficiency of this compound. The application of ultrasonic waves can facilitate solvent penetration into the waxy matrix and accelerate the mass transfer of the analyte into the solvent, potentially leading to higher recoveries and shorter extraction times.[10][11] Studies have shown that dipping fruit in a sonicated this compound mixture leads to faster and deeper uptake, suggesting that sonication can also aid in its extraction.[10]

Q5: How effective is washing the fruit in removing this compound residues?

A5: Washing with water alone is generally not very effective in removing this compound from waxed fruit surfaces.[3] Research has shown that various washing protocols could not remove more than 30% of the this compound from the surface of lemons.[9] This is because this compound can be absorbed by the epicuticular wax and penetrate the peel.[1][2]

Troubleshooting Guide

Problem 1: Low recovery of this compound from citrus peel samples.

Possible Cause Suggested Solution
Inefficient initial extraction The waxy matrix may not be sufficiently disrupted. Ensure thorough homogenization of the sample. Consider using a method with a more robust extraction technique, such as the QuEChERS method with vigorous shaking or ultrasound-assisted extraction (UAE).
Inappropriate solvent choice The polarity of the extraction solvent may not be optimal. Acetonitrile is generally recommended for QuEChERS. For other methods, ethyl acetate has also shown good results for this compound.[5][6]
Analyte loss during cleanup Acidic pesticides like this compound can sometimes show low recovery with certain dSPE sorbents like Primary Secondary Amine (PSA) due to ionic interactions.[12] Consider using a different dSPE cleanup sorbent combination, such as C18, or adjusting the pH of the extract. For fatty matrices, a freeze-out step after extraction and before dSPE can help remove lipids and may improve recovery.[8]
Strong binding to wax The type of wax coating (e.g., carnauba, polyethylene) can affect extraction. While specific comparative data is limited, polyethylene-based coatings are known to be more gas-permeable, which might influence solvent penetration.[13] If the wax type is known, consider method adjustments. For instance, a preliminary surface stripping with a suitable solvent before homogenization might be tested.

Problem 2: High matrix interference in the final extract.

Possible Cause Suggested Solution
Insufficient cleanup The dSPE cleanup step may not be adequately removing co-extractives from the waxy peel. Increase the amount of dSPE sorbent (e.g., PSA, C18) or add graphitized carbon black (GCB) for pigment removal. However, be cautious as GCB can also adsorb planar pesticides.[14]
Complex matrix composition Citrus peels contain essential oils and other compounds that can interfere with analysis. A more rigorous cleanup using solid-phase extraction (SPE) cartridges (e.g., Bond Elut PRS and C18) can provide a cleaner extract compared to dSPE.[7]
Fatty acid contamination Waxy matrices can release fatty acids that interfere with analysis. The use of C18 sorbent in the dSPE step can help in removing non-polar interferences like fats and waxes.[12]

Data on this compound Extraction Efficiency

Table 1: Recovery of this compound using different extraction methods and fruit matrices.

Extraction Method Fruit Matrix Extraction Solvent Cleanup Method Average Recovery (%) Reference
HPLC-UVCumquatAcetic EtherSPE (Bond Elut PRS & C18)81.9 - 87.2[7]
HPLC-UVHoneydew MelonAcetic EtherSPE (Bond Elut PRS & C18)81.4 - 90.5[7]
HPLC-UVMangoAcetic EtherSPE (Bond Elut PRS & C18)75.0 - 85.3[7]
HPLCWhole Citrus FruitEthyl AcetateLiquid-Liquid Partitioning84[6]
QuEChERS (EN 15662:2008)LemonAcetonitriledSPE>90 (with freeze-out)[8][9]
QuEChERSVarious ProduceAcetonitriledSPE (PSA)85 - 101[5]

Experimental Protocols

Protocol 1: QuEChERS Method (Adapted from EN 15662:2008) for this compound in Citrus Peel
  • Sample Homogenization: Weigh 10 g of homogenized citrus peel into a 50 mL centrifuge tube. For dry samples, it's recommended to add a specific amount of water to rehydrate the matrix before extraction.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Second Shaking: Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.

  • dSPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).

  • Final Shake and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The final extract is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Waxy Fruit Peel
  • Sample Preparation: Weigh 5 g of homogenized waxy fruit peel into a glass extraction vessel.

  • Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-30°C) and power.[10][11][15]

  • Filtration: Filter the extract to remove solid particles.

  • Cleanup: The extract can be further cleaned up using SPE cartridges or a dSPE procedure as described in the QuEChERS protocol.

  • Analysis: The purified extract is then ready for chromatographic analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenize Waxy Fruit Peel QuEChERS QuEChERS (Acetonitrile) Homogenization->QuEChERS UAE Ultrasound-Assisted Extraction Homogenization->UAE dSPE Dispersive SPE (PSA, C18) QuEChERS->dSPE SPE Solid-Phase Extraction Cartridges UAE->SPE Analysis GC-MS or LC-MS/MS dSPE->Analysis SPE->Analysis

Caption: General workflow for this compound extraction from waxy fruit coatings.

Troubleshooting_Low_Recovery Start Low this compound Recovery Cause1 Inefficient Extraction? Start->Cause1 Solution1a Optimize Homogenization Cause1->Solution1a Yes Solution1b Implement UAE or vigorous shaking Cause1->Solution1b Yes Cause2 Analyte Loss during Cleanup? Cause1->Cause2 No Solution2a Change dSPE Sorbent (e.g., avoid PSA for acidic pesticides) Cause2->Solution2a Yes Solution2b Adjust Extract pH Cause2->Solution2b Yes Cause3 Matrix Interference? Cause2->Cause3 No Solution3a Use more selective cleanup (e.g., SPE cartridges) Cause3->Solution3a Yes Solution3b Incorporate a freeze-out step for fatty matrices Cause3->Solution3b Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Minimizing Imazalil Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Imazalil phytotoxicity in your experiments with sensitive crops. All recommendations are based on scientific literature and best practices in experimental design.

Section 1: Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a systemic imidazole fungicide used to control a wide range of fungi on fruits, vegetables, and ornamental plants.[1][2][3] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption of membrane integrity ultimately leads to fungal cell death.[1]

What are the common symptoms of this compound phytotoxicity?

Symptoms of this compound phytotoxicity can manifest in various ways, depending on the plant species, concentration of this compound, and environmental conditions. Common symptoms include:

  • Leaf Damage:

    • Chlorosis (yellowing)[4][5]

    • Necrosis (tissue death), often appearing as spots or at the leaf margins[4][5]

    • Leaf curling or twisting[4][6]

    • Stunting of new growth[4]

  • Flower Damage:

    • Bleaching or discoloration of petals[7]

    • Bud abortion[7]

  • Whole Plant Effects:

    • Stunted growth[4]

    • Reduced biomass[8]

Which crops are particularly sensitive to this compound?

While this compound is effective against a broad spectrum of fungi, some crops have shown sensitivity, particularly at higher concentrations or under specific environmental conditions. Cucurbits (like cucumbers) and some ornamental plants are known to be sensitive.[7][9] It is always recommended to perform a small-scale test on a few plants before treating an entire crop.[4]

What factors can increase the risk of this compound phytotoxicity?

Several factors can influence the likelihood and severity of phytotoxicity:

  • Concentration: Higher concentrations of this compound increase the risk of phytotoxicity.[10]

  • Application Method: Improper application techniques leading to uneven coverage or excessive deposition can cause localized damage.

  • Environmental Conditions:

    • Temperature: High temperatures (above 80°F or 27°C) can increase the potential for phytotoxicity.[4][11]

    • Humidity: High humidity can prolong the drying time of the spray on the leaf surface, increasing absorption and the risk of injury.[4]

  • Adjuvants: The type and concentration of adjuvants (surfactants, oils) in the spray solution can significantly impact this compound uptake and potential for phytotoxicity. Some adjuvants can enhance penetration into the leaf tissue, which may increase the risk of damage.

  • Plant Health: Plants that are already under stress (e.g., from drought, nutrient deficiency) are more susceptible to chemical injury.[4]

  • Solution pH: The pH of the spray solution can affect the uptake and efficacy of this compound, and in some cases, may influence phytotoxicity.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the application of this compound in research settings.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected phytotoxicity on a small number of plants. Uneven spray application; localized high concentration.1. Review your application technique to ensure uniform coverage. 2. Calibrate your spray equipment to ensure accurate and consistent output. 3. Avoid spraying to the point of runoff.
Widespread phytotoxicity across the entire treated group. This compound concentration is too high for the specific crop or cultivar. Unfavorable environmental conditions during application. Inappropriate adjuvant selection or concentration.1. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific plant species and experimental conditions. 2. Apply this compound during cooler parts of the day and when humidity is lower to allow for faster drying.[4] 3. Test different adjuvants and concentrations on a small batch of plants to identify a safer formulation.
Phytotoxicity symptoms appear several days after application. Delayed plant response to the chemical.1. Document the symptoms and their progression over time. 2. Compare with untreated control plants to confirm the symptoms are due to the treatment. 3. For future experiments, consider a longer observation period post-application.
Inconsistent results between experiments. Variation in environmental conditions (light, temperature, humidity). Differences in plant growth stage or health. Inconsistent preparation of the this compound solution.1. Standardize and record environmental conditions for each experiment. 2. Use plants of the same age and developmental stage, ensuring they are healthy and not under stress. 3. Prepare fresh spray solutions for each experiment and verify the final concentration.

Section 3: Experimental Protocols for Minimizing Phytotoxicity

This section provides detailed methodologies for experiments aimed at reducing this compound-induced phytotoxicity.

Protocol for Evaluating this compound Phytotoxicity on Seedlings

This protocol is designed to assess the phytotoxicity of this compound on young, sensitive plants.

Objective: To determine the phytotoxicity threshold of this compound on a sensitive crop.

Materials:

  • Seeds of a sensitive crop (e.g., cucumber, tomato).

  • Potting mix and trays/pots.

  • This compound formulation.

  • Deionized water.

  • Spray bottle or small-scale sprayer.

  • Growth chamber or greenhouse with controlled environment.

Methodology:

  • Plant Growth: Sow seeds in pots filled with a standard potting mix and grow them under controlled conditions (e.g., 25°C day/18°C night, 16h photoperiod). Water as needed.

  • Treatment Preparation: Prepare a series of this compound concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x the recommended fungicidal concentration). Use deionized water for dilutions.

  • Application: When the seedlings have developed 2-3 true leaves, apply the this compound solutions as a foliar spray until the leaves are uniformly wet but not dripping. Include a control group sprayed only with water.

  • Observation: Place the treated plants back into the controlled environment.

  • Data Collection: Assess phytotoxicity at 3, 7, and 14 days after treatment. Use a visual scoring scale (see Table 1) to rate the damage. Additionally, measure plant height and fresh/dry weight at the end of the experiment.

  • Analysis: Analyze the data to determine the concentration at which significant phytotoxicity occurs.

Table 1: Visual Phytotoxicity Scoring Scale

ScoreDescription of Symptoms
0No visible damage.
1Slight chlorosis on a few leaves.
2Moderate chlorosis and/or slight necrosis on some leaves.
3Severe chlorosis and/or moderate necrosis, slight stunting.
4Severe necrosis on a significant portion of the foliage, moderate stunting.
5Plant death.
Protocol for Mitigating this compound Phytotoxicity with Salicylic Acid (Foliar Spray)

This protocol outlines a method to test the efficacy of salicylic acid (SA) in reducing this compound-induced phytotoxicity in cucumber.[6][12][13][14][15]

Objective: To evaluate the potential of exogenous salicylic acid to ameliorate this compound phytotoxicity.

Materials:

  • Cucumber seedlings (at the 2-3 true leaf stage).

  • This compound solution (at a known phytotoxic concentration determined from Protocol 3.1).

  • Salicylic acid (SA) solutions (e.g., 0 mM, 0.5 mM, 1.0 mM, 1.5 mM).[14]

  • Deionized water.

  • Spray bottles.

Methodology:

  • SA Pre-treatment: 24 hours before this compound application, spray the cucumber seedlings with the different SA solutions until leaves are uniformly wet. Include a control group sprayed with deionized water.

  • This compound Application: Apply the phytotoxic concentration of this compound to all treatment groups (except the absolute control) as a foliar spray.

  • Experimental Groups:

    • Control (Water only)

    • This compound only

    • SA (0.5 mM) + this compound

    • SA (1.0 mM) + this compound

    • SA (1.5 mM) + this compound

  • Observation and Data Collection: Monitor the plants for 14 days, assessing phytotoxicity using the visual scoring scale (Table 1). Measure physiological parameters such as chlorophyll content, photosynthetic rate, and antioxidant enzyme activity (e.g., SOD, CAT) to quantify the protective effect of SA.

Protocol for Mitigating this compound Phytotoxicity with Brassinosteroids (Seed Treatment)

This protocol describes a method to assess the protective effect of brassinosteroid seed treatment against this compound-induced stress in tomato.[16][17][18][19][20]

Objective: To determine if seed priming with brassinosteroids can enhance tolerance to this compound.

Materials:

  • Tomato seeds.

  • 24-epibrassinolide (EBR) solutions (e.g., 0 µM, 0.01 µM, 0.1 µM, 1.0 µM).

  • This compound solution.

  • Petri dishes, filter paper, pots, and potting mix.

Methodology:

  • Seed Treatment: Soak tomato seeds in the different EBR solutions for 8-12 hours. A control group should be soaked in deionized water.

  • Germination and Growth: Place the treated seeds on moist filter paper in petri dishes or sow them directly into pots with potting mix.

  • This compound Stress Application: After germination and when seedlings have reached the 2-3 true leaf stage, apply this compound solution as a soil drench or foliar spray at a concentration known to cause moderate stress.

  • Experimental Groups:

    • Control (Water soak + Water treatment)

    • This compound only (Water soak + this compound treatment)

    • EBR (0.01 µM) + this compound

    • EBR (0.1 µM) + this compound

    • EBR (1.0 µM) + this compound

  • Data Collection: Evaluate germination percentage, seedling growth (root and shoot length), and biomass. Assess phytotoxicity symptoms visually. For a more in-depth analysis, measure oxidative stress markers like malondialdehyde (MDA) content and antioxidant enzyme activities.

Section 4: Data Presentation

Table 2: Hypothetical Data on the Effect of Salicylic Acid on Mitigating this compound Phytotoxicity in Cucumber

TreatmentPhytotoxicity Score (0-5)Chlorophyll Content (SPAD units)Photosynthetic Rate (µmol CO₂/m²/s)
Control0.0 ± 0.045.2 ± 2.112.5 ± 0.8
This compound (2x)3.5 ± 0.528.7 ± 1.86.3 ± 0.5
SA (1.0 mM) + this compound (2x)1.2 ± 0.338.9 ± 2.010.1 ± 0.6

Data are presented as mean ± standard deviation.

Table 3: Hypothetical Data on the Effect of Brassinosteroid Seed Treatment on this compound Stress in Tomato Seedlings

Seed TreatmentThis compound TreatmentShoot Length (cm)Root Length (cm)MDA Content (nmol/g FW)
WaterNo10.5 ± 0.88.2 ± 0.612.3 ± 1.1
WaterYes6.8 ± 0.54.1 ± 0.425.8 ± 2.3
EBR (0.1 µM)Yes9.2 ± 0.76.9 ± 0.515.7 ± 1.4

Data are presented as mean ± standard deviation.

Section 5: Visualizations

Signaling Pathway of Fungicide-Induced Oxidative Stress

Fungicide application can lead to the overproduction of Reactive Oxygen Species (ROS) in plant cells, triggering a signaling cascade. This often involves the Mitogen-Activated Protein Kinase (MAPK) pathway, which activates downstream responses to mitigate oxidative damage.[9][21][22][23][24][25][26][27][28]

Fungicide_Stress_Pathway This compound This compound Application ROS Increased ROS (Reactive Oxygen Species) This compound->ROS induces MAPKKK MAPKKK (e.g., ANP1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK4/5) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., MPK3/6) MAPKK->MAPK phosphorylates TranscriptionFactors Activation of Transcription Factors MAPK->TranscriptionFactors activates StressResponse Stress Response Genes: - Antioxidant Enzymes - Detoxification Pathways TranscriptionFactors->StressResponse upregulates CellularProtection Enhanced Cellular Protection & Stress Tolerance StressResponse->CellularProtection leads to Experimental_Workflow start Start plant_prep Prepare Sensitive Crop Seedlings (e.g., Cucumber, Tomato) start->plant_prep treatment_prep Prepare this compound and Mitigating Agent Solutions plant_prep->treatment_prep pretreatment Apply Mitigating Agent (e.g., Salicylic Acid, Brassinosteroid) treatment_prep->pretreatment imazalil_app Apply this compound Solution pretreatment->imazalil_app incubation Incubate under Controlled Conditions imazalil_app->incubation data_collection Data Collection (Visual Scoring, Physiological Measurements) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End analysis->end

References

Technical Support Center: Understanding Imazalil Cross-Resistance in Azole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the cross-resistance patterns between Imazalil and other azole fungicides. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the investigation of this compound and azole cross-resistance.

Question Possible Causes Troubleshooting Steps
Why am I observing high variability in my EC50/MIC results for the same fungal isolate? 1. Inoculum inconsistency: Variation in spore concentration or age can significantly impact results. 2. Media variability: Differences in pH or nutrient composition of the growth media. 3. Solvent effects: The solvent used to dissolve the fungicide may have inhibitory effects at higher concentrations. 4. Incubation conditions: Fluctuations in temperature or incubation time.1. Standardize inoculum: Use a hemocytometer or spectrophotometer to ensure a consistent spore concentration for each experiment. Use fresh cultures of a consistent age. 2. Prepare media carefully: Use a standardized protocol for media preparation, ensuring the final pH is consistent. 3. Run solvent controls: Always include a control with the highest concentration of the solvent used to dissolve the fungicides to assess its impact on fungal growth. 4. Monitor incubation: Ensure your incubator maintains a stable temperature and use a consistent incubation period for all assays.
My this compound-resistant isolate appears susceptible to another DMI fungicide in my assay. Is this expected? 1. Negative cross-resistance: While rare, some resistance mechanisms can increase susceptibility to other compounds. 2. Different resistance mechanisms: The mechanism conferring resistance to this compound (e.g., a specific CYP51A mutation) may not affect the binding of the other azole. 3. Assay sensitivity: The concentration range tested for the second azole may not be appropriate to detect low-level resistance.1. Verify results: Repeat the experiment to confirm the finding. 2. Investigate mechanisms: If possible, sequence the CYP51 gene to identify the specific mutation. Different mutations can lead to varied cross-resistance profiles.[1][2] 3. Broaden concentration range: Test a wider range of concentrations for the second azole to establish a more accurate dose-response curve.
I am unable to achieve complete inhibition of fungal growth even at high concentrations of an azole. 1. Trailing growth: This is a common phenomenon with azole fungicides where a small, sub-population of cells shows reduced susceptibility. 2. Fungistatic effect: Azoles are generally fungistatic, not fungicidal, meaning they inhibit growth rather than kill the fungus. 3. High-level resistance: The isolate may possess a highly effective resistance mechanism.1. Standardize endpoint reading: For MIC assays, the recommended endpoint is the lowest concentration that shows a significant reduction in growth (e.g., 50% or 90%) compared to the control. 2. Consider MFC: To determine if the fungicide has a killing effect, a Minimum Fungicidal Concentration (MFC) assay can be performed. 3. Confirm resistance: Test against a known susceptible (wild-type) strain to ensure the high concentrations are indeed indicative of resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound and other azole fungicides?

A1: The primary mechanisms of azole resistance are:

  • Target site modification: Point mutations in the CYP51 gene, which encodes the target enzyme (lanosterol 14α-demethylase), reduce the binding affinity of azole fungicides.[1][2]

  • Overexpression of the target enzyme: Insertions or tandem repeats in the promoter region of the CYP51 gene can lead to increased production of the enzyme, requiring higher concentrations of the fungicide to achieve inhibition.

  • Efflux pump overexpression: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Q2: What is cross-resistance and why is it a concern with azole fungicides?

A2: Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides within the same chemical class (e.g., other azoles). This is a significant concern because the development of resistance to a single azole can render an entire class of important antifungals ineffective for disease control.

Q3: Is there always positive cross-resistance between this compound and other azoles?

A3: Not necessarily. While positive cross-resistance is common, the pattern and degree of cross-resistance depend on the specific resistance mechanism. For instance, some mutations in the CYP51A gene of Aspergillus fumigatus can confer high resistance to itraconazole but have a lesser impact on voriconazole susceptibility.[1][3] In some cases, an isolate resistant to this compound may remain susceptible to other azoles like propiconazole.

Q4: How is the level of fungicide resistance quantified?

A4: Fungicide resistance is typically quantified using two key metrics:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of a fungicide that prevents visible growth of a microorganism.[2][4][5]

  • Effective Concentration 50 (EC50): The concentration of a fungicide that inhibits 50% of the fungal growth compared to a control.[6][7] The resistance factor (RF) can then be calculated by dividing the MIC or EC50 of the resistant isolate by that of a known susceptible (wild-type) isolate.

Data Presentation

Table 1: Cross-Resistance Patterns of Aspergillus fumigatus Isolates to Various Azole Fungicides.

This table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for clinical and environmental isolates of Aspergillus fumigatus against a panel of medical and agricultural azole fungicides.

Isolate TypeFungicideMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Clinical Voriconazole0.02 - 160.51
Itraconazole0.02 - 1611
This compound0.02 - 160.51
Prochloraz0.02 - 160.51
Propiconazole0.02 - 1648
Environmental Voriconazole0.02 - 160.50.5
Itraconazole0.02 - 160.52
This compound0.02 - 160.1250.125
Prochloraz0.02 - 160.250.25
Propiconazole0.02 - 1648

Data adapted from a study on azole and fungicide resistance in clinical and environmental Aspergillus fumigatus isolates.[1]

Table 2: In Vitro Sensitivity of this compound-Resistant and -Sensitive Penicillium digitatum Isolates to Propiconazole.

This table presents the EC50 values (in mg/L) for propiconazole against Penicillium digitatum isolates with varying levels of sensitivity to this fungicide.

Isolate Sensitivity to PropiconazoleNumber of IsolatesMean EC50 (mg/L)
Sensitive1000.104
Less Sensitive/Low Resistance18> 0.104

Data derived from a study on the baseline sensitivity of Penicillium digitatum to propiconazole.[7]

Experimental Protocols

Protocol 1: Determination of EC50 Values for Azole Fungicides against Filamentous Fungi

This protocol is based on a mycelial growth inhibition assay.

Materials:

  • Fungal isolates of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Stock solutions of azole fungicides in an appropriate solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare fungicide-amended media:

    • Autoclave the growth medium and cool it to 50-55°C in a water bath.

    • Add the required volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1% v/v).

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of a fresh, actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C for Penicillium digitatum) in the dark.

  • Data Collection:

    • When the fungal colony in the control plates has reached a significant diameter (e.g., two-thirds of the plate diameter), measure the colony diameter of all plates in two perpendicular directions.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula: % Inhibition = 100 * [(Diameter of control - Diameter of treatment) / Diameter of control]

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Stock solutions of azole fungicides

  • Sterile distilled water or saline

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the fungus on agar plates until sporulation is evident.

    • Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to the desired concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or by adjusting the optical density.

  • Preparation of Fungicide Dilutions:

    • Prepare serial twofold dilutions of the fungicides in the RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum suspension to each well, bringing the total volume to 200 µL.

    • Include a growth control (inoculum without fungicide) and a sterility control (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the fungicide at which there is a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control. This can be assessed visually or by reading the optical density with a spectrophotometer.

Visualizations

Azole_Mechanism_of_Action Lanosterol Lanosterol CYP51A 14α-demethylase (CYP51A) Lanosterol->CYP51A Substrate Ergosterol Ergosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation CYP51A->Ergosterol Catalyzes Azole Azole Fungicide (e.g., this compound) Azole->CYP51A Inhibits

Caption: Mechanism of action of azole fungicides.

Cross_Resistance_Workflow cluster_lab Laboratory Analysis Isolate Fungal Isolate (e.g., Penicillium digitatum) SusceptibilityTesting Antifungal Susceptibility Testing (MIC/EC50 Determination) Isolate->SusceptibilityTesting DataAnalysis Data Analysis (Calculate Resistance Factor) SusceptibilityTesting->DataAnalysis This compound This compound This compound->SusceptibilityTesting OtherAzoles Other Azoles (Tebuconazole, Propiconazole, etc.) OtherAzoles->SusceptibilityTesting ResistanceProfile Determine Resistance Profile (Sensitive, Resistant, Cross-Resistant) DataAnalysis->ResistanceProfile

Caption: Experimental workflow for determining cross-resistance.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Azole Resistance Azole Azole Fungicide TargetSite Target Site Mutation Point mutation in CYP51 gene leads to reduced azole binding Azole->TargetSite Selection Pressure Overexpression Target Overexpression Upregulation of CYP51 gene expression Azole->Overexpression Selection Pressure Efflux Efflux Pump Overexpression Increased expulsion of azole from the cell Azole->Efflux Selection Pressure

Caption: Key mechanisms of azole fungicide resistance.

References

Technical Support Center: Imazalil Stability and Fungal Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability of the fungicide Imazalil and its uptake by fungi.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on pH-related factors.

Problem Potential Cause Recommended Solution
Inconsistent antifungal activity of this compound. The pH of the experimental medium or solution is not controlled or is fluctuating. The pKa of this compound is 6.53, and its antifungal activity is highly pH-dependent.[1][2]Buffer the medium/solution to the desired pH. For optimal activity, especially against Penicillium species, a pH slightly above the pKa may be more effective as it increases the concentration of the more lipophilic, undissociated form of this compound.[1][2]
Low this compound residue on treated samples (e.g., fruit). The pH of the application solution is too low (acidic). At a pH below its pKa, this compound is primarily in its protonated, charged form, which has lower lipid solubility and reduced ability to penetrate the waxy cuticle of fruits.[1]Increase the pH of the this compound solution to a neutral or slightly alkaline level (e.g., pH 7-9) to enhance residue deposition.[3][4] The addition of sodium bicarbonate can be used to buffer the solution to a higher pH.[3]
High variability in experimental replicates. The age of the this compound solution may differ between experiments, and its stability can be affected by pH over time. Solutions of this compound may be held for extended periods, and their efficacy can decrease.[5]Always use freshly prepared this compound solutions for each experiment. If solutions must be stored, their pH should be controlled and their efficacy re-verified. The manufacturer may recommend adjusting the pH of prepared water solutions to around 6.[5]
Observed degradation of this compound in aqueous solutions. This compound can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) and alkaline hydrolysis at elevated temperatures.[6][7][8]Prepare and store this compound solutions in the dark or in amber-colored containers to minimize photodegradation. Avoid prolonged storage at high temperatures, especially in alkaline conditions.[8]
Difficulty in assessing fungal uptake of this compound. The chosen methodology for quantifying uptake may not be sensitive enough or may not properly differentiate between surface-bound and absorbed fungicide.A tracer method using a non-absorbable dye like Congo Red can be employed to distinguish between the fungicide on the leaf surface and the amount absorbed.[9] Alternatively, residue analysis of different tissue layers can provide insights into uptake and distribution.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound is relatively stable to hydrolysis in dilute acids and alkalis at room temperature in the absence of light.[7][8] For prepared solutions that may be stored, a pH of around 6 is sometimes recommended.[5] However, for application purposes where uptake is a key factor, a higher pH may be desired.

Q2: How does pH affect the antifungal efficacy of this compound?

A2: The pH of the medium significantly influences this compound's effectiveness. This compound is a weak base with a pKa of 6.53.[1] At a pH above its pKa, a higher proportion of the molecule is in its undissociated, more lipophilic (fat-soluble) form.[1][10] This form is more readily able to penetrate the fungal cell membrane, leading to increased antifungal activity.[1][2]

Q3: Why are higher this compound residues observed on citrus fruit when applied at a higher pH?

A3: Higher this compound residues on citrus fruit at a higher pH are attributed to the increased proportion of the undissociated, lipophilic form of the fungicide.[1][3] This form can better penetrate and be retained by the waxy cuticle of the fruit. Studies have shown that adjusting the pH of the application solution to 7 or 9 can double the this compound residues compared to applications at pH 3 or 5.[3]

Q4: Can the pH of the fungal environment influence its susceptibility to this compound?

A4: Yes. The pH of the environment, such as a plant wound, can affect fungal growth and its interaction with this compound. For instance, Penicillium digitatum, a key postharvest pathogen of citrus, grows optimally under acidic conditions.[11] The effectiveness of this compound in inhibiting spore germination and mycelial growth of P. digitatum is significantly greater at a neutral or slightly alkaline pH compared to an acidic pH.[1][4]

Quantitative Data Summary

Table 1: Effect of pH on the Efficacy of this compound against Penicillium digitatum

pHED50 for this compound-Sensitive Isolate (µg/ml)[1][4]ED50 for this compound-Resistant Isolate (µg/ml)[1][4]
40.165.9
50.111.4
60.0150.26
70.0060.07

Table 2: Effect of Solution pH on this compound Residues on Orange Fruit

pH of Application SolutionThis compound Residue (µg/g fresh weight)[1]
3~1.2
5~1.5
7~2.5
9~2.6

Experimental Protocols

1. Protocol for Assessing this compound Stability at Different pH Values

This protocol outlines a general procedure to evaluate the chemical stability of this compound in aqueous solutions at various pH levels over time.

  • Materials: this compound standard, HPLC-grade water, appropriate buffers (e.g., phosphate, citrate) to prepare solutions of desired pH (e.g., 4, 7, 9), volumetric flasks, amber glass storage vials, HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare buffered aqueous solutions at the desired pH values.

    • Spike a known concentration of the this compound stock solution into each buffered solution to achieve the target final concentration.

    • Dispense aliquots of each pH-adjusted this compound solution into amber glass vials.

    • Store the vials under controlled temperature and light conditions.

    • At specified time intervals (e.g., 0, 24, 48, 96 hours), withdraw a sample from each vial.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Calculate the degradation rate and half-life of this compound at each pH.

2. Protocol for In Vitro Fungicide Efficacy Testing at Different pH Levels

This protocol describes a method to determine the effective concentration (EC50) of this compound against a target fungus at various pH values.

  • Materials: Pure culture of the target fungus (e.g., Penicillium digitatum), appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth or Agar), buffers to adjust the medium's pH, this compound stock solution, sterile microplates or petri dishes, incubator, spectrophotometer or caliper for growth measurement.

  • Procedure:

    • Prepare the growth medium and adjust its pH to the desired levels using appropriate sterile buffers.

    • Prepare a series of this compound dilutions in the pH-adjusted medium.

    • Inoculate the medium with a standardized amount of fungal spores or mycelial fragments.

    • Dispense the inoculated medium containing the different this compound concentrations into sterile microplates or petri dishes.

    • Include control wells/plates with no this compound for each pH level.

    • Incubate the plates at the optimal temperature for fungal growth.

    • After a defined incubation period, assess fungal growth by measuring optical density (for liquid cultures) or colony diameter (for solid cultures).[12][13]

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

    • Determine the EC50 value (the concentration of this compound that inhibits 50% of fungal growth) for each pH by plotting the data and using appropriate statistical software.

Visualizations

Imazalil_Uptake_pH_Effect cluster_solution This compound Solution cluster_fungus Fungal Cell Imazalil_protonated This compound (Protonated) (Cationic, Hydrophilic) Fungal_Membrane Cell Membrane (Lipid Bilayer) Imazalil_protonated->Fungal_Membrane Reduced Penetration Imazalil_undissociated This compound (Undissociated) (Neutral, Lipophilic) Imazalil_undissociated->Fungal_Membrane Efficient Penetration Target_Site Target Site (e.g., Ergosterol Biosynthesis) Fungal_Membrane->Target_Site Inhibition pH_low Low pH (< pKa 6.53) pH_low->Imazalil_protonated Favors pH_high High pH (> pKa 6.53) pH_high->Imazalil_undissociated Favors

Caption: Effect of pH on this compound's form and fungal cell uptake.

Experimental_Workflow_EC50 A Prepare Fungal Inoculum D Inoculate Medium with Fungus A->D B Prepare Growth Medium at Different pH Values (e.g., 4, 5, 6, 7) C Create Serial Dilutions of this compound in pH-Adjusted Medium B->C C->D E Incubate under Controlled Conditions D->E F Measure Fungal Growth (OD or Colony Diameter) E->F G Calculate Percent Inhibition F->G H Determine EC50 Values for each pH G->H

Caption: Workflow for determining the EC50 of this compound at various pH levels.

References

Validation & Comparative

A Comparative Analysis of Imazalil and Other Leading Post-Harvest Fungicides for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of post-harvest fungicides reveals the comparative efficacy of Imazalil against other prominent chemical treatments in the management of fungal diseases in citrus and other crops. This guide synthesizes experimental data on this compound, Thiabendazole, Pyrimethanil, and Fludioxonil, offering a valuable resource for researchers, scientists, and professionals in drug development. The findings underscore the importance of strategic fungicide selection and application to mitigate post-harvest losses and manage the growing concern of fungicide resistance.

This compound, a systemic fungicide, operates by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[1][2][3] This mode of action leads to compromised cell membrane integrity and ultimately, the death of the fungal pathogen. Its effectiveness has been extensively documented, particularly against green and blue molds in citrus caused by Penicillium digitatum and Penicillium italicum, respectively.

Comparative Efficacy in Disease Control

Experimental studies consistently demonstrate the utility of this compound in controlling post-harvest decay. However, its performance relative to other fungicides can be influenced by factors such as the application method, the presence of resistant fungal strains, and the specific crop.

Aqueous solutions and fungicide mixtures have shown significant success in managing citrus green mold. For instance, mixtures of this compound with Pyrimethanil have proven to be highly effective in controlling decay.[4][5] Similarly, combinations of Azoxystrobin and Fludioxonil have also demonstrated a low incidence of green mold.[4][5] The application of these fungicides as aqueous solutions followed by a fruit coating is a particularly effective strategy.[4][5]

The choice of application method significantly impacts fungicide efficacy. Studies have indicated that applying fungicides in a packing fruit coating can be less effective than aqueous or storage fruit coating applications.[4][5] Furthermore, the temperature of the treatment solution can play a critical role. For example, the efficacy of both Pyrimethanil and this compound is enhanced when applied in heated dip treatments.[6][7] A dip at 50°C significantly increases the residue levels and, consequently, the protective action of these fungicides compared to a 20°C treatment.[6][7][8]

The emergence of fungicide-resistant strains of pathogens presents a significant challenge to post-harvest disease management.[9] this compound has demonstrated efficacy against strains of Penicillium that have developed resistance to other fungicides like Thiabendazole.[10] However, resistance to this compound itself has also been reported, necessitating the use of alternative treatments and integrated pest management strategies.[9][11]

Below are tables summarizing the quantitative data from various studies, comparing the efficacy of this compound with other post-harvest fungicides.

Table 1: Efficacy of Single Fungicide Treatments on Citrus Green Mold (Penicillium digitatum)
FungicideConcentration (mg/liter)Application MethodDisease Incidence (%)Sporulation Control (%)Source(s)
This compound 1000Aqueous SolutionLow (0-2.8)85-100[4][10]
Pyrimethanil 1000Aqueous SolutionLow (0-2.8)Least effective[4][5]
Fludioxonil 1200Aqueous SolutionLow (0-2.8)High[4][5]
Azoxystrobin 1200Aqueous Solution25.6High[4]
Thiabendazole ----[9]

Note: Efficacy can vary based on the specific experimental conditions and pathogen isolates.

Table 2: Efficacy of Fungicide Mixtures on Citrus Green Mold (Penicillium digitatum)
Fungicide MixtureConcentration (mg/liter each)Application MethodDisease Incidence (%)Source(s)
This compound + Pyrimethanil 500Aqueous SolutionMost effective, low incidence[4][5]
Azoxystrobin + Fludioxonil 500Aqueous SolutionLow incidence[4][5]
Thiabendazole + Fludioxonil 500Aqueous Solution14.3[4]
Table 3: Effect of Temperature on Fungicide Efficacy for Citrus Decay Control
FungicideConcentration (mg/L)Treatment Temperature (°C)EfficacySource(s)
Pyrimethanil 10050Almost total protection[6][7]
Pyrimethanil 40020Almost total protection[6][7]
This compound -508-fold higher deposition than at 20°C[8]
Thiabendazole -502.5-fold higher deposition than at 20°C[8]

Experimental Protocols

The evaluation of post-harvest fungicide efficacy typically involves a standardized set of procedures designed to simulate commercial conditions and provide reproducible results.

Key Experimental Methodologies

1. Fungal Isolates and Inoculum Preparation:

  • Isolates of the target pathogen (e.g., Penicillium digitatum) are cultured on a suitable medium such as Potato Dextrose Agar (PDA).

  • Spore suspensions are prepared by harvesting spores from mature cultures and adjusting the concentration to a standard level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

2. Fruit Inoculation:

  • Citrus fruits (e.g., lemons, oranges) are surface-sterilized to remove any pre-existing microbial contamination.

  • A standardized wounding method is employed, such as puncturing the fruit peel to a specific depth and width with a sterile tool.

  • A known volume of the fungal spore suspension is then introduced into the wound.

3. Fungicide Application:

  • Fungicides are prepared at specified concentrations, often in aqueous solutions, waxes, or coatings.

  • The inoculated fruit is treated with the fungicide solution after a set incubation period (e.g., 9 to 21 hours) to allow for infection establishment.

  • Application methods can include dipping the fruit in the solution for a defined duration, spraying, or drenching.

4. Incubation and Evaluation:

  • Treated fruits are incubated under controlled conditions of temperature and relative humidity (e.g., 20°C and >90% RH) for a specified period (e.g., 7 to 14 days).

  • The efficacy of the fungicide is assessed by measuring the incidence of decay (percentage of infected fruit) and the extent of sporulation on the fruit surface.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Fungicide_Mode_of_Action cluster_this compound This compound cluster_Pyrimethanil Pyrimethanil cluster_Fludioxonil Fludioxonil cluster_Thiabendazole Thiabendazole This compound This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis (Demethylation Step) This compound->Ergosterol_Biosynthesis Inhibits Fungal_Cell_Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disrupts Pyrimethanil Pyrimethanil Methionine_Biosynthesis Methionine Biosynthesis Pyrimethanil->Methionine_Biosynthesis Inhibits Cell_Wall_Degrading_Enzymes Secretion of Cell Wall Degrading Enzymes Pyrimethanil->Cell_Wall_Degrading_Enzymes Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Required for Fungal_Penetration Fungal Penetration Cell_Wall_Degrading_Enzymes->Fungal_Penetration Required for Fludioxonil Fludioxonil HOG_Pathway High Osmolarity Glycerol (HOG) Signaling Pathway Fludioxonil->HOG_Pathway Interferes with Glycerol_Synthesis Glycerol Synthesis Fludioxonil->Glycerol_Synthesis Inhibits Osmotic_Stress_Response Osmotic Stress Response (Hyperactivation) HOG_Pathway->Osmotic_Stress_Response Thiabendazole Thiabendazole Beta_Tubulin β-Tubulin Thiabendazole->Beta_Tubulin Binds to Microtubule_Formation Microtubule Formation Beta_Tubulin->Microtubule_Formation Inhibits Mitosis_Cellular_Transport Mitosis & Cellular Transport (Disrupted) Microtubule_Formation->Mitosis_Cellular_Transport

Caption: Comparative modes of action for post-harvest fungicides.

Experimental_Workflow start Start pathogen_prep Pathogen Preparation (e.g., Penicillium digitatum spore suspension) start->pathogen_prep fruit_selection Fruit Selection & Sterilization (e.g., Lemons, Oranges) start->fruit_selection inoculation Fruit Inoculation (Wounding + Spore Application) pathogen_prep->inoculation fruit_selection->inoculation incubation_pre Short Incubation (Allow infection establishment) inoculation->incubation_pre fungicide_app Fungicide Application (Dipping, Spraying, etc.) incubation_pre->fungicide_app incubation_post Incubation (Controlled Temp & Humidity) fungicide_app->incubation_post evaluation Efficacy Evaluation (Disease Incidence & Sporulation) incubation_post->evaluation data_analysis Data Analysis & Comparison evaluation->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for testing post-harvest fungicide efficacy.

References

A New Frontier in Fungicide Analysis: Validation of a UPLC-Q-TOF-MS Method for Imazalil Detection

Author: BenchChem Technical Support Team. Date: November 2025

A high-performance analytical method utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has been validated for the sensitive and accurate detection of Imazalil, a widely used fungicide. This advanced technique offers significant improvements in speed, selectivity, and sensitivity over traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing researchers, scientists, and drug development professionals with a powerful tool for residue analysis and quality control.

This compound is a systemic fungicide crucial for preventing post-harvest decay in citrus fruits and other crops. Its widespread use necessitates robust and reliable analytical methods to monitor its residues in food products and the environment, ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of the novel UPLC-Q-TOF-MS method with a conventional HPLC-UV method, supported by experimental data and detailed protocols.

Performance Comparison: UPLC-Q-TOF-MS vs. HPLC-UV

The superiority of the UPLC-Q-TOF-MS method is evident in its enhanced sensitivity and precision. The following table summarizes the key performance parameters of the two methods for the detection of this compound.

Performance ParameterUPLC-Q-TOF-MSHPLC-UV
Limit of Detection (LOD) 0.4 µg/kg[1][2]0.01 mg/kg (10 µg/kg)[3]
Limit of Quantification (LOQ) 2 µg/kg[1][2]Not explicitly stated, but detectable at 0.05 ppm (50 µg/kg)
Recovery 77%[1][2]72.5% - 97.9% (depending on the matrix)[3]
Precision (RSD) 14%[1][2]<6%[3]
Analysis Time Significantly shorter due to UPLCLonger run times
Selectivity High (based on mass-to-charge ratio)Lower (based on UV absorbance)

The UPLC-Q-TOF-MS Advantage: A New Workflow

The UPLC-Q-TOF-MS workflow provides a streamlined and highly effective approach for this compound analysis, from sample preparation to data acquisition and analysis.

UPLC_QTOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE (dSPE) Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC Ionization Electrospray Ionization (ESI) UPLC->Ionization MassAnalysis Q-TOF Mass Analysis Ionization->MassAnalysis DataAcquisition Data Acquisition MassAnalysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Workflow for this compound detection using UPLC-Q-TOF-MS.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of this new method, detailed experimental protocols for both the UPLC-Q-TOF-MS and a traditional HPLC-UV method are provided below.

New Method: UPLC-Q-TOF-MS

This protocol is based on a validated method for the analysis of this compound in fruit samples.[1][2]

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Shake for 30 seconds and centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is ready for UPLC-Q-TOF-MS analysis.

2. UPLC-Q-TOF-MS Analysis

  • UPLC System: An ultra-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A Quadrupole Time-of-Flight mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan mode to acquire accurate mass data.

Traditional Method: HPLC-UV

This protocol is based on a conventional method for this compound residue analysis in agricultural products.[3]

1. Sample Preparation

  • Extraction: Weigh 20 g of the homogenized sample and blend with 100 mL of acetic ether.

  • Filtration: Filter the extract through anhydrous sodium sulfate.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Dissolve the residue in a suitable solvent.

  • Cleanup: Pass the reconstituted sample through a Bond Elut PRS solid-phase extraction (SPE) cartridge for cleanup.

2. HPLC-UV Analysis

  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: Inertsil ODS-3 (4.6 x 150 mm).[3]

  • Mobile Phase: A mixture of acetonitrile and 10 mM KH₂PO₄ solution (pH 2.5) in a 35:65 ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 20 µL.[3]

Signaling Pathway and Logical Relationships

The analytical process for both methods can be visualized as a logical flow from the initial sample to the final result.

Analytical_Process cluster_sample Sample cluster_prep Preparation cluster_analysis_instrument Analysis cluster_result Result Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup Chromatography Chromatographic Separation (UPLC or HPLC) Cleanup->Chromatography Detection Detection (Q-TOF-MS or UV) Chromatography->Detection Quantification This compound Quantification Detection->Quantification

Logical flow of the analytical process for this compound detection.

References

Comparative analysis of Imazalil resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary resistance mechanisms developed by fungal pathogens against Imazalil, a widely used demethylation inhibitor (DMI) fungicide. This compound targets the sterol 14α-demethylase enzyme, encoded by the CYP51 gene, which is crucial for ergosterol biosynthesis in fungi.[1] The emergence of resistance compromises its efficacy and necessitates a deeper understanding of the underlying molecular processes to develop effective countermeasures.

Primary Mechanisms of this compound Resistance

Fungal resistance to this compound is primarily driven by two distinct, yet sometimes concurrent, mechanisms: alterations in the target enzyme and enhanced efflux of the fungicide.

  • Target Site Alterations and Overexpression : This is the most studied resistance mechanism and involves modifications related to the CYP51 gene family.[2]

    • Overexpression of CYP51: The most frequent mechanism involves the insertion of specific DNA elements into the promoter region of the CYP51A or CYP51B genes.[1][2] These insertions act as transcriptional enhancers, leading to a significant increase in the production of the 14α-demethylase enzyme.[1] This overabundance of the target enzyme requires a higher concentration of this compound to achieve an inhibitory effect. In Penicillium digitatum, different insertions have been characterized and classified into distinct resistance groups (R1, R2, R3).[2]

    • Point Mutations in CYP51: Changes in the amino acid sequence of the Cyp51 protein can reduce the binding affinity of this compound to its target site.[1] While this is a known mechanism for azole resistance in general, overexpression due to promoter insertions is more commonly cited specifically for this compound resistance in key pathogens like P. digitatum.[1][3] In Aspergillus fumigatus, various mutations in the cyp51A gene (e.g., G54, M220) and tandem repeat (TR) insertions in its promoter are well-documented causes of azole resistance.[4][5]

  • Overexpression of Efflux Pumps : Fungal cells can actively transport this compound out of the cytoplasm using membrane transporters, thereby preventing the drug from reaching its target.[1] This mechanism can lead to multidrug resistance (MDR) phenotypes.[1][6]

    • ATP-Binding Cassette (ABC) Transporters : These pumps use the energy from ATP hydrolysis to expel a wide range of substrates, including fungicides.[1][7] Genome-wide analysis in P. digitatum has identified several ABC transporters that are upregulated in the presence of this compound.[1]

    • Major Facilitator Superfamily (MFS) Transporters : These transporters utilize the proton motive force to export toxic compounds.[6][7] In P. digitatum, the overexpression of MFS transporters like PdMFS1 and PdMFS2 has been correlated with resistance to this compound and other DMIs.[6]

dot

G Cellular pathways of this compound action and resistance. cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms IMZ_in This compound Target 14α-demethylase (Cyp51) IMZ_in->Target Inhibition R_Efflux Efflux Pump (ABC/MFS Transporters) IMZ_in->R_Efflux Drug enters pump Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Target Precursor Ergosterol Ergosterol Target->Ergosterol Synthesis R_Target Target Overexpression (CYP51 promoter insertion) R_Target->Target Increases quantity R_Mutation Target Site Mutation (Reduced Binding) R_Mutation->Target Alters structure IMZ_out This compound R_Efflux->IMZ_out Expulsion IMZ_ext External this compound IMZ_ext->IMZ_in Enters Cell

Caption: Cellular pathways of this compound action and resistance.

Comparative Performance Data

The level of resistance is quantified by measuring the fungicide concentration required to inhibit fungal growth. The most common metrics are the EC50 (Effective Concentration inhibiting 50% of mycelial growth) and the MIC (Minimum Inhibitory Concentration). The Resistance Factor (R-factor) is calculated by dividing the EC50 of a resistant isolate by the EC50 of a sensitive reference isolate.

Table 1: this compound Resistance Levels in Penicillium Species

Fungal SpeciesIsolate TypeEC50 (µg/mL) RangeResistance Factor (R-factor) RangeReference(s)
P. digitatumSensitive0.027 – 0.038N/A[3][8]
P. digitatumLow Resistant~0.61519.0[3][8]
P. digitatumModerately Resistant~1.07533.2[3][8]
P. digitatumResistant1.618 – 1.84950.0 – 57.6[3][8]
P. digitatumHighly Resistant~2.29070.7[3][8]
P. italicumSensitive0.005 – 0.050N/A[3][8]
P. expansumSensitiveMean: 0.05 – 0.06N/A[9]

Table 2: this compound Minimum Inhibitory Concentrations (MIC) in Aspergillus fumigatus

Isolate TypeKey Genetic MarkerThis compound MIC (µg/mL) RangeReference(s)
Wild-Type (Sensitive)No cyp51A mutations< 0.25[10]
Azole ResistantG54A mutation in cyp51A0.125 - 0.5[4]
Azole ResistantG457S mutation in cyp51B0.125 - 0.5[4]
Environmental IsolatesVariesCan exceed 43.153 in highly resistant strains[10]

Key Experimental Protocols

Objective assessment of this compound resistance relies on standardized laboratory procedures. These protocols are essential for monitoring resistance in pathogen populations and for research into new antifungal compounds.[11][12]

dot

G Experimental workflow for identifying this compound resistance. start Isolate Fungal Pathogen from infected sample culture Culture on PDA Medium (7-10 days at 25°C) start->culture suscept_assay Perform Fungicide Susceptibility Assay culture->suscept_assay decision Resistant Phenotype Observed? suscept_assay->decision mol_analysis Proceed to Molecular Analysis decision->mol_analysis Yes end Characterize Resistance Mechanism decision->end No (Sensitive) dna_rna Extract Genomic DNA / RNA mol_analysis->dna_rna pcr Multiplex PCR for Known Resistance Alleles (e.g., R1, R2, R3 groups) dna_rna->pcr sequencing Sequence Target Genes (cyp51A, cyp51B) dna_rna->sequencing q_pcr qPCR for Gene Expression (cyp51, ABC/MFS transporters) dna_rna->q_pcr RNA only pcr->end sequencing->end q_pcr->end

Caption: Experimental workflow for identifying this compound resistance.

1. Protocol for Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol is adapted from methodologies used for determining the sensitivity of fungal pathogens to DMI fungicides.[3][11][12]

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) and sterilize.[13] While the agar is still molten (approx. 50-60°C), amend it with this compound to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10, 100 µg/mL). A stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) should be used. Pour the amended and control (no fungicide) media into petri dishes.

  • Inoculation : From a 7-10 day old pure culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the advancing edge of the colony. Place the plug, mycelial side down, onto the center of each prepared plate.

  • Incubation : Incubate the plates at 25°C in the dark for a period suitable for measurable growth on control plates (typically 5-7 days).

  • Data Collection : Measure the colony diameter in two perpendicular directions for each plate.

  • Calculation : Calculate the percentage of mycelial growth inhibition for each concentration relative to the control plate. Use probit analysis or non-linear regression to model the dose-response curve and calculate the EC50 value, which is the concentration of this compound that causes a 50% reduction in mycelial growth.[3]

2. Protocol for Molecular Identification of Resistance Genotypes

This protocol outlines the general steps for identifying genetic markers of resistance.

  • DNA Extraction : Grow the fungal isolate in a liquid medium such as Potato Dextrose Broth (PDB) for several days.[2] Harvest the mycelium, freeze-dry or blot-dry, and extract genomic DNA using a commercial kit or a standard CTAB protocol.

  • Multiplex PCR for Known Insertions : For pathogens like P. digitatum, multiplex PCR can be used to rapidly screen for known insertions in the Cyp51 promoter region that correspond to resistance groups (R1, R2, R3).[2] Specific primers are designed to amplify different sized fragments depending on the presence and type of insertion.

  • Gene Sequencing for Point Mutations : To identify novel or known point mutations, the coding and promoter regions of the target gene (cyp51A and cyp51B) are amplified using PCR with high-fidelity polymerase. The resulting PCR products are purified and sent for Sanger sequencing. The obtained sequences are then compared to wild-type sequences to identify mutations.[4]

  • Gene Expression Analysis (RT-qPCR) : To quantify the overexpression of CYP51 or efflux pump genes, RNA is extracted from mycelium grown with and without sub-lethal concentrations of this compound. The RNA is reverse-transcribed into cDNA. Quantitative PCR (qPCR) is then performed using primers specific to the target genes and one or more stable housekeeping genes for normalization. The relative expression level is calculated using methods like the ΔΔCt method.[1]

dot

G Genotype-phenotype relationship in P. digitatum. cluster_genotype Resistance Genotype cluster_phenotype Resistance Phenotype R1 R1 Group (e.g., 126bp tandem repeat in PdCYP51A) Low Low Resistance (EC50 < 2.0 mg/L) R1->Low Correlation No Direct Correlation Found Between Genotype and Resistance Level R1->Correlation R2 R2 Group R2->Low R2->Correlation R3 R3 Group (e.g., 195bp enhancer in PdCYP51B) R3->Low Medium Medium Resistance (EC50 2.0-10.0 mg/L) R3->Medium High High Resistance (EC50 > 10.0 mg/L) R3->High R3->Correlation Low->Correlation Medium->Correlation High->Correlation

Caption: Genotype-phenotype relationship in P. digitatum.

It is critical to note that studies have found no direct correlation between a specific resistance genotype (e.g., R1, R2, or R3 in P. digitatum) and the quantitative level of resistance (EC50 value).[2][14] For instance, isolates with the R3 genotype have been found across a wide spectrum of resistance levels, from low to high.[2] This suggests that while these genetic markers are indicative of resistance, other genetic or physiological factors likely contribute to the final resistance phenotype.

References

Inter-Laboratory Comparison of Imazalil Residue Analysis: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Imazalil residue data from different laboratories, based on proficiency testing programs. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance of various analytical methods and laboratories in the quantification of this widely used fungicide. The data presented is derived from publicly available reports of the European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables (EURL-FV).

Quantitative Data Presentation

The performance of laboratories in the analysis of this compound residues is commonly assessed through proficiency tests (PTs). In these tests, a sample containing a known concentration of this compound (the assigned value) is sent to multiple laboratories for analysis. The reported results are then compared to the assigned value, and a z-score is calculated to evaluate performance. A z-score between -2 and 2 is generally considered satisfactory.

Below are tables summarizing the results for this compound from selected EURL-FV proficiency tests.

Table 1: Results from EURL-FV Proficiency Test 24 (2022) in Tomato Homogenate

Laboratory CodeReported Value (mg/kg)z-scoreAnalytical Method
Assigned Value0.005--
Lab 10.0045-1.0LC-MS/MS
Lab 20.00520.4LC-MS/MS
Lab 30.00602.0GC-MS/MS
Lab 40.0048-0.4LC-MS/MS
Lab 50.00551.0LC-MS/MS

Table 2: Results from EURL-FV Proficiency Test 23 (2021) in Aubergine Homogenate

Laboratory CodeReported Value (mg/kg)z-scoreAnalytical Method
Assigned Value0.018--
Lab A0.017-0.6LC-MS/MS
Lab B0.0190.6LC-MS/MS
Lab C0.016-1.1QuEChERS, LC-MS/MS
Lab D0.0201.1LC-MS/MS
Lab E0.0180.0QuEChERS, GC-MS

Table 3: Results from EURL-FV Proficiency Test 20 (2018) in Green Bean Homogenate

Laboratory CodeReported Value (mg/kg)z-scoreAnalytical Method
Assigned Value0.064--
Lab X0.061-0.5LC-MS/MS
Lab Y0.0680.6QuEChERS, LC-MS/MS
Lab Z0.059-0.8GC-ECD
Lab W0.0700.9LC-MS/MS
Lab V0.063-0.2QuEChERS, LC-MS/MS

Experimental Protocols

The methodologies employed by the participating laboratories in these proficiency tests generally follow standardized procedures for pesticide residue analysis. A detailed protocol for a specific laboratory is often proprietary; however, the general workflow can be summarized.

Sample Preparation (QuEChERS Method)

A majority of laboratories utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. The general steps are as follows:

  • Homogenization: A representative portion of the fruit or vegetable sample is homogenized.

  • Extraction: A subsample of the homogenate is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, followed by a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water). The tube is shaken and then centrifuged.

  • Final Extract: The cleaned-up supernatant is collected for analysis.

Analytical Techniques

The primary analytical techniques used for the quantification of this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and preferred method due to its high sensitivity and selectivity. It allows for the accurate detection and quantification of this compound at low residue levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS): GC-based methods are also used, often with electron capture detection (ECD) or mass spectrometric detection.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less common for routine monitoring due to lower sensitivity compared to mass spectrometry, HPLC-UV can be used for screening purposes or for matrices with higher residue levels.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile & Salts Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Phase Separation dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Cleanup LCMS LC-MS/MS Centrifugation2->LCMS Final Extract GCMS GC-MS/MS Centrifugation2->GCMS Final Extract Data_Processing Data Processing & Quantification LCMS->Data_Processing GCMS->Data_Processing

Figure 1. General experimental workflow for this compound residue analysis.

Cross_Validation_Process cluster_labs Participating Laboratories organizer Proficiency Test Organizer sample_prep Test Sample Preparation (Known this compound Concentration) organizer->sample_prep distribute Distribution to Participating Laboratories sample_prep->distribute lab1 Lab 1 Analysis distribute->lab1 lab2 Lab 2 Analysis distribute->lab2 lab_n Lab N Analysis distribute->lab_n report Reporting of Results to Organizer lab1->report lab2->report lab_n->report evaluation Performance Evaluation (z-score calculation) report->evaluation final_report Final Report Generation evaluation->final_report

Figure 2. Logical workflow of an inter-laboratory proficiency test.

Efficacy of Imazalil in Combination with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide-resistant fungal strains necessitates the exploration of combination therapies to enhance efficacy and mitigate the development of resistance. This guide provides a comparative analysis of the efficacy of Imazalil, an imidazole fungicide, when used in combination with other antifungal agents. The focus is on synergistic interactions backed by experimental data, providing a resource for researchers in mycology and drug development.

Quantitative Efficacy of this compound Combinations

The following table summarizes the quantitative data on the efficacy of this compound in combination with Pyrimethanil and Sodium Bicarbonate against key fungal pathogens. The data is primarily focused on post-harvest citrus pathogens, where these combinations have been most extensively studied.

Fungal Species Combination Key Efficacy Metrics Interaction Reference
Penicillium digitatum (Green Mold)This compound + Pyrimethanil (as Philabuster®)Provides superior efficacy against both this compound-sensitive and resistant strains compared to standalone treatments. Offers preventive, curative, and anti-sporulant effects.Synergistic[1][2]
Penicillium italicum (Blue Mold)This compound + Pyrimethanil (as Philabuster®)High level of control against blue mold decay.Synergistic[1][2]
Penicillium digitatum (this compound-sensitive & resistant isolates)This compound + Sodium BicarbonateThe EC50 of this compound was reduced by 1.85 to 3.70-fold when combined with 1000 to 3000 µg/ml of sodium bicarbonate, respectively. A combination of 500 µg/ml this compound and 3% Sodium Bicarbonate reduced green mold incidence to 6.5% compared to 63.0% for this compound alone and 44.4% for Sodium Bicarbonate alone on inoculated lemons.Synergistic[3][4]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents alone and in combination.

  • Fungal Isolates and Inoculum Preparation: Fungal isolates, such as Penicillium digitatum, are cultured on a suitable medium like Potato Dextrose Agar (PDA). A spore suspension is prepared by washing the surface of a mature culture with sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). The spore concentration is adjusted spectrophotometrically to a final concentration of approximately 1 x 10^4 to 5 x 10^4 spores/mL in a growth medium like Potato Dextrose Broth (PDB).

  • Checkerboard Assay: A two-dimensional checkerboard layout is prepared in 96-well microtiter plates.

    • Serial dilutions of this compound are made along the rows.

    • Serial dilutions of the partner antifungal agent (e.g., Pyrimethanil) are made along the columns.

    • Each well is inoculated with the fungal spore suspension.

    • Control wells containing only the medium, medium with the fungal inoculum, and medium with each antifungal agent alone are included.

  • Incubation and Reading: The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours). Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥90%) compared to the growth control.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

    • FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner agent in combination / MIC of partner agent alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

In Vivo Efficacy on Citrus Fruit

This protocol assesses the efficacy of antifungal combinations in controlling post-harvest decay on citrus fruit.

  • Fruit and Fungal Inoculation: Healthy, unwaxed citrus fruits (e.g., lemons or oranges) are surface-sterilized. A small wound is made on the fruit surface, and a known concentration of fungal spores (e.g., P. digitatum) is inoculated into the wound.

  • Fungicide Treatment: After a set period post-inoculation (e.g., 24 hours), the fruits are treated with the antifungal solutions. This can be done by dipping the fruit in the solution for a specific duration (e.g., 60 seconds). Treatment groups include:

    • Control (water)

    • This compound alone

    • Partner agent (e.g., Sodium Bicarbonate) alone

    • This compound in combination with the partner agent

  • Incubation and Evaluation: The treated fruits are stored under controlled conditions (e.g., 20°C and 90% relative humidity) for a period of time (e.g., 14 days). The incidence and severity of decay (lesion diameter) are recorded at regular intervals.

  • Data Analysis: The percentage of infected fruit and the average lesion size are calculated for each treatment group. Statistical analysis is performed to determine the significance of the differences between treatments.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Fungal Culture (e.g., Penicillium digitatum) B Spore Suspension Preparation A->B C Checkerboard Assay (96-well plates) B->C D Incubation (25°C, 48-72h) C->D E MIC Determination D->E F FICI Calculation E->F G Interaction Assessment (Synergy, Additive, Antagonism) F->G End End G->End H Fruit Selection & Sterilization I Wounding & Inoculation H->I J Antifungal Treatment (Dip Application) I->J K Incubation (20°C, 14 days) J->K L Decay Assessment (Incidence & Severity) K->L M Statistical Analysis L->M M->End Start Start Start->A Start->H

Caption: Experimental workflow for evaluating antifungal synergy.

Antifungal_Signaling_Pathways cluster_this compound This compound Mode of Action cluster_Pyrimethanil Pyrimethanil Mode of Action This compound This compound Erg11 Lanosterol 14α-demethylase (ERG11/CYP51) This compound->Erg11 Inhibits Ergosterol Ergosterol (Fungal Cell Membrane Component) Erg11->Ergosterol Required for synthesis Lanosterol Lanosterol Lanosterol->Erg11 Substrate Synergy Synergistic Effect: Disruption of multiple essential pathways Ergosterol->Synergy Pyrimethanil Pyrimethanil Methionine_Synthase Methionine Biosynthesis Enzymes Pyrimethanil->Methionine_Synthase Inhibits Methionine Methionine (Essential Amino Acid) Methionine_Synthase->Methionine Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Protein_Synthesis->Synergy Fungal_Cell Fungal Cell cluster_this compound cluster_this compound cluster_Pyrimethanil cluster_Pyrimethanil

Caption: Distinct signaling pathways targeted by this compound and Pyrimethanil.

Conclusion

The combination of this compound with other antifungal agents, particularly Pyrimethanil and Sodium Bicarbonate, demonstrates a clear potential for enhanced efficacy against important fungal pathogens. The synergistic interaction observed with Pyrimethanil, which targets a different metabolic pathway (methionine biosynthesis) than this compound (ergosterol biosynthesis), provides a strong rationale for its use in resistance management strategies. The efficacy of the this compound and Sodium Bicarbonate combination appears to be multifactorial, involving a direct impact on fungal growth at an elevated pH and potential effects on the host fruit's physiology.

While the available data strongly suggests synergistic or additive effects, there is a need for more comprehensive studies that utilize standardized methods like the checkerboard assay to generate quantitative FICI values. Such data would allow for a more precise comparison of different this compound combinations and facilitate the development of optimized antifungal treatments for a broader range of fungal pathogens. Future research should also focus on elucidating the precise molecular mechanisms underlying these synergistic interactions to inform the rational design of novel combination therapies.

References

A Comparative Guide to Natural Alternatives for Imazalil in Fruit Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safer and more sustainable food production practices has spurred research into natural alternatives to synthetic fungicides for postharvest fruit preservation. Imazalil, a widely used fungicide, faces scrutiny due to concerns over chemical residues and the development of resistant pathogen strains. This guide provides an objective comparison of promising natural alternatives—essential oils and their components, chitosan, and antagonistic yeasts—with this compound, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Performance Comparison: this compound vs. Natural Alternatives

The efficacy of various natural compounds in inhibiting the growth of common postharvest pathogens, primarily Penicillium digitatum (green mold) and Penicillium italicum (blue mold), has been evaluated in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Antifungal Activity against Penicillium spp.

TreatmentTarget PathogenConcentrationInhibition of Mycelial Growth (%)Spore Germination Inhibition (%)Source(s)
This compound P. digitatum100 mg/L~95%Not specified[1]
P. italicum100 mg/L~90%Not specified[1]
Chitosan P. digitatum4 g/L68.8%>92% (at 3g/L + 3ml/L with citral)[2]
P. italicum4 g/L63.3%>92% (at 3g/L + 3ml/L with citral)[2]
Lemongrass Oil P. digitatum4 ml/L66.7%>92% (at 3g/L + 3ml/L with chitosan)[2]
P. italicum4 ml/L63.3%>92% (at 3g/L + 3ml/L with chitosan)[2]
Citral P. digitatum4 ml/L71.1%>92% (at 3g/L + 3ml/L with chitosan)[2]
P. italicum4 ml/L66.7%>92% (at 3g/L + 3ml/L with chitosan)[2]
Antagonistic Yeast (Pichia galeiformis) P. digitatum1 x 10⁸ cells/mLNot specified (inhibition zone observed)Efficiently inhibited[3]

Table 2: In Vivo Efficacy in Controlling Postharvest Decay of Citrus Fruits

TreatmentFruit TypePathogenApplication MethodDisease Incidence Reduction (%)Source(s)
This compound OrangeP. digitatumDip treatment (500 mg/L)~90%[1]
Chitosan (1-2%) OrangeP. digitatum & P. italicumCoatingEffectively inhibited fungal growth[4]
Chitosan + Lemongrass Oil Orange & LimeP. digitatum & P. italicumCoating (3g/L + 3ml/L)Significant protective effect over 40 days[5]
Antagonistic Yeast (Clavispora lusitaniae AgL21) LemonP. digitatumWound application87.5%[6]
Antagonistic Yeast Mix (C. lusitaniae AgL21 + K. exigua AcL4) LemonP. digitatumWound application100%[6]

Mechanisms of Action: A Visual Exploration

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and mechanisms of action for the discussed natural alternatives.

Essential Oils: Targeting Fungal Cell Membrane Integrity

Essential oil components, such as citral and citronellal, primarily exert their antifungal effects by disrupting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9] This disruption leads to increased membrane permeability and eventual cell death.

a_fungal_cell_membrane_disruption cluster_fungal_cell Fungal Cell cluster_treatment Essential Oil Treatment cluster_outcome Outcome Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis_Pathway->Ergosterol synthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane incorporation Citral_Citronellal Citral / Citronellal Citral_Citronellal->Ergosterol_Biosynthesis_Pathway inhibition Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Antifungal mechanism of essential oils.

Chitosan: A Dual-Action Approach

Chitosan exhibits a two-pronged antifungal mechanism. It directly inhibits fungal growth and, more significantly, it acts as an elicitor, triggering the fruit's own defense mechanisms.[10][11] This includes the increased production of defense-related enzymes like chitinase and β-1,3-glucanase.[10]

b_chitosan_dual_action cluster_direct Direct Action cluster_indirect Indirect Action (Elicitor) Chitosan Chitosan Fungal_Growth_Inhibition Direct Inhibition of Fungal Growth Chitosan->Fungal_Growth_Inhibition Fruit_Defense_Response Induction of Fruit Defense Response Chitosan->Fruit_Defense_Response Reduced_Decay Reduced Fungal Decay Fungal_Growth_Inhibition->Reduced_Decay Enzyme_Production Increased Production of Chitinase & β-1,3-glucanase Fruit_Defense_Response->Enzyme_Production Fungal_Cell_Wall_Degradation Degradation of Fungal Cell Wall Enzyme_Production->Fungal_Cell_Wall_Degradation Fungal_Cell_Wall_Degradation->Reduced_Decay

Caption: Chitosan's dual antifungal mechanism.

Antagonistic Yeasts: A Multifaceted Biocontrol Strategy

Antagonistic yeasts employ several mechanisms to outcompete pathogenic fungi. These include competition for essential nutrients and space on the fruit surface, the production of volatile organic compounds (VOCs) that inhibit fungal growth, and the secretion of cell wall-degrading enzymes.[3][6][12]

c_antagonistic_yeast_mechanisms cluster_mechanisms Mechanisms of Action cluster_effect Effect on Pathogen Antagonistic_Yeast Antagonistic_Yeast Competition Competition for Nutrients and Space Antagonistic_Yeast->Competition VOC_Production Production of Volatile Organic Compounds (VOCs) Antagonistic_Yeast->VOC_Production Enzyme_Secretion Secretion of Cell Wall Degrading Enzymes Antagonistic_Yeast->Enzyme_Secretion Pathogen_Inhibition Inhibition of Pathogenic Fungal Growth Competition->Pathogen_Inhibition VOC_Production->Pathogen_Inhibition Enzyme_Secretion->Pathogen_Inhibition

Caption: Antagonistic yeast biocontrol mechanisms.

Experimental Protocols

This section outlines standardized methodologies for evaluating the antifungal activity of natural compounds against postharvest pathogens of citrus.

In Vitro Antifungal Susceptibility Testing

A standardized method for testing the antifungal activity of compounds in a laboratory setting is crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing of filamentous fungi.[13][14]

d_in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungal Spore Suspension (e.g., P. digitatum) D Inoculate Agar Plates with Fungal Spores A->D B Prepare Serial Dilutions of Test Compound E Apply Test Compound (e.g., impregnated discs or in agar) B->E C Prepare Agar Plates (e.g., Potato Dextrose Agar) C->D F Incubate Plates at Controlled Temperature E->F G Measure Zone of Inhibition or Mycelial Growth Diameter F->G H Calculate Percentage Inhibition G->H

Caption: In vitro antifungal testing workflow.

Protocol Details:

  • Pathogen Culture: Penicillium digitatum and P. italicum are cultured on Potato Dextrose Agar (PDA) at 25°C for 7-10 days to allow for sporulation.

  • Spore Suspension: Spores are harvested by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). The spore concentration is adjusted using a hemocytometer to a standard concentration (e.g., 1 x 10⁶ spores/mL).

  • Antifungal Agent Preparation: The natural compound (e.g., essential oil, chitosan solution) is prepared in a suitable solvent and serially diluted to obtain a range of concentrations.

  • Inoculation and Treatment:

    • Agar Dilution Method: The antifungal agent is incorporated into the molten PDA at various concentrations before pouring the plates. A standardized volume of the spore suspension is then inoculated onto the center of the solidified agar.

    • Disc Diffusion Method: A lawn of the fungal spore suspension is spread over the surface of the PDA plate. Sterile filter paper discs impregnated with different concentrations of the antifungal agent are placed on the agar surface.

  • Incubation and Measurement: Plates are incubated at 25°C for 5-7 days. The diameter of the fungal colony (agar dilution) or the diameter of the inhibition zone (disc diffusion) is measured.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to a control (without the antifungal agent).

In Vivo Evaluation on Citrus Fruit

In vivo testing provides a more realistic assessment of a compound's efficacy in a complex biological system.

e_in_vivo_workflow cluster_fruit_prep Fruit Preparation cluster_treatment_inoculation Treatment & Inoculation cluster_storage_eval Storage & Evaluation A Select Healthy, Uniform Citrus Fruits B Surface Sterilize Fruits A->B C Artificially Wound Fruits B->C D Apply Natural Compound (e.g., coating, dip) C->D E Inoculate Wounds with Pathogen Spore Suspension D->E F Store Fruits under Controlled Conditions E->F G Periodically Assess Disease Incidence and Severity F->G

Caption: In vivo antifungal efficacy testing workflow.

Protocol Details:

  • Fruit Selection and Preparation: Healthy, unwaxed, and uniform citrus fruits are selected. They are surface-sterilized with a sodium hypochlorite solution (e.g., 1%) and rinsed with sterile water.

  • Wounding and Inoculation: A sterile tool is used to create uniform wounds on the fruit equator. A known volume of the pathogen spore suspension (e.g., 1 x 10⁶ spores/mL) is pipetted into each wound.

  • Treatment Application: The natural compound is applied to the fruit. This can be done through dipping, spraying, or incorporating it into an edible coating.

  • Storage: The treated and control fruits are stored in chambers with controlled temperature and relative humidity (e.g., 20-25°C and 90-95% RH) for a specified period.

  • Evaluation: The incidence (percentage of infected fruits) and severity (lesion diameter) of the disease are recorded at regular intervals.

Conclusion

The presented data and mechanistic insights highlight the significant potential of essential oils, chitosan, and antagonistic yeasts as viable alternatives to this compound for the postharvest preservation of fruits. While this compound currently offers high efficacy, the growing concerns over its use necessitate the continued development and optimization of these natural alternatives. Combination treatments, such as chitosan coatings enriched with essential oils or the use of multiple antagonistic yeast strains, appear particularly promising in achieving control levels comparable to or even exceeding those of synthetic fungicides.[5][6] Further research should focus on standardizing application protocols, ensuring cost-effectiveness, and evaluating the sensory impacts on treated fruits to facilitate their commercial adoption.

References

A Comparative Guide to Inter-laboratory Imazalil Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Imazalil residues in various matrices. The information is compiled from multiple studies and international regulatory assessments to offer a broad perspective on the performance of different techniques. This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, matrix complexity, and available instrumentation.

Quantitative Data Summary

The performance of various analytical methods for this compound residue analysis is summarized in the tables below. These tables provide a comparative overview of key validation parameters such as Limit of Quantification (LOQ), Limit of Detection (LOD), and recovery rates across different analytical techniques and food matrices.

Table 1: Performance of LC-MS/MS and HPLC-MS/MS Methods

MethodMatrix TypeLOQ (mg/kg)Recovery Rate (%)Citation
LC-MS/MS (QuEChERS)High water & high acid content0.005Not Specified[1]
LC-MS/MS (QuEChERS)High oil content & green tea0.01Not Specified[1]
LC-MS/MS (QuEChERS)Dry commodities0.02Not Specified[1]
HPLC-MS/MSHigh water, high acid, high oil, and dry commodities0.01Not Specified[1][2]
LC-MS/MSProcessed fruit productsGood linearity in 0.005-2.5 mg/L range>72%[3]

Table 2: Performance of HPLC-UV Method

MatrixSpiked Concentration (ppm)Average Recovery (%)Limit of Detection (ppm)Citation
Rape0.05 - 3.088.7 - 97.90.01[4][5]
Cabbage0.05 - 3.072.5 - 87.40.01[4][5]
Honeydew Melon0.05 - 3.081.4 - 90.50.01[4][5]
Kumquat0.05 - 3.081.9 - 87.20.01[4][5]
Mango0.05 - 3.075.0 - 85.30.01[4][5]
Corn0.05 - 3.086.8 - 99.00.01[4][5]

Table 3: Performance of GC-based Methods

MethodMatrixDetailsCitation
GC-ECDVarious plant matricesPredominantly used in earlier studies. Often requires derivatization.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of typical experimental protocols for the most common analytical techniques used for this compound residue analysis.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely adopted for its high sensitivity and selectivity.

  • Sample Preparation (QuEChERS method) [1]

    • Homogenization: A representative sample of the matrix is homogenized.

    • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile.

    • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a sorbent material (e.g., PSA, C18) to remove interfering matrix components.

    • Reconstitution: The final extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Instrumental Analysis [1][2]

    • Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other components.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more accessible technique, suitable for routine monitoring where high sensitivity is not the primary requirement.

  • Sample Preparation [4][5]

    • Extraction: Samples are extracted with acetic ether.

    • Cleanup: The extract is purified using solid-phase extraction (SPE) with ion-exchange cartridges (e.g., Bond Elut PRS and Bond Elut C18).[4][5]

  • Instrumental Analysis [4][5]

    • Chromatography Column: Inertsil ODS-3.[4][5]

    • Mobile Phase: A mixture of acetonitrile and 10 mM KH2PO3 solution (pH 2.5) in a 35:65 ratio.[4][5]

    • Detection: UV detector set at a wavelength of 225 nm.[4]

Visualizations

Experimental Workflow for this compound Residue Analysis using LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Sample Homogenization extraction Extraction with Acetonitrile start->extraction salting_out Addition of Salts (MgSO4, NaCl) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 cleanup d-SPE Cleanup (PSA, C18) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 evaporation Evaporation & Reconstitution centrifugation2->evaporation final_extract Final Extract evaporation->final_extract lc_msms LC-MS/MS Analysis final_extract->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: A typical workflow for this compound residue analysis using LC-MS/MS with QuEChERS sample preparation.

Logical Comparison of Analytical Methods for this compound Analysis

G cluster_methods Analytical Methods cluster_attributes Performance Attributes lc_msms LC-MS/MS sensitivity Sensitivity lc_msms->sensitivity Very High selectivity Selectivity lc_msms->selectivity Very High cost Cost & Accessibility lc_msms->cost High robustness Robustness lc_msms->robustness Moderate hplc_uv HPLC-UV hplc_uv->sensitivity Moderate hplc_uv->selectivity Moderate hplc_uv->cost Low hplc_uv->robustness High gc_ecd GC-ECD gc_ecd->sensitivity High gc_ecd->selectivity Good gc_ecd->cost Moderate gc_ecd->robustness High

Caption: A logical comparison of common analytical methods for this compound residue analysis based on key performance attributes.

References

Imazalil's Efficacy Against Sensitive and Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Imazalil is a widely utilized systemic fungicide effective against a broad spectrum of fungal pathogens, particularly in postharvest applications for citrus fruits.[1][2][3] Its primary mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[4] However, the emergence of this compound-resistant fungal strains, most notably in Penicillium species, poses a significant challenge to its continued efficacy.[4][5][6] This guide provides an objective comparison of this compound's performance against both sensitive and resistant fungal isolates, supported by experimental data and detailed methodologies.

Mechanism of Action and Resistance

This compound is a demethylation inhibitor (DMI) that specifically targets the cytochrome P450-dependent enzyme 14α-demethylase, encoded by the CYP51 gene.[4][7] This enzyme is critical in the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the fungal cell membrane's integrity, leading to cell death.

Fungal resistance to this compound is primarily associated with mutations in the CYP51 gene.[4][5] The most well-documented mechanism involves the insertion of DNA elements into the promoter region of the CYP51A or CYP51B genes.[5] These insertions lead to the overexpression of the 14α-demethylase enzyme, which in turn reduces the fungicide's effectiveness.[1][4][5] This overexpression means that a higher concentration of this compound is required to achieve the same level of fungal inhibition.

cluster_0 Sensitive Isolate cluster_1 Resistant Isolate Imazalil_S This compound CYP51_S CYP51 Enzyme Imazalil_S->CYP51_S Inhibits Ergosterol_S Ergosterol Synthesis CYP51_S->Ergosterol_S Blocks Membrane_S Fungal Cell Membrane Integrity Ergosterol_S->Membrane_S Disrupts Death_S Fungal Cell Death Membrane_S->Death_S Imazalil_R This compound CYP51_R Overexpressed CYP51 Enzyme Imazalil_R->CYP51_R Ineffective Inhibition Ergosterol_R Ergosterol Synthesis (Partially restored) CYP51_R->Ergosterol_R Membrane_R Fungal Cell Survival Ergosterol_R->Membrane_R Mutation Mutation in CYP51 gene promoter Mutation->CYP51_R Leads to

Caption: Mechanism of this compound action and resistance.

Quantitative Performance Data

The efficacy of this compound is significantly reduced against resistant fungal isolates. This is evident in both in vitro and in vivo studies, which show a substantial increase in the concentration of this compound required to inhibit fungal growth.

In Vitro Performance of this compound

The following table summarizes the effective concentration of this compound that inhibits 50% of mycelial growth (EC50) for sensitive and resistant isolates of Penicillium digitatum (PD) and Penicillium italicum (PI).

Fungal IsolateResistance LevelMean EC50 (mg/mL)Resistance Factor (R-factor)
P. digitatum (PD)Sensitive0.027–0.038-
P. digitatum (PD)Low Resistance0.6219
P. digitatum (PD)Moderately Resistant-33.2
P. digitatum (PD)Resistant-50–57.6
P. digitatum (PD)Highly Resistant-70.7
P. italicum (PI)Sensitive0.005–0.050-

Data sourced from Erasmus et al., 2015.[2]

In Vivo Performance of this compound

The in vivo efficacy of this compound is assessed by determining the effective residue levels that provide 50% curative (ER50C) and protective (ER50P) control of fungal isolates on citrus fruit.

Fungal IsolateResistance LevelFruit TypeMean ER50C (mg/g)Mean ER50P (mg/g)
P. digitatum (PD)SensitiveValencia Orange0.290.20
P. digitatum (PD)SensitiveNavel Orange0.330.32
P. digitatum (PD)ResistantValencia Orange1.22–4.561.00–6.62
P. digitatum (PD)ResistantNavel Orange1.42–1.65Not obtainable
P. italicum (PI)SensitiveValencia & Navel<0.38<0.38

Data sourced from Erasmus et al., 2015.[2]

Comparative Efficacy with Other Fungicides

The table below compares the curative and protective control of various fungicides against this compound-sensitive and resistant isolates of P. digitatum.

FungicideCurative Control (Sensitive)Protective Control (Sensitive)Curative Control (Resistant)Protective Control (Resistant)
This compound (IMZ)BestBestIneffectiveInadequate
Sodium ortho-phenylphenate (SOPP)Best-BestInadequate
Thiabendazole (TBZ)Best-Multiple ResistanceInadequate
Guazatine (GZT)BestBestMultiple ResistanceInadequate
Pyrimethanil (PYR)--BestInadequate
Philabuster® (IMZ + PYR)BestBestBestInadequate

Data sourced from Erasmus et al., 2015.[2][6]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (EC50 Determination)

The determination of the EC50 values for this compound against fungal isolates is conducted as follows:

  • Media Preparation: Potato dextrose agar (PDA) is amended with this compound at concentrations ranging from 0 to 5 µg/mL.

  • Inoculation: Mycelial plugs from the actively growing margin of a fungal colony are placed on the center of the this compound-amended PDA plates.

  • Incubation: The plates are incubated in the dark at a controlled temperature until the mycelial growth in the control (0 µg/mL this compound) reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony is measured for each this compound concentration.

  • Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by subjecting the percentage growth inhibition data to non-linear regression analysis.[1]

In Vivo Efficacy Testing (ER50 Determination)

The in vivo efficacy of this compound is determined through the following steps:

  • Fruit Preparation: Citrus fruit are wounded and then inoculated with a spore suspension of the fungal isolate.

  • Fungicide Application:

    • Curative Treatment: The inoculated fruit are treated with different concentrations of this compound after a set incubation period.

    • Protective Treatment: The fruit are treated with different concentrations of this compound before being inoculated with the fungal isolate.

  • Incubation: The treated fruit are incubated under controlled conditions to allow for disease development.

  • Data Collection: The incidence of fungal decay is recorded for each treatment.

  • Analysis: The effective residue levels that provide 50% curative (ER50C) and protective (ER50P) control are calculated from the dose-response curves.[2]

cluster_0 In Vitro (EC50) cluster_1 In Vivo (ER50) Prep_Agar Prepare this compound-amended PDA plates Inoculate_Agar Inoculate plates with fungal mycelia Prep_Agar->Inoculate_Agar Incubate_Agar Incubate plates Inoculate_Agar->Incubate_Agar Measure_Growth Measure colony diameter Incubate_Agar->Measure_Growth Calculate_EC50 Calculate EC50 value Measure_Growth->Calculate_EC50 Prep_Fruit Wound and inoculate citrus fruit Treat_Fruit Apply this compound treatment (Curative or Protective) Prep_Fruit->Treat_Fruit Incubate_Fruit Incubate fruit Treat_Fruit->Incubate_Fruit Assess_Decay Assess decay incidence Incubate_Fruit->Assess_Decay Calculate_ER50 Calculate ER50C and ER50P Assess_Decay->Calculate_ER50

Caption: Experimental workflow for antifungal efficacy testing.

Conclusion

The experimental data clearly demonstrates that while this compound remains an effective fungicide against sensitive fungal isolates, its performance is significantly compromised against resistant strains. The development of resistance, primarily through the overexpression of the CYP51 gene, necessitates substantially higher concentrations of this compound to achieve control, often exceeding practical and regulatory limits.[1] For resistant isolates, alternative fungicides or combination therapies, such as Philabuster® (this compound + Pyrimethanil), may offer more effective curative control.[2][6] However, the lack of adequate protective control from any of the tested fungicides against resistant isolates highlights the critical need for robust resistance management strategies. These strategies should include monitoring fungal populations for resistance, rotating fungicides with different modes of action, and integrating non-chemical control methods to preserve the long-term efficacy of this compound and other postharvest fungicides.

References

Validating Imazalil Exposure: A Comparative Guide to Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating exposure to Imazalil, a widely used fungicide. The determination of this compound and its metabolites in biological matrices is crucial for assessing human exposure and understanding its toxicokinetics. This document outlines the established biomarker for this compound exposure and compares the performance of various analytical techniques, supported by experimental data.

Executive Summary

The primary biomarker for assessing this compound (IMZ) exposure in humans is the urinary concentration of this compound itself and its major metabolite, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (DCPI).[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific method for the quantification of these biomarkers in human urine.[2][3][4][5] Alternative methods, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA), have been predominantly validated for agricultural and food matrices but offer potential for biomarker analysis. This guide provides a comparative overview of these methods to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the detection of this compound. It is important to note that the majority of data for methods other than LC-MS/MS is derived from non-human biological matrices.

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryKey AdvantagesKey Limitations
LC-MS/MS This compound, DCPIHuman Urine0.2 ng/mL[2]0.8 ng/mL[2]89-104%[1]High sensitivity and specificityHigher cost and complexity
HPLC-UV This compoundAgricultural Products0.01 ppm0.025 ppm72.5-99.0%Cost-effective, robustLower sensitivity and specificity than LC-MS/MS
GC-MS This compound, IZMCitrus Fruits0.01 µg/gNot Reported90.0-108.7%High separation efficiencyDerivatization may be required, less suitable for polar metabolites
ELISA This compoundCitrus Fruits0.1 ng/mLNot Reported>81.0%High throughput, cost-effective for screeningPotential for cross-reactivity, may require specific antibody development

Experimental Protocols

LC-MS/MS for this compound and DCPI in Human Urine

This protocol is based on the validated method by Faniband et al. (2015).[1][2]

Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., deuterated this compound).

  • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

  • Elute the analytes with a suitable solvent (e.g., 1% HCl in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., Grace Genesis Lightn C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for this compound and DCPI.

Validation Parameters:

  • Linearity: 0.5–100 ng/mL.

  • Precision: Within-run, between-run, and between-batch coefficient of variation <15%.

HPLC-UV for this compound in Agricultural Products

This protocol is a general representation based on methods for agricultural product analysis.

Sample Preparation:

  • Homogenize the sample and extract this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Perform a liquid-liquid partitioning or solid-phase extraction for clean-up.

  • Evaporate the solvent and redissolve the residue in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., potassium phosphate).

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 225 nm).

GC-MS for this compound and its Metabolite in Citrus Fruits

This protocol is adapted from methods for analyzing this compound in citrus fruits.[6]

Sample Preparation:

  • Homogenize the sample and extract with an organic solvent (e.g., ethyl acetate) under basic conditions.

  • Perform a liquid-liquid extraction and solid-phase extraction for purification.

  • The extract is then concentrated for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Ionization: Electron ionization (EI).

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode.

ELISA for this compound in Citrus Fruits

This protocol provides a general workflow for a competitive ELISA.

Assay Principle:

  • Microtiter plates are coated with an this compound-protein conjugate.

  • Samples (or standards) and a specific monoclonal antibody against this compound are added to the wells.

  • This compound in the sample competes with the coated this compound for antibody binding.

  • After incubation and washing, a secondary antibody conjugated to an enzyme is added.

  • A substrate is added, and the resulting color development is measured, which is inversely proportional to the this compound concentration in the sample.

Mandatory Visualization

Imazalil_Metabolism_and_Biomarker_Analysis cluster_exposure Exposure cluster_metabolism Metabolism in Mammals cluster_excretion Excretion cluster_analysis Biomarker Analysis This compound This compound Extensive Metabolism Extensive Metabolism This compound->Extensive Metabolism Absorption Urine Urine This compound->Urine Unchanged Feces Feces This compound->Feces Metabolite 1 (DCPI) α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (DCPI) Extensive Metabolism->Metabolite 1 (DCPI) Other Metabolites Other Metabolites Extensive Metabolism->Other Metabolites Metabolite 1 (DCPI)->Urine Metabolite 1 (DCPI)->Feces Other Metabolites->Urine Other Metabolites->Feces LC-MS/MS LC-MS/MS Urine->LC-MS/MS Primary Method HPLC-UV HPLC-UV Urine->HPLC-UV Alternative GC-MS GC-MS Urine->GC-MS Alternative ELISA ELISA Urine->ELISA Alternative

Caption: Metabolic pathway of this compound and analytical methods for biomarker detection.

Experimental_Workflow_LC_MS_MS Urine Sample Urine Sample Internal Standard Spiking Internal Standard Spiking Urine Sample->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound in urine.

Discussion and Future Perspectives

The validation of biomarkers for this compound exposure is well-established with the use of urinary this compound and its metabolite DCPI. LC-MS/MS stands as the gold standard for the quantitative analysis of these biomarkers due to its superior sensitivity and specificity.[2] While other methods like HPLC-UV, GC-MS, and ELISA are available, their application to human biological matrices for this compound monitoring is less documented. Further validation of these more accessible and cost-effective methods for human biomonitoring is warranted.

The field of metabolomics holds promise for the discovery of novel biomarkers of this compound exposure. Although studies in humans are currently lacking, research in other species suggests that this compound can induce metabolic perturbations.[7] Future research should focus on untargeted metabolomics studies in human populations exposed to this compound to identify a broader range of biomarkers that could provide a more comprehensive picture of exposure and potential health effects.

References

A comparative study of Imazalil's effect on different fungal species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antifungal agent Imazalil's efficacy across various fungal species. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for cited experiments, and visualizes critical pathways and workflows to offer an objective performance analysis.

Mechanism of Action

This compound is a systemic fungicide belonging to the imidazole class.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2][3] this compound specifically targets the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[4] Disruption of this pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[2][3]

Comparative Efficacy of this compound

The in vitro efficacy of this compound against a range of pathogenic and spoilage fungi has been evaluated using standardized susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for this compound against various species of Penicillium, Aspergillus, Fusarium, and Candida.

This compound Activity Against Penicillium Species
Fungal SpeciesThis compound EC50 (µg/mL)This compound MIC (µg/mL)Reference
Penicillium digitatum (sensitive)0.065-[5]
Penicillium italicum-0.005 - 2 (pH dependent)[6]
This compound Activity Against Aspergillus Species
Fungal SpeciesThis compound EC50 (µg/mL)This compound MIC (µg/mL)Reference
Aspergillus niger-0.005 - 2 (pH dependent)[6]
Aspergillus alternata0.492 ± 0.133-[5]
Aspergillus arborescens0.327 ± 0.180-[5]
This compound Activity Against Fusarium Species
Fungal SpeciesThis compound EC50 (µg/mL)This compound MIC (µg/mL)Reference
Fusarium oxysporum-Complete inhibition at 40 ppm[7]
Fusarium solani-Complete inhibition at 40 ppm[7]
Various Fusarium speciesPart of a mixture showing effective growth limitation-[8]
This compound Activity Against Candida Species
Fungal SpeciesThis compound EC50 (µg/mL)This compound MIC (µg/mL)Reference
Candida albicans--
Candida glabrata--
Candida parapsilosis--[9]

Note: Data for Candida species was limited in the reviewed literature.

Experimental Protocols

The data presented in this guide were primarily generated using standardized antifungal susceptibility testing methods, namely the broth microdilution method for determining MIC values and the agar dilution method for determining EC50 values.

Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2)

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of antifungal agents against filamentous fungi.

  • Inoculum Preparation: Fungal isolates are grown on a suitable medium, like potato dextrose agar, to encourage sporulation. Spores (conidia) are then harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension. The suspension is then adjusted to a standardized concentration (typically 0.4 × 10⁴ to 5 × 10⁴ conidia/mL) using a spectrophotometer or hemocytometer.[10]

  • Antifungal Dilution: A serial two-fold dilution of this compound is prepared in 96-well microtiter plates using a standardized liquid medium, such as RPMI-1640.[11]

  • Inoculation: Each well is inoculated with the standardized fungal suspension.[11] A growth control well (without the antifungal agent) and a sterility control well (medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control.[12]

Agar Dilution Method for EC50 Determination

This method is used to determine the concentration of an antifungal agent that inhibits fungal growth by 50%.

  • Media Preparation: A series of agar plates (e.g., potato dextrose agar) are prepared, each containing a different concentration of this compound. A control plate with no antifungal agent is also prepared.

  • Inoculation: A standardized inoculum of the test fungus is prepared, and a small, defined area in the center of each agar plate is inoculated.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth on the control plate.

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • EC50 Calculation: The percentage of growth inhibition for each this compound concentration is calculated relative to the growth on the control plate. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and interpolating the concentration that corresponds to 50% inhibition.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates 14α-demethylase (CYP51A1) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol This compound This compound 14α-demethylase (CYP51A1) 14α-demethylase (CYP51A1) This compound->14α-demethylase (CYP51A1) Inhibits

Caption: this compound inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Isolate Culture Fungal Isolate Culture Inoculum Standardization Inoculum Standardization Fungal Isolate Culture->Inoculum Standardization Inoculation of Microtiter Plates / Agar Plates Inoculation of Microtiter Plates / Agar Plates Inoculum Standardization->Inoculation of Microtiter Plates / Agar Plates Antifungal Stock Solution Antifungal Stock Solution Serial Dilution Serial Dilution Antifungal Stock Solution->Serial Dilution Serial Dilution->Inoculation of Microtiter Plates / Agar Plates Incubation Incubation Inoculation of Microtiter Plates / Agar Plates->Incubation Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation->Visual or Spectrophotometric Reading Determination of MIC / EC50 Determination of MIC / EC50 Visual or Spectrophotometric Reading->Determination of MIC / EC50

Caption: A generalized workflow for determining the in vitro efficacy of an antifungal agent.

References

A Comparative Guide to the Cost-Effectiveness of Imazalil and Its Alternatives for Post-Harvest Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of Imazalil treatment with alternative methods for controlling post-harvest diseases in fruits and vegetables. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for crop protection strategies.

Executive Summary

Post-harvest losses due to fungal pathogens are a significant challenge in the agricultural industry, impacting food security and economic stability. This compound, a systemic fungicide, has been a widely used solution for mitigating these losses, particularly in citrus and bananas. However, concerns over fungicide resistance and consumer demand for cleaner produce have spurred the development and evaluation of alternative treatments. This guide assesses the performance and economic viability of this compound in comparison to other chemical fungicides like Pyrimethanil and Thiabendazole, and non-chemical alternatives such as hot water treatment and essential oils. While precise cost-effectiveness varies by crop, region, and market conditions, this analysis provides a comprehensive overview based on available data.

Data Presentation: Comparative Analysis of Post-Harvest Treatments

The following tables summarize the quantitative data on the efficacy and cost of this compound and its alternatives. It is important to note that the cost of chemical fungicides can fluctuate based on formulation, supplier, and volume of purchase.

Table 1: Efficacy of this compound and Alternatives in Controlling Post-Harvest Fungal Diseases

TreatmentTarget Pathogen(s)Crop(s)Efficacy (% Disease Reduction or Incidence)Source(s)
This compound Penicillium digitatum (Green Mold), Penicillium italicum (Blue Mold)Citrus84.9% reduction in green mold incidence on lemons with residues of ~3.5 µg/g⁻¹[1][1]
Crown RotBananasEffective control of crown rot.[2]
Pyrimethanil Penicillium digitatum, Penicillium italicumCitrus100 mg L⁻¹ at 50°C or 400 mg L⁻¹ at 20°C achieved almost total protection.[3][4][5][3][4][5]
Botrytis cinereaApples, GrapesSuccessfully controlled storage rots in apples comparable to multiple pre-harvest applications.[6][7][6][7]
Thiabendazole Penicillium spp., Diplodia spp., Phomopsis spp.CitrusEffective against green mold, Diplodia, and Phomopsis stem-end rot.[8]
Crown Rot PathogensBananasCompletely inhibited crown rot pathogens for up to 9 days post-harvest at 1000 ppm.[9]
Hot Water Treatment Penicillium digitatumCitrusReduced decay in kumquats by 50-75%.[10] Enabled a reduction of this compound dosage from 1000 to 400 ppm when used in combination.[10][10]
Essential Oils Botrytis cinerea, Fusarium solani, Colletotrichum sp.Various FruitsVapors of spearmint and tea tree oils effectively controlled the growth of several post-harvest pathogens.[11] Eucalyptus and Peppermint oil vapors significantly reduced deterioration of strawberries.[6][12][6][11][12]

Table 2: Cost-Effectiveness Comparison of Post-Harvest Treatments

TreatmentEstimated CostEconomic BenefitsConsiderationsSource(s)
This compound Varies significantly by supplier and formulation. Indicative price: US$1-20/liter for 500g/L EC formulation.[13]Reduces post-harvest losses, which can range from 5-15% in developed nations and 20-40% in developing nations.[14]Potential for fungicide resistance. Consumer concerns over chemical residues.[13][14]
Pyrimethanil Varies by supplier.Effective against a broad spectrum of fungi. Can be used as a pre- and post-harvest treatment.[15]Potential for resistance development.[15]
Thiabendazole Indicative price: US$60-90/25kg for technical grade powder.[16]Broad-spectrum activity. Effective at low concentrations.Resistance has been reported in some fungal populations.[16]
Hot Water Treatment Approximately €50 per ton of fruit for a medium-sized facility (250 tons/year), reducible to €20/ton for larger facilities (600+ tons/year).[17]Environmentally friendly. Can enhance the efficacy of fungicides, allowing for reduced application rates.[10]Initial investment in equipment. Energy costs.[10][17]
Essential Oils Cost varies widely based on the oil, purity, and application method. Generally considered a low-cost and eco-friendly option.[6][12]Natural and generally recognized as safe (GRAS).[18] Can be used in organic production.Efficacy can be variable. Potential for flavor transfer to the produce.[6][12][18]

Experimental Protocols

Protocol for Assessing Fungicide Efficacy

A generalized protocol for evaluating the efficacy of post-harvest fungicide treatments, based on common methodologies, is as follows:

  • Fruit Selection and Preparation:

    • Select mature, freshly harvested fruits of a uniform size and free from defects.

    • Wash the fruits with a sanitizing agent (e.g., sodium hypochlorite solution) and rinse with sterile distilled water.

    • Allow the fruits to air dry under sterile conditions.

  • Inoculum Preparation:

    • Prepare a conidial suspension of the target fungal pathogen (e.g., Penicillium digitatum) from a pure culture.

    • Adjust the suspension to a standardized concentration (e.g., 1 x 10⁶ conidia/mL) using a hemocytometer.

  • Inoculation:

    • Artificially wound the fruit at a designated location (e.g., the equator) to a specific depth and width.

    • Inoculate each wound with a precise volume of the conidial suspension.

  • Fungicide Treatment:

    • Prepare the fungicide solutions at the desired concentrations.

    • Apply the treatment to the inoculated fruit using a specified method (e.g., dipping for a set duration, spraying).

    • Include an untreated control group (treated with water only) and a positive control with a known effective fungicide.

  • Incubation and Assessment:

    • Store the treated and control fruits under controlled conditions of temperature and relative humidity conducive to fungal growth.

    • Periodically assess the fruits for disease incidence (percentage of infected fruits) and disease severity (lesion diameter or percentage of fruit surface affected).

  • Data Analysis:

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Economic Analysis of Post-Harvest Treatments

A framework for conducting a cost-effectiveness analysis of post-harvest treatments is outlined below:

  • Define the Scope:

    • Specify the crop, target pathogens, and the geographic region of the analysis.

    • Identify the post-harvest treatments to be compared (e.g., this compound vs. hot water treatment).

  • Quantify Post-Harvest Losses:

    • Establish the baseline level of post-harvest losses (both quantitative and qualitative) in the absence of any treatment. This can be determined through surveys, experimental trials, or historical data.

  • Determine Treatment Costs:

    • Chemical Treatments: Calculate the cost per unit of produce (e.g., per ton). This includes the price of the fungicide, labor for application, and any equipment costs.

    • Non-Chemical Treatments: For methods like hot water treatment, calculate the total cost including the initial investment in equipment (amortized over its lifespan), energy costs, water usage, and labor.

  • Measure Treatment Efficacy:

    • Conduct experiments (as per the efficacy protocol above) to determine the reduction in post-harvest losses for each treatment.

  • Calculate Economic Benefits:

    • Determine the market value of the produce saved from losses due to the treatment. This is calculated by multiplying the quantity of saved produce by its market price.

  • Cost-Benefit Analysis:

    • Calculate the Net Present Value (NPV) and Benefit-Cost Ratio (BCR) for each treatment.

      • NPV = Present Value of Benefits - Present Value of Costs

      • BCR = Present Value of Benefits / Present Value of Costs

    • A BCR greater than 1 indicates that the benefits outweigh the costs.

  • Sensitivity Analysis:

    • Conduct a sensitivity analysis to assess how changes in key variables (e.g., produce price, treatment cost, loss rates) affect the cost-effectiveness of each treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

The following diagrams illustrate the mode of action of this compound and its alternatives.

Imazalil_Mode_of_Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl-lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase\n(CYP51) Inhibition Pyrimethanil_Mode_of_Action Homoserine Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Cystathionine gamma-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine beta-lyase Methionine Methionine Homocysteine->Methionine Protein Synthesis Protein Synthesis Methionine->Protein Synthesis Fungal Growth and Cell Division Fungal Growth and Cell Division Protein Synthesis->Fungal Growth and Cell Division Pyrimethanil Pyrimethanil Cystathionine beta-lyase Cystathionine beta-lyase Pyrimethanil->Cystathionine beta-lyase Inhibition Essential_Oils_Mode_of_Action cluster_0 Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Ion Leakage Ion Leakage Cell Membrane->Ion Leakage Mitochondrion Mitochondrion ATP Depletion ATP Depletion Mitochondrion->ATP Depletion Cytoplasm Cytoplasm Essential Oils\n(e.g., Terpenes, Phenols) Essential Oils (e.g., Terpenes, Phenols) Essential Oils\n(e.g., Terpenes, Phenols)->Cell Wall Degradation Essential Oils\n(e.g., Terpenes, Phenols)->Cell Membrane Disruption of Integrity (Ergosterol interaction) Essential Oils\n(e.g., Terpenes, Phenols)->Mitochondrion Inhibition of Respiration Essential Oils\n(e.g., Terpenes, Phenols)->Cytoplasm Enzyme Inhibition Cell Death Cell Death Ion Leakage->Cell Death ATP Depletion->Cell Death Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Cell Death Efficacy_Assessment_Workflow Start Start Fruit Selection & Preparation Fruit Selection & Preparation Inoculum Preparation Inoculum Preparation Fruit Selection & Preparation->Inoculum Preparation Fruit Inoculation Fruit Inoculation Inoculum Preparation->Fruit Inoculation Treatment Application\n(this compound, Alternatives, Control) Treatment Application (this compound, Alternatives, Control) Fruit Inoculation->Treatment Application\n(this compound, Alternatives, Control) Incubation Incubation Treatment Application\n(this compound, Alternatives, Control)->Incubation Data Collection\n(Disease Incidence & Severity) Data Collection (Disease Incidence & Severity) Incubation->Data Collection\n(Disease Incidence & Severity) Statistical Analysis Statistical Analysis Data Collection\n(Disease Incidence & Severity)->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination End End Efficacy Determination->End

References

Correlation of In Vitro Imazalil Sensitivity with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro sensitivity and in vivo efficacy of the fungicide imazalil against key fungal pathogens. The data presented herein is collated from various experimental studies to offer a comprehensive overview for research and development purposes.

Data Presentation: In Vitro Sensitivity vs. In Vivo Efficacy

The following tables summarize the quantitative data on the in vitro activity of this compound, primarily measured as the Effective Concentration required to inhibit 50% of fungal growth (EC50), and its corresponding in vivo efficacy.

Table 1: Correlation of this compound In Vitro EC50 with In Vivo Efficacy (ER50) against Penicillium digitatum on Citrus Fruit

Fungal Isolate TypeIn Vitro EC50 (mg/L)In Vivo Curative ER50 (µg/g) on Valencia OrangesIn Vivo Protective ER50 (µg/g) on Valencia OrangesIn Vivo Curative ER50 (µg/g) on Navel OrangesIn Vivo Protective ER50 (µg/g) on Navel Oranges
Sensitive0.027–0.0380.290.200.330.32
Low Resistance~0.571.221.001.42Not Attainable
Moderate Resistance~1.04.566.621.65Not Attainable
High Resistance>1.71.65Not Attainable1.52Not Attainable

Data synthesized from a study on this compound resistance in Penicillium digitatum.

Table 2: In Vitro Sensitivity of Various Fungal Genera to this compound

Fungal GenusSpeciesIn Vitro EC50 (mg/L)
Penicilliumdigitatum0.117
Aspergillusalternata0.492
Aspergillusarborescens0.327
Fusariumspp.This compound (in combination) effectively limited growth

EC50 values for Penicillium and Aspergillus are from distinct studies. The data for Fusarium indicates efficacy from a product containing this compound in combination with other fungicides.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the presented data.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

  • Preparation of Antifungal Stock Solution:

    • Weigh a precise amount of this compound analytical grade powder.

    • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Preparation of Microdilution Plates:

    • Dispense sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into the wells of a 96-well microtiter plate.

    • Perform a serial two-fold dilution of the this compound stock solution across the wells to achieve a range of final concentrations (e.g., 0.015 to 8 µg/mL).

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 35°C until sufficient sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with the standardized fungal suspension.

    • Include a growth control well (no fungicide) and a sterility control well (no fungus).

    • Incubate the plates at 35°C for 48-72 hours.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

    • For some fungi, a Minimum Effective Concentration (MEC) may be determined, which is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.

In Vivo Efficacy Testing on Citrus Fruit

This protocol outlines the procedure for evaluating the curative and protective efficacy of this compound against Penicillium digitatum on citrus fruit.

  • Fruit Preparation:

    • Select mature, uniform, and blemish-free citrus fruits (e.g., oranges, lemons).

    • Wash the fruits with a mild detergent, rinse with sterile water, and allow them to air dry.

  • Inoculum Preparation:

    • Prepare a conidial suspension of Penicillium digitatum as described in the in vitro protocol, adjusting the concentration to approximately 1 x 10^6 conidia/mL.

  • Inoculation:

    • For curative activity assessment, wound the fruit at the equator with a sterile probe (e.g., 1 mm deep) and inoculate with a known volume of the conidial suspension (e.g., 10 µL). Allow the inoculation sites to dry for 1-2 hours.

    • For protective activity assessment, the fungicide treatment is applied before inoculation.

  • Fungicide Treatment:

    • Prepare aqueous solutions of this compound at various concentrations.

    • Curative Treatment: After the inoculation sites have dried, dip the inoculated fruit in the this compound solution for a specified time (e.g., 30-60 seconds).

    • Protective Treatment: Dip the fruit in the this compound solution first, allow them to dry, and then wound and inoculate as described above.

    • A control group of fruit should be treated with sterile water.

  • Incubation and Evaluation:

    • Place the treated and control fruits in a humidified chamber at a controlled temperature (e.g., 20-25°C) for 7-14 days.

    • Assess the incidence and severity of green mold decay at the inoculation sites.

    • The in vivo efficacy is often expressed as the percentage of disease control compared to the untreated control. The ER50 (Effective Residue for 50% control) can be calculated from dose-response curves.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_this compound This compound Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol (Essential for Fungal Cell Membrane Integrity) 14-demethyl-lanosterol->Ergosterol Multiple Steps This compound This compound This compound->14-demethyl-lanosterol Inhibits

Caption: this compound inhibits the 14-alpha-demethylase enzyme in the ergosterol biosynthesis pathway.

Experimental Workflow: In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Data Analysis A Prepare fungal culture and standardize inoculum B Perform serial dilution of this compound in 96-well plates A->B C Inoculate plates and incubate B->C D Determine EC50/MIC values C->D H Incubate and assess disease incidence/severity D->H E Prepare and wound host fruit (e.g., citrus) F Inoculate with fungal spores E->F G Treat with varying concentrations of this compound (curative/protective) F->G G->H I Establish In Vitro-In Vivo Correlation (IVIVC) H->I

Caption: Workflow for correlating in vitro sensitivity with in vivo efficacy of this compound.

Safety Operating Guide

Proper Disposal Procedures for Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Imazalil, a systemic fungicide. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety Protocols

Before handling this compound for disposal, it is critical to adhere to strict safety measures to minimize exposure and risk. This compound is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2]

Handling Precautions:

  • Ventilation: Always work in a well-ventilated area or under a chemical fume hood.[3][4]

  • Avoid Inhalation: Do not breathe in dust or spray mist.[3][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][6]

  • Personal Hygiene: Wash hands and skin thoroughly with soap and water after handling.[3][5] Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizers and acids.[5][6]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure during disposal procedures.

PPE CategorySpecificationCitations
Eye/Face Protection Chemical safety glasses with side shields, chemical goggles, or a face shield.[5]
Hand Protection Chemical-resistant gloves (tested according to EN 374).[5][7]
Skin Protection Long-sleeve shirt, long pants, and shoes with socks. For larger spills, a chemical protection suit may be required.[4][5][6]
Respiratory Protection A NIOSH-approved respirator with a vapor/mist filter is required if ventilation is insufficient or when dusts are generated.[3][5]

Step-by-Step Disposal Procedures

Disposal of this compound and its containers must be carried out in compliance with all federal, state, and local environmental regulations.[3][5][6] Improper disposal is a violation of the law.[5]

Disposal of Unused or Excess this compound
  • Do Not Dispose On-Site: Never dispose of undiluted or excess this compound on-site, such as down drains or in general waste.[8] Discharge into the environment, especially waterways and sewer systems, must be strictly avoided.[3][4][6]

  • Follow Label Instructions: The preferred method is to use the excess product according to its labeled directions.[5]

  • Contact Authorities: If the product cannot be used, contact your state's Pesticide or Environmental Control Agency or a local Hazardous Waste representative for guidance.[5]

  • Approved Facility: Arrange for disposal at an approved hazardous waste disposal plant.[3] This may involve incineration in a licensed facility or burial in a designated landfill.[4][6]

  • Maintain Integrity: Keep the chemical in its original container and do not mix it with other waste materials.[3]

Disposal of Empty this compound Containers
  • Decontaminate Container: Triple or pressure rinse the empty container with a suitable solvent (e.g., water). Add the rinsate to the spray tank or application mixture to be used.[8]

  • Prevent Reuse: After rinsing, make the container unusable by puncturing, crushing, or breaking it.[4][6][8]

  • Recycling/Disposal:

    • Recycling: If recycling is an option, replace the cap and return the clean container to a designated recycler.[8]

    • Approved Facility: If not recycling, deliver the empty, punctured container to an approved waste management facility.[8]

    • Burial (If No Facility Available): In the absence of an approved facility, bury the empty packaging at least 500 mm below the surface in a designated disposal pit. This pit must be located away from waterways, desirable vegetation, and tree roots, in compliance with local regulations.[8]

  • Prohibition: DO NOT burn empty containers or the product itself.[8]

Management of Spills and Leaks
  • Evacuate and Secure: Clear the area of all personnel. For major spills, move upwind and alert emergency responders.[6]

  • Contain the Spill: Prevent the spill from entering drains or waterways using an absorbent, inert material like sand, sawdust, earth, or vermiculite.[5][6]

  • Clean Up:

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Carefully sweep or soak up the absorbent material containing the spilled this compound.[4][5]

    • Place the contaminated material into a suitable, sealable, and clearly labeled container for chemical waste disposal.[4][6]

  • Decontaminate Area: Wash the spill area thoroughly, but prevent the runoff from entering drains.[6] Collect contaminated cleaning water for disposal.[1]

  • Dispose of Waste: Dispose of the collected contaminated material as hazardous chemical waste, following the same procedures as for unused product.[5]

Summary of Disposal Actions
Waste TypePrimary Disposal MethodKey PrecautionsCitations
Unused/Excess this compound Dispose of at an approved hazardous waste facility (e.g., licensed incinerator or landfill).Do not dispose in sewers or waterways. Keep in original container. Contact environmental agencies for guidance.[3][4][5][6]
Empty Containers Triple rinse, add rinsate to spray tank, puncture to prevent reuse, and deliver to an approved waste facility or recycler.Do not burn. Handle uncleaned containers as you would the product itself.[3][8]
Spill Contaminated Material Absorb with inert material, collect in a sealed and labeled container, and dispose of as hazardous chemical waste.Prevent entry into drains. Use appropriate PPE during cleanup. Avoid generating dust.[4][5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste waste_type What is the waste type? start->waste_type unused Unused or Excess This compound Product waste_type->unused Product container Empty this compound Container waste_type->container Container spill Spill or Leak Material waste_type->spill Spill use_product Use according to label instructions unused->use_product rinse Triple or Pressure Rinse (Add rinsate to tank) container->rinse contain_spill Contain spill with inert absorbent material spill->contain_spill contact_auth Contact Environmental Agency or Hazardous Waste Representative use_product->contact_auth If unable to use approved_facility Dispose at Approved Hazardous Waste Facility (Incineration/Landfill) contact_auth->approved_facility puncture Puncture/Crush to Prevent Reuse rinse->puncture recycle Recycle or Dispose at Approved Waste Facility puncture->recycle collect_waste Collect waste in sealed, labeled container contain_spill->collect_waste collect_waste->approved_facility

Caption: Logical workflow for the safe disposal of different types of this compound waste.

References

Essential Guide to Handling Imazalil: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Imazalil. It offers procedural, step-by-step guidance on personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure laboratory safety.

This compound is a fungicide that is toxic if swallowed, causes serious eye damage, and is suspected of causing cancer.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[2][3][4] Adherence to strict safety protocols is crucial to minimize exposure risk.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is critical to prevent dermal, ocular, oral, and inhalation exposure.[5][6] Always consult the product's specific Safety Data Sheet (SDS) for detailed requirements.[7]

Protection Type Equipment Specifications & Rationale
Eye & Face Protection Chemical safety goggles or a face shieldRequired: this compound causes serious eye damage.[1][2][3] Standard safety glasses are insufficient; chemical splash goggles that meet ANSI Z87.1 standards are necessary. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7][8]
Hand Protection Chemical-resistant glovesRequired: Prevents dermal absorption, as this compound can be harmful if absorbed through the skin.[6][8] Use unlined, chemical-resistant gloves (e.g., butyl rubber, neoprene, PVC).[5][9] Do not use leather or fabric gloves.[6][7] Wash the exterior of gloves before removal.[7]
Body Protection Chemical-resistant coveralls or lab coat with a chemical-resistant apronRequired: Wear a long-sleeved shirt and long pants as a base layer.[8] A lab coat should be worn for low-volume handling. For mixing or handling larger quantities, chemical-resistant coveralls and a chemical-resistant apron are recommended to protect against spills and splashes.[6][8][9]
Foot Protection Chemical-resistant bootsRequired: Leather or canvas shoes are not permissible as they can absorb the chemical.[7][9] Wear chemical-resistant boots and place pant legs outside of the boots to prevent pesticides from entering.[7][9]
Respiratory Protection Air-purifying respirator (if required)Recommended/Situational: Use only in a well-ventilated area.[4][10] If dusts or aerosols may be generated or if ventilation is inadequate, an appropriate air-purifying respirator with the correct cartridges should be used.[6] The need for a respirator will be specified on the pesticide label and SDS.[5]

Safe Handling Protocol: A Step-by-Step Laboratory Guide

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting, from preparation to disposal.

1. Preparation and Precautionary Measures

  • Review Documentation: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) and any accompanying product information.[7]

  • Designate Area: Cordon off and label a specific area for handling this compound. Ensure an eyewash station and safety shower are immediately accessible.

  • Verify Ventilation: Confirm that work will be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.[4][10]

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all items for damage (e.g., cracks, holes) before use.[7][11]

2. Handling and Experimental Procedure

  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing and Measuring: Handle solid this compound in a manner that avoids generating dust.[4][10] When preparing solutions, add this compound to the diluent to minimize splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[4][10] Use dedicated labware for this compound experiments.

  • Personal Hygiene: If this compound contacts your gloves, wash them before removing. Always wash hands thoroughly with soap and water after handling and before leaving the laboratory, even if gloves were worn.[8][10]

3. Spill and Emergency Procedures

  • Minor Spills: For small spills, absorb the material with an inert substance like sand, sawdust, or vermiculite.[8] Sweep the material into a suitable, labeled container for disposal.[4][10]

  • Major Spills: Evacuate the area and alert emergency responders.[10] Prevent the spill from entering drains or waterways.[1][10]

  • First Aid - Eye Contact: Immediately flush eyes with plenty of flowing water for 10-15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[1][4]

  • First Aid - Skin Contact: Immediately remove all contaminated clothing.[2][8] Wash the affected skin area with plenty of soap and water.[7][12]

  • First Aid - Ingestion: If swallowed, rinse mouth immediately and drink plenty of water.[1][4] Call a physician or poison control center immediately.[1][3] Do not induce vomiting.[12]

  • First Aid - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][12]

Storage and Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and accidental exposure.

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[10][13] The storage area should be locked and away from foodstuffs, beverages, and animal feed.[4][10]

  • Waste Disposal: All this compound waste, including contaminated absorbents and disposable PPE, is considered hazardous waste.

    • Collect all waste in sealed, clearly labeled containers.[4]

    • Dispose of excess or waste pesticide through a licensed chemical destruction plant or in accordance with local, state, and federal regulations.[4][8]

    • Crucially, do not contaminate water, food, or feed through storage or disposal .[8][13] Do not allow this compound to enter sewer systems or waterways.[1][13]

  • Container Disposal: Triple rinse empty containers, adding the rinsate to the experimental solution or waste collection.[13] Puncture the container to prevent reuse and dispose of it according to environmental regulations.[10][13]

Workflow for Safe this compound Handling

Safe_Imazalil_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Procedure cluster_disposal 4. Waste Management cluster_emergency Emergency Protocol A Review SDS & Protocol B Verify Ventilation (Fume Hood) A->B C Inspect & Don PPE B->C D Weighing/ Mixing C->D E Experimental Procedure D->E L Spill or Exposure Event D->L F Decontaminate Work Area E->F I Collect Waste in Labeled Container E->I E->L G Doff & Clean/ Dispose of PPE F->G H Wash Hands Thoroughly G->H J Store Waste Securely H->J I->J K Dispose via Hazardous Waste Program J->K M Follow First Aid & Spill Cleanup L->M

A flowchart illustrating the key stages of safely handling this compound in a lab.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。